2-Chloro-6-nitroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-chloro-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRXYMXBVELPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513574 | |
| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80195-33-1 | |
| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-nitroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-6-nitroquinazolin-4(1H)-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore, and the introduction of a chloro group at the 2-position and a nitro group at the 6-position offers unique opportunities for further molecular elaboration and the development of novel therapeutic agents. This document details a reliable synthetic pathway, outlines expected analytical characterization, and provides the scientific rationale behind the experimental choices.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2-amino-5-nitrobenzoic acid. This strategy involves the initial formation of the quinazolinone ring system, followed by a targeted chlorination reaction. This approach is favored for its efficiency and the commercial availability of the starting materials.
Step 1: Synthesis of 6-nitroquinazolin-4(1H)-one
The foundational step in this synthesis is the construction of the 6-nitroquinazolin-4(1H)-one core. This is accomplished through a cyclocondensation reaction between 2-amino-5-nitrobenzoic acid and formamide.
Reaction Scheme:
Causality of Experimental Choices:
-
2-amino-5-nitrobenzoic acid: This starting material is selected as it already contains the necessary amino and carboxylic acid functionalities for quinazolinone ring formation, as well as the nitro group at the desired position on the benzene ring.[1]
-
Formamide: In this reaction, formamide serves a dual purpose. It acts as a source of the C2 carbon atom in the quinazolinone ring and also functions as the reaction solvent. At elevated temperatures, formamide decomposes to provide the necessary formic acid equivalent for the cyclization.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrobenzoic acid (1.0 eq).
-
Add an excess of formamide (e.g., 5-10 equivalents or as the solvent).
-
Heat the reaction mixture to 150-170 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
Dry the product, 6-nitroquinazolin-4(1H)-one, under vacuum.
Step 2: Chlorination of 6-nitroquinazolin-4(1H)-one
The second step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring (in its tautomeric form) to a chloro group. This is a crucial step for enabling subsequent nucleophilic substitution reactions to introduce further diversity to the molecule. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).
Reaction Scheme:
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This reagent is a powerful chlorinating agent, particularly effective for converting hydroxyl groups on heterocyclic rings to chlorides. It is widely used in the synthesis of chloro-substituted quinazolines and quinazolinones. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Reflux Conditions: The reaction is typically carried out at reflux to ensure it proceeds to completion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place the dried 6-nitroquinazolin-4(1H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Synthetic Workflow Diagram:
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound (CAS No: 80195-33-1).[2] The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₄ClN₃O₃ |
| Molecular Weight | 225.59 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the quinazolinone ring system.
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) are anticipated, corresponding to the protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their positions relative to each other and the substituents.
-
N-H Proton: A broad singlet corresponding to the N1-H proton of the quinazolinone ring is expected, which may be exchangeable with D₂O. The chemical shift of this proton can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals for each of the eight carbon atoms are expected. The chemical shifts of the carbons attached to the chloro and nitro groups, as well as the carbonyl carbon, will be particularly informative.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 (broad) |
| C=O Stretch (Amide) | 1670-1700 |
| C=N Stretch | 1610-1640 |
| N-O Stretch (Nitro) | 1500-1550 and 1300-1350 |
| C-Cl Stretch | 700-800 |
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z corresponding to the molecular weight of this compound (225.59). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M⁺ and M+2⁺).
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂, Cl, and CO, leading to characteristic fragment ions.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of this compound.
Safety and Handling
Reagents:
-
2-amino-5-nitrobenzoic acid: May cause skin and eye irritation.
-
Formamide: Teratogen. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE, including gloves, lab coat, and eye protection.
Product:
-
This compound: As a nitro and chloro-substituted aromatic compound, it should be handled with care. Assume it is a potential irritant and handle with appropriate PPE.
Conclusion
This technical guide provides a robust and well-rationalized synthetic route for the preparation of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization methods provide a comprehensive framework for verifying the identity and purity of the final product. The availability of this versatile building block will undoubtedly facilitate further research in the development of novel quinazolinone-based compounds with potential therapeutic applications.
References
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Retrieved January 20, 2026, from [Link]
Sources
Introduction: The Quinazolinone Core and the Strategic Importance of a Versatile Intermediate
An In-depth Technical Guide to 2-Chloro-6-nitroquinazolin-4(1H)-one: A Core Scaffold for Modern Drug Discovery
The quinazolinone framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This heterocyclic system is at the heart of numerous FDA-approved therapeutics, particularly in oncology, with notable examples including afatinib and erlotinib. The power of the quinazolinone scaffold lies in its rigid, planar structure and the strategic placement of nitrogen atoms that serve as key hydrogen bond donors and acceptors. This allows for precise, high-affinity binding to enzyme active sites and receptors.
Within this important class of molecules, This compound emerges not as an end-product therapeutic, but as a pivotal starting material—a versatile and highly reactive chemical intermediate. Its strategic design, featuring a reactive chloro group at the 2-position and an electron-withdrawing nitro group at the 6-position, makes it an ideal precursor for the synthesis of extensive libraries of novel bioactive compounds. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the chemical properties, structure, synthesis, and reactivity of this key building block, offering field-proven insights into its application in modern drug discovery workflows.
Part 1: Physicochemical and Structural Characteristics
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties and structure. The arrangement of functional groups in this compound dictates its reactivity and handling characteristics.
Core Physicochemical Data
The essential properties of this compound are summarized below for quick reference. This data is critical for experimental design, including solvent selection and reaction monitoring.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClN₃O₃ | [1][2] |
| Molecular Weight | 225.59 g/mol | [2] |
| CAS Number | 80195-33-1 | [1] |
| Appearance | Typically a solid powder | N/A |
| Canonical SMILES | C1=CC2=NC(=NC(=C2C=C1[O-])O)Cl | [2] |
| Topological Polar Surface Area | 89.15 Ų | [2] |
Molecular Structure and Tautomerism
The structure of this compound is a fusion of a pyrimidine ring and a benzene ring. This quinazoline system is nearly planar, a feature that often facilitates stacking interactions within biological targets.[3]
Caption: General synthetic workflow for this compound.
Expert Rationale: The choice of a chlorinating agent is critical. Phosphorus oxychloride (POCl₃) is frequently used because it is highly effective at converting the amide-like carbonyl at the C2/C4 positions of a precursor into a reactive chloride. [4]The reaction often requires heat and sometimes a catalytic amount of a tertiary amine (like N,N-dimethylaniline) to facilitate the process. [4]
Experimental Protocol: Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline (Illustrative Analogy)
While not the exact target molecule, the following protocol for a related dichlorinated quinazoline illustrates the key chlorination step, which is directly applicable.
Source: Der Pharma Chemica, 2023. [4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the precursor, 6,7-dimethoxy quinazolin-2,4-dione (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, approx. 3 mL per gram of starting material) and a catalytic amount of N,N-dimethylaniline (approx. 0.3 mL per gram).
-
Reaction: Heat the mixture to reflux and maintain for 5-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker of crushed ice with constant stirring. This quenches the excess POCl₃.
-
Isolation: The solid precipitate that forms is the chlorinated product. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold distilled water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Trustworthiness Note: This protocol is a self-validating system. The formation of a precipitate upon quenching with ice water is a strong indicator of product formation, as the chlorinated product is typically much less soluble in aqueous media than the starting dione. Neutralization and washing are critical to ensure the stability of the final product.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in the reactivity of its C2-chloro group. This position is highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide variety of functional groups. This is the key step in building a diverse chemical library from a single intermediate.
Caption: General mechanism for SNAr at the C2 position.
Causality in Experimental Choices: The SNAr reaction is typically performed in a polar aprotic solvent (e.g., dioxane, DMF, or isopropanol) which can solvate the ions involved without interfering with the nucleophile. [4][5]Often, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added. [5]The purpose of the base is to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product and preventing protonation of the nucleophile.
Part 3: Application in Drug Discovery
The true power of this compound is as a scaffold for combinatorial chemistry and the generation of targeted molecular libraries.
A Scaffold for Library Synthesis
By reacting the chloro-intermediate with a diverse set of nucleophiles (e.g., anilines, aliphatic amines, phenols, thiols), researchers can rapidly generate a large number of unique analogues. Each new molecule retains the core quinazolinone structure, important for initial target recognition, but presents a different side chain at the C2 position for optimizing potency, selectivity, and pharmacokinetic properties.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-nitroquinazolin-4(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Chloro-6-nitroquinazolin-4(1H)-one (CAS No: 80195-33-1), a key heterocyclic scaffold utilized in the synthesis of pharmacologically active molecules.[1][2] Aimed at researchers, chemists, and drug development professionals, this document synthesizes predictive data and established methodologies for the structural elucidation of this compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical basis for spectral interpretation, causality-driven experimental protocols, and data presentation, ensuring scientific integrity and practical applicability in a research setting.
Introduction and Physicochemical Properties
This compound is a substituted derivative of quinazolinone, a class of compounds renowned for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The presence of a chloro group at the 2-position and a nitro group at the 6-position makes it a versatile intermediate for further chemical modification, particularly for nucleophilic substitution reactions to generate diverse libraries of bioactive compounds.[2][6] Accurate structural confirmation through spectroscopic methods is a critical first step in any synthetic workflow involving this molecule.
This guide provides a foundational understanding of its characteristic spectral signatures. While experimental spectra for this specific compound are not widely published, this document leverages data from structurally related analogs and first-principle analysis to present a robust predictive profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80195-33-1 | [7][8] |
| Molecular Formula | C₈H₄ClN₃O₃ | [7] |
| Molecular Weight | 225.59 g/mol | [7][9] |
| Appearance | Expected to be a solid | [2] |
| SMILES | C1=CC2=NC(=NC(=C2C=C1[O-])O)Cl | [7] |
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is adopted for the quinazolinone core. This systematic numbering is essential for unambiguously assigning signals in both ¹H and ¹³C NMR spectra to their corresponding atoms within the molecule.
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the three protons on the benzene ring and one exchangeable proton on the nitrogen atom.
Predicted ¹H NMR Data Analysis
The analysis is based on established substituent effects in aromatic systems. The electron-withdrawing nature of the nitro group (NO₂) and the carbonyl group (C=O), along with the chloro substituent, will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
-
H-5: This proton is ortho to the carbonyl group and will experience significant deshielding. It is expected to appear as a doublet due to coupling with H-7 (meta coupling, small J).
-
H-7: This proton is situated between the nitro group (para) and the chloro-substituted ring (meta). It is expected to be a doublet of doublets, coupling to both H-5 (meta) and H-8 (ortho).
-
H-8: This proton is ortho to the amide nitrogen and will be the most upfield of the aromatic protons. It is expected to appear as a doublet due to ortho coupling with H-7.
-
N1-H: The amide proton is acidic and its signal is typically broad. Its chemical shift is highly dependent on solvent and concentration. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to appear significantly downfield.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~12.0 - 13.0 | br s | - | 1H |
| H-5 | ~8.40 | d | J ≈ 2.5 Hz | 1H |
| H-7 | ~8.25 | dd | J ≈ 9.0, 2.5 Hz | 1H |
| H-8 | ~7.80 | d | J ≈ 9.0 Hz | 1H |
Note: These are predicted values based on analogs. Actual values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
-
Rationale: DMSO-d₆ is the solvent of choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point. Crucially, it allows for the observation of exchangeable protons like N-H, which would be lost in solvents like D₂O. A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic region.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width from -2 to 14 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Calibrate the spectrum using the residual DMSO solvent peak at 2.50 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. The spectrum of this compound is expected to show eight distinct signals for the eight carbon atoms, as they are all in unique chemical environments.
Predicted ¹³C NMR Data Analysis
The chemical shifts are predicted based on the electronic effects of the substituents.
-
Carbonyl Carbon (C4): This will be the most downfield signal, typically appearing around 160-170 ppm.
-
Iminoyl Carbon (C2): The carbon atom bonded to both a nitrogen and a chlorine will also be significantly downfield.
-
Aromatic Carbons: The carbons attached to the nitro group (C6) and the bridging carbons (C4a, C8a) will have characteristic shifts influenced by their immediate neighbors. Carbons bearing protons (C5, C7, C8) will appear in the typical aromatic region (110-130 ppm), with their exact shifts determined by the electronic effects of the substituents.
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (C=O) | ~165.0 |
| C2 (C-Cl) | ~155.0 |
| C6 (C-NO₂) | ~148.0 |
| C8a | ~145.0 |
| C4a | ~138.0 |
| C7 | ~128.0 |
| C5 | ~125.0 |
| C8 | ~120.0 |
Note: These predictions are based on data for similar quinazolinone structures.[4][10][11]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Rationale: A proton-decoupled ¹³C experiment is standard, as it simplifies the spectrum to single lines for each unique carbon, improving the signal-to-noise ratio. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire a proton broadband decoupled spectrum.
-
A large number of scans (e.g., 1024 or more) is typically necessary.
-
Set the spectral width from 0 to 200 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds to ensure proper relaxation of quaternary carbons.
-
-
Data Processing: Process the raw data and calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to its key structural features.
Predicted IR Data Analysis
-
N-H Stretch: A broad absorption band is expected in the 3100-3300 cm⁻¹ region, characteristic of the N-H bond in the lactam ring.
-
C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl group should appear around 1680-1700 cm⁻¹.
-
NO₂ Stretches: Two distinct, strong bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C=N/C=C Stretches: A series of bands in the 1500-1620 cm⁻¹ region will correspond to the C=N bond and the aromatic C=C bond vibrations.
-
C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Table 4: Predicted Major IR Absorption Bands (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide) | 1680 - 1700 | Strong, Sharp |
| C=N / C=C Stretches | 1500 - 1620 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
| C-Cl Stretch | 600 - 800 | Weak-Medium |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Rationale: The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples. It minimizes interference from solvents and produces sharp, well-defined peaks.
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent disc.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.
Predicted Mass Spectrum Analysis
-
Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, this peak will appear as a characteristic doublet (M⁺ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
[M]⁺ for C₈H₄³⁵ClN₃O₃: m/z = 224.99
-
[M+2]⁺ for C₈H₄³⁷ClN₃O₃: m/z = 226.99
-
-
Fragmentation: Common fragmentation pathways for quinazolinones involve the loss of small molecules. Expected fragments could include:
-
Loss of Cl radical (-35)
-
Loss of NO₂ (-46)
-
Loss of CO (-28)
-
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like quinazolinones, often yielding a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, which simplifies molecular weight determination.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak and its corresponding [M+H+2]⁺ isotopic peak to confirm the molecular weight and the presence of chlorine.
Synthetic Workflow Overview
Understanding the synthesis of a compound provides context for potential impurities and validates its structure. A common route to substituted 2-chloroquinazolinones involves cyclization followed by chlorination.
Figure 2: Plausible synthetic route for this compound.[6]
This multi-step synthesis begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinedione core. Subsequent chlorination with an agent like phosphorus oxychloride (POCl₃) yields a dichloro-intermediate. Finally, selective hydrolysis at the more reactive C4 position affords the target compound.[6]
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. This guide outlines the expected spectral characteristics: a distinct three-proton aromatic system in ¹H NMR, eight unique carbon signals in ¹³C NMR, characteristic vibrational bands for amide, nitro, and carbonyl groups in IR, and a definitive isotopic pattern in mass spectrometry confirming the presence of chlorine. The provided protocols offer a validated framework for researchers to confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (2025). BenchChem.
- Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. (2019). Oriental Journal of Chemistry.
- Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI.
- Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2011).
-
7-Chloro-6-nitro-4-quinazolinol. (n.d.). PubChem. [Link]
-
This compound, 95%. (n.d.). A1 Intermediates. [Link]
-
2-Chloro-6-fluoroquinazolin-4(3H)-one. (n.d.). MySkinRecipes. [Link]
-
6-Chloro-4-phenyl-2(1H)-quinazolinone. (n.d.). PubChem. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2021). National Institutes of Health (NIH). [Link]
-
4-Chloro-6-nitroquinazoline. (n.d.). Chem-Impex International. [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. [Link]
-
4-Chloro-6-nitroquinazoline. (n.d.). PubChem. [Link]
-
6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). Sarex. [Link]
-
Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (2018). ResearchGate. [Link]
Sources
- 1. 2-Chloro-6-fluoroquinazolin-4(3H)-one [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sapub.org [sapub.org]
- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Solubility and Stability of 2-Chloro-6-nitroquinazolin-4(1H)-one: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
2-Chloro-6-nitroquinazolin-4(1H)-one is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the oncology space. Its utility in drug discovery and development pipelines necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to provide researchers with predictive insights and robust experimental protocols for in-house characterization. We present detailed methodologies for solubility determination and forced degradation studies, crucial for formulation development, analytical method validation, and regulatory submissions.
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties. This compound (CAS: 80195-33-1), with its reactive chloro and nitro functionalities, serves as a valuable building block for creating libraries of novel compounds.[2] The chloro group at the 2-position is a key site for nucleophilic substitution, while the nitro group at the 6-position can be reduced to an amine, offering another point for chemical modification.[3]
A precise understanding of this intermediate's solubility and stability is paramount. Solubility directly impacts its handling, reaction kinetics, and the bioavailability of any final drug product. Stability, particularly under stress conditions, informs storage requirements, identifies potential degradants, and is a regulatory prerequisite for developing stability-indicating analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80195-33-1 | [2][4] |
| Molecular Formula | C₈H₄ClN₃O₃ | [2][4] |
| Molecular Weight | 225.59 g/mol | [4] |
| Appearance | Expected to be a pale yellow or light brown solid. | [5] |
| Storage | Store at 2-8°C in an inert atmosphere. | [6] |
Solubility Profile: Predictions and Experimental Determination
2.1. Theoretical Considerations and Predicted Solubility
Quinazolinone derivatives are characteristically poorly soluble in aqueous media. This is attributed to their rigid, planar heterocyclic structure, which leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. The presence of the non-polar chloro and nitro groups further contributes to its lipophilic nature. The solubility of quinazolinones can also be pH-dependent due to the presence of basic nitrogen atoms in the ring system.
Based on the behavior of analogous compounds, a qualitative solubility profile can be predicted.[7]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale / Notes |
| Water (neutral pH) | Very Poorly Soluble | High crystal lattice energy and lipophilic nature of the scaffold. |
| Aqueous Acid (e.g., 0.1 M HCl) | Poorly Soluble | Protonation may slightly increase solubility, but is unlikely to be significant. |
| Aqueous Base (e.g., 0.1 M NaOH) | Poorly Soluble | The molecule lacks strongly acidic protons for salt formation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common, polar aprotic solvent for dissolving quinazolinones. |
| N,N-Dimethylformamide (DMF) | Soluble | Often shows the highest solubility for related quinazoline derivatives.[7] |
| Methanol / Ethanol | Sparingly Soluble | Lower polarity alcohols may provide some solubility. |
| Acetonitrile (ACN) | Sparingly Soluble | Common HPLC solvent; solubility may be limited. |
| Dichloromethane (DCM) | Poorly Soluble | A non-polar solvent, unlikely to be effective. |
2.2. Experimental Protocol for Equilibrium Solubility Determination
To obtain quantitative data, a standardized equilibrium solubility experiment is required. The following protocol outlines a robust procedure based on the shake-flask method.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This is the gold-standard method for determining thermodynamic equilibrium solubility, ensuring the solution is truly saturated.
-
24-48 Hour Equilibration: This timeframe is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., ambient or physiological) is critical for reproducible results.[7]
-
0.45 µm Filtration: This step is crucial to remove all undissolved solid particles, ensuring that the analyzed filtrate represents only the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, ensuring solid material remains visible.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours to allow the system to reach equilibrium.
-
Visual Check: After equilibration, confirm that excess solid is still present in each vial. If not, more compound must be added and the equilibration repeated.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (pre-saturated with the same solvent to avoid loss of analyte) into a clean vial.
-
Dilution: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analysis: Analyze the diluted filtrate using a validated, specific analytical method, such as the HPLC-UV method described in Section 4.
-
Quantification: Determine the concentration of the compound in the diluted sample by comparing the response to a standard calibration curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or µg/mL.
Mandatory Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Profile: Forced Degradation and Pathway Prediction
3.1. Predicted Chemical Stability and Degradation Pathways
The stability of this compound is governed by its constituent functional groups.
-
Nitroaromatic Core: The electron-withdrawing nature of the nitro group generally confers resistance to oxidative degradation.[8] However, this group is susceptible to chemical or enzymatic reduction to form nitroso, hydroxylamino, and ultimately, amino derivatives.[3]
-
2-Chloro Substituent: The chloro group on the quinazoline ring is a potential site for nucleophilic substitution, particularly hydrolysis. Studies on related 2-chloroquinolines have shown they can hydrolyze to the corresponding quinolones, a reaction that can be promoted by acidic conditions.[9] This suggests a likely degradation pathway is the conversion of the 2-chloro group to a 2-hydroxy group (which would exist in its tautomeric keto form, the quinazolin-2,4-dione).
3.2. Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[6] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common environmental and physiological stresses a drug substance or product might encounter.[3]
-
Target Degradation: The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This ensures that sufficient quantities of degradation products are formed for detection and characterization without being obscured by secondary degradation.[1]
-
Stability-Indicating Method: The analytical method used must be able to separate the intact parent compound from all process impurities and degradation products, proving its specificity.
Step-by-Step Methodology for Forced Degradation:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C), collecting samples at time points. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and monitor for degradation over time.
-
Thermal Degradation:
-
Solution: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 60 °C). Periodically dissolve a sample for analysis.
-
-
Photostability: Expose both the solid compound and its solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method detailed below.
-
Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of each degradation product formed (as % of the total area).
-
Calculate the mass balance to ensure all major components are accounted for.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
For significant degradants, use LC-MS to obtain mass information for structural elucidation.
-
Mandatory Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Proposed Analytical Methodology for Stability Assessment
A robust, stability-indicating HPLC method is critical for both solubility and stability studies. Based on methods for similar chloro-nitro aromatic compounds, the following starting conditions are proposed. This method will require validation to prove its suitability.
Table 3: Proposed Stability-Indicating HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent peak shape for the quinazolinone. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | Start with a low %B (e.g., 20%) and ramp to a high %B (e.g., 95%) over 15-20 minutes. | A gradient is necessary to elute the parent compound and a range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV/PDA at 254 nm and 320 nm | 254 nm is a common wavelength for aromatic compounds. 320 nm is suggested based on the expected absorbance from the nitroaromatic chromophore. A PDA detector is crucial for assessing peak purity. |
Conclusion
While this compound is a valuable synthetic intermediate, a comprehensive public dataset on its solubility and stability is lacking. This guide bridges that gap by providing a strong theoretical framework based on the known chemistry of quinazolinones and nitroaromatics. The detailed experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the critical data needed for formulation development, process optimization, and regulatory compliance. By following these self-validating workflows, drug development professionals can confidently characterize this important building block, ensuring the quality and robustness of their research and development efforts.
References
- Veerapandian, M., et al. (2009).
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Available at: [Link]
-
MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available at: [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]
-
RSC Publishing. (2024). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available at: [Link]
-
ResearchGate. (2023). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]
-
ResearchGate. (2024). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]
-
AHH Chemical. (n.d.). This compound, 95% Purity, C8H4ClN3O3, 100 mg. Available at: [Link]
-
Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 6. 80195-33-1|2-Chloro-6-nitroquinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
- 7. cibtech.org [cibtech.org]
- 8. journals.asm.org [journals.asm.org]
- 9. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Tautomerism of 2-Chloro-6-nitroquinazolin-4(1H)-one
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific substitution pattern of 2-Chloro-6-nitroquinazolin-4(1H)-one presents a compelling case study in tautomerism, a phenomenon with profound implications for molecular recognition, physicochemical properties, and ultimately, biological activity. This technical guide provides a comprehensive exploration of the tautomeric equilibrium of this molecule, aimed at researchers, scientists, and drug development professionals. We will dissect the structural possibilities, detail the gold-standard experimental and computational methodologies for their characterization, and discuss the critical impact of this equilibrium on drug design and development.
Introduction: The Quinazolinone Scaffold and the Tautomeric Question
Quinazolinones are a class of fused heterocyclic compounds that are considered "privileged structures" in drug discovery.[1][2] Their rigid architecture and capacity for diverse substitutions at multiple positions have led to their successful development as anticancer, anti-inflammatory, and antimicrobial agents.[3] The biological activity of these molecules is intimately linked to their three-dimensional structure and their ability to interact with specific biological targets, often through precise hydrogen bonding patterns.
A critical, yet often overlooked, aspect of their structure is tautomerism: the dynamic equilibrium between two or more interconvertible structural isomers. For 4(3H)-quinazolinones, the primary equilibrium is the lactam-lactim tautomerism.[1] This is not a mere chemical curiosity; the position of a single proton can dramatically alter a molecule's hydrogen bonding capacity (donor vs. acceptor), polarity, lipophilicity, and metabolic stability. For this compound, understanding which tautomer predominates in a given environment is paramount for predicting its behavior, from target binding to formulation.
The Tautomeric Landscape: Lactam vs. Lactim
This compound can exist in two primary tautomeric forms: the amide (lactam) form and the imidol (lactim) form.
-
Lactam (Keto) Form: this compound. This form contains a carbonyl group (C=O) at the C4 position and a proton on the N1 nitrogen.
-
Lactim (Enol) Form: 2-Chloro-4-hydroxy-6-nitroquinazoline. This aromatic form possesses a hydroxyl group (-OH) at the C4 position, with the proton having migrated from the N1 nitrogen.
The equilibrium between these two forms is influenced by several factors, including the electronic nature of the substituents and the surrounding environment. The presence of two potent electron-withdrawing groups—the chloro group at C2 and the nitro group at C6—significantly impacts the electron density distribution across the heterocyclic system, influencing the acidity of the N1-H proton and the stability of the respective tautomers.
Caption: Lactam-lactim tautomerism in this compound.
Elucidating the Dominant Tautomer: A Multi-faceted Approach
No single technique can definitively characterize tautomeric equilibrium under all conditions. A synergistic approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[4] Because proton exchange can be fast on the NMR timescale, the resulting spectrum may show either distinct signals for each tautomer (slow exchange) or population-weighted average signals (fast exchange).[5]
Causality Behind the Method: The chemical environment of nuclei (¹H, ¹³C) in the lactam and lactim forms is significantly different. For instance, the ¹³C chemical shift of the C4 carbon is a key indicator: it appears in the range of a typical amide carbonyl (~160-170 ppm) for the lactam form but shifts upfield to a value characteristic of an aromatic carbon bearing an oxygen (~150-160 ppm) in the lactim form.[6][7] Similarly, the N1-H proton of the lactam gives a characteristic signal, which would be absent in the lactim form, replaced by a hydroxyl O-H signal.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare separate, precise concentrations (e.g., 10 mM) of the compound in a range of deuterated solvents to probe environmental effects. Recommended solvents include a non-polar solvent (e.g., CDCl₃), a polar aprotic solvent (e.g., DMSO-d₆), and a polar protic solvent (e.g., CD₃OD).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the aromatic region and the presence of exchangeable protons (N-H or O-H), which may appear as broad signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for observing the chemical shift of the C4 carbon, a key diagnostic marker.
-
Variable Temperature (VT) NMR: If averaged signals are suspected, performing VT-NMR can be informative. Lowering the temperature may slow the exchange rate sufficiently to resolve separate signals for each tautomer ("de-coalescence").
-
Data Analysis: Integrate the signals corresponding to unique protons of each tautomer. The ratio of these integrals provides a quantitative measure of the tautomeric equilibrium constant (K_T_) in that specific solvent.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a highly sensitive method for studying tautomeric equilibria, as the two forms possess different chromophoric systems and thus exhibit distinct absorption maxima (λ_max_).[8] The fully aromatic lactim form is expected to have a different electronic transition profile compared to the cross-conjugated lactam system.
Causality Behind the Method: The extent of the π-conjugated system differs between the tautomers. By measuring the absorbance spectra in solvents of varying polarity, one can observe shifts in λ_max_ (solvatochromism).[9][10] Generally, a more polar tautomer will be stabilized to a greater extent by a more polar solvent. Comparing the spectra to those of "fixed" analogues (where the mobile proton is replaced by a methyl group, preventing tautomerism) can help assign the bands corresponding to each tautomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides a rapid and effective means of identifying key functional groups that differentiate the tautomers.[11]
Causality Behind the Method: The vibrational modes of the functional groups are distinct. The lactam form is characterized by a strong, sharp absorption band corresponding to the C=O stretch (amide I band), typically found between 1650-1700 cm⁻¹.[12] Conversely, the lactim form would lack this band, instead showing characteristic C=N stretching and a broad O-H stretching band around 3200-3400 cm⁻¹.[13]
Experimental Protocol: KBr Pellet Method for FT-IR
-
Sample Preparation: Grind 1-2 mg of the dry compound with ~150 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent, glass-like pellet.
-
Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key stretching frequencies. The presence of a strong band in the 1650-1700 cm⁻¹ region is strong evidence for the predominance of the lactam form in the solid state.[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous structural data, determining the precise atomic positions and thus the tautomeric form present in the solid state.[15] It serves as the ultimate benchmark for validating the solid-state structure.[16][17][18]
Trustworthiness of the Protocol: This method is self-validating. The successful refinement of a crystal structure to a low R-factor provides definitive, high-resolution proof of the tautomeric structure within the crystal lattice. However, it is crucial to recognize that crystal packing forces can stabilize a tautomer that may not be the most stable form in solution.
Computational Chemistry: A Predictive and Corroborative Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[19]
Causality Behind the Method: DFT calculations can accurately model the electronic structure of molecules and compute their thermodynamic properties. By optimizing the geometry of each tautomer and calculating its Gibbs free energy (G), one can predict the equilibrium position. The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing insights into how the environment modulates the tautomeric preference.[16][19]
Caption: A typical DFT workflow for predicting tautomeric equilibrium.
Table 1: Summary of Expected Analytical Data
| Technique | Lactam (Keto) Form | Lactim (Enol) Form |
| ¹³C NMR | C4 signal ~160-170 ppm | C4 signal ~150-160 ppm |
| ¹H NMR | N1-H signal present | O-H signal present, N1-H absent |
| FT-IR | Strong C=O stretch (~1650-1700 cm⁻¹) | C=O stretch absent; O-H, C=N present |
| UV-Vis | Unique λ_max_ | Different λ_max_, often at longer wavelength |
Implications for Drug Development
The tautomeric state of this compound is not an academic detail; it is a critical determinant of its potential as a drug candidate.
-
Pharmacodynamics (Target Binding): The ability to form hydrogen bonds is fundamental to molecular recognition. If a pharmacophore model requires a hydrogen bond donor at N1 and a hydrogen bond acceptor at C4=O (the lactam form), but the molecule predominantly exists in the lactim form in physiological conditions, the binding affinity will be drastically reduced, leading to a loss of biological activity.
-
Pharmacokinetics (ADME): Tautomerism directly influences key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility & Lipophilicity: The lactam form is generally more polar than the aromatic lactim form. This difference affects both aqueous solubility and lipophilicity (LogP), which in turn impacts membrane permeability and distribution throughout the body.
-
Metabolic Stability: The functional groups present in each tautomer offer different sites for metabolic enzymes (e.g., Cytochrome P450s). A hydroxyl group (lactim) can be a site for glucuronidation, while the lactam may be more metabolically stable.
-
Conclusion
The tautomerism of this compound is a complex interplay of electronic, steric, and environmental factors. Based on the general behavior of 4(3H)-quinazolinones, the lactam (keto) form is expected to be the predominant tautomer, particularly in the solid state and in polar solvents. The strong electron-withdrawing substituents further stabilize the amide functionality. However, this cannot be assumed. A rigorous, multi-technique investigation is imperative for any research or development program involving this scaffold. By combining the strengths of NMR, FT-IR, and UV-Vis spectroscopy with the predictive power of computational chemistry and the definitive solid-state picture from X-ray crystallography, scientists can build a complete and accurate model of the molecule's behavior. This foundational understanding is non-negotiable for the rational design of effective and safe therapeutic agents based on the quinazolinone core.
References
-
[Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][4][15]thiadiazole Moiety and 4-Piperidinyl Linker. PubMed.]([Link])
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1,3,4]thiadiazole Moiety and 4-Piperidinyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives [sioc-journal.cn]
- 18. researchgate.net [researchgate.net]
- 19. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Biological Activities of 2-Chloro-6-nitroquinazolin-4(1H)-one Derivatives
An In-depth Technical Guide:
Executive Summary: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] Its fused bicyclic system offers a rigid yet highly adaptable framework for chemical modification, leading to the development of several FDA-approved drugs, particularly in oncology.[1][2] This guide focuses on a specific, highly versatile intermediate, 2-Chloro-6-nitroquinazolin-4(1H)-one , and explores the vast therapeutic potential of its derivatives. The presence of a reactive chloro group at the C2 position serves as a synthetic handle for introducing diverse functionalities, while the electron-withdrawing nitro group at the C6 position can significantly modulate the molecule's electronic properties and biological interactions.[3] We will provide a comprehensive overview of the synthesis, key biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the detailed experimental protocols required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.
The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery
Quinazolinone and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of biological effects.[4] These activities range from anticancer and antimicrobial to anti-inflammatory, anticonvulsant, and antihypertensive properties.[5][6][7] The structural flexibility of the quinazolinone core allows it to interact with a multitude of biological targets, including enzymes like kinases and cyclooxygenases, and structural proteins such as tubulin.[1][5] This versatility has established the quinazolinone moiety as a "privileged scaffold" in drug design, capable of yielding potent and selective modulators of cellular pathways.
The subject of this guide, this compound, is a particularly valuable starting material. The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward synthesis of a large library of derivatives by introducing various amines, anilines, thiols, and other nucleophiles, enabling extensive Structure-Activity Relationship (SAR) studies.[8]
Synthesis and Derivatization Strategy
The generation of a diverse library of candidate molecules begins with the robust synthesis of the core intermediate, followed by systematic derivatization.
General Synthesis of this compound
A common and effective route to the core scaffold starts with 2-amino-5-nitrobenzoic acid. The synthesis typically involves two key steps:
-
Cyclization: The initial step involves the condensation of 2-amino-5-nitrobenzoic acid with a suitable one-carbon source (e.g., formamide or urea) under heat to form the quinazolinone ring system, yielding 6-nitroquinazolin-4(1H)-one.[9]
-
Chlorination: The resulting quinazolinone is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[8][9] This reaction converts the hydroxyl group of the lactam tautomer into a highly reactive chloro group at the 2-position, affording the desired intermediate, this compound.
Derivatization via Nucleophilic Substitution
The true power of the 2-chloro intermediate lies in its susceptibility to nucleophilic aromatic substitution. By reacting this core with a wide range of primary or secondary amines, anilines, or thiols, a diverse library of 2-substituted-6-nitroquinazolin-4(1H)-one derivatives can be readily synthesized. This straightforward approach is fundamental to exploring the chemical space around the scaffold to optimize biological activity.
Caption: General workflow for synthesis and derivatization.
Anticancer Activity
The development of novel anticancer agents is a primary focus of quinazolinone research.[10] Derivatives of this scaffold have been shown to induce cell death in various cancer types through multiple mechanisms, making them highly promising candidates for cancer chemotherapy.[1][2]
Mechanisms of Action
Quinazolinone derivatives exert their anticancer effects by targeting various hallmarks of cancer. Key mechanisms include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[7][11][12] By blocking these signaling pathways, they can halt cell proliferation and induce apoptosis.
-
Tubulin Polymerization Inhibition: Some quinazolinones bind to tubulin, disrupting microtubule dynamics. This leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[5]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly activate apoptotic pathways, for instance, by modulating the expression of key proteins like p53.[13][14]
-
PARP Inhibition: Certain quinazolinone structures have been identified as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair, making them particularly effective against cancers with specific DNA repair deficiencies.[13]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation. It is a crucial first step in screening novel compounds for cytotoxic potential.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a panel of human cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Positive control drug (e.g., Doxorubicin)
-
Vehicle control (e.g., 0.1% DMSO in media)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test derivatives and positive control in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of test compounds, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.[15]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
Results from the MTT assay are typically summarized in a table to compare the potency of different derivatives across multiple cell lines.
| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 |
| D-01 | 4-methoxyanilino | 5.2 | 8.1 | 12.5 |
| D-02 | 4-chloroanilino | 1.8 | 2.5 | 4.9 |
| D-03 | piperidino | 25.6 | 31.2 | > 50 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 1.1 |
Table 1: Hypothetical cytotoxicity data for a series of 2-substituted-6-nitroquinazolin-4(1H)-one derivatives.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics.[16] Quinazolinone derivatives have demonstrated significant potential as antibacterial and antifungal agents, including activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[17][18]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20] Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility and trustworthiness.[21]
Objective: To quantitatively measure the in vitro antibacterial activity of the synthesized derivatives by determining their MIC values.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum only). Also include a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
Data Presentation: Antimicrobial Activity
The MIC values provide a clear quantitative measure of the antimicrobial potency of each compound.
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| D-01 | 4-methoxyanilino | 16 | 64 | >128 |
| D-02 | 4-chloroanilino | 8 | 32 | 128 |
| D-03 | piperidino | 64 | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 1 |
Table 2: Hypothetical MIC data for a series of 2-substituted-6-nitroquinazolin-4(1H)-one derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a significant therapeutic goal. Quinazolinone derivatives have been explored as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][22]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to assess anti-inflammatory potential in vitro is to use a commercially available colorimetric COX inhibitor screening assay. This provides a direct measure of a compound's ability to inhibit COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of the derivatives for COX-1 and COX-2 inhibition and to calculate the COX-2 selectivity index.
Procedure (based on a typical commercial kit):
-
Reagent Preparation: Prepare all kit components (buffer, heme, enzymes, substrate) as per the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a selective COX-1 inhibitor (e.g., SC-560), a selective COX-2 inhibitor (e.g., Celecoxib), and a vehicle control.
-
Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for the enzymatic reaction to produce prostaglandin G₂ (PGG₂).
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric probe that reacts with the peroxidase component of the COX enzyme.
-
Absorbance Reading: Read the absorbance using a plate reader at the specified wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.
Data Presentation: COX Inhibition
| Compound ID | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| D-01 | 4-methoxyanilino | 15.2 | 1.1 | 13.8 |
| D-02 | 4-chloroanilino | 20.5 | 0.8 | 25.6 |
| D-03 | piperidino | > 50 | 45.1 | ~1 |
| Celecoxib | (Positive Control) | 25.0 | 0.2 | 125 |
Table 3: Hypothetical COX inhibition data for a series of 2-substituted-6-nitroquinazolin-4(1H)-one derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The synthetic accessibility and the ease of diversification at the C2 position allow for the rapid generation of compound libraries for biological screening. The derivatives show significant promise across multiple therapeutic areas, most notably in oncology, infectious diseases, and inflammation.
Future research should focus on:
-
Lead Optimization: Promising initial hits from primary screening should undergo further SAR studies to enhance potency and selectivity.
-
In Vivo Efficacy: Compounds with strong in vitro activity must be advanced to preclinical animal models to evaluate their efficacy and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways modulated by the most active compounds is essential to understand their therapeutic effects and potential side effects.
-
ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with drug-like characteristics suitable for clinical development.
By leveraging the strategic combination of synthetic chemistry and rigorous biological evaluation outlined in this guide, the full therapeutic potential of this compound derivatives can be systematically explored and unlocked.
References
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdb.apec.org [pdb.apec.org]
- 21. woah.org [woah.org]
- 22. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
The Alchemist's Keystone: 2-Chloro-6-nitroquinazolin-4(1H)-one as a Master Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinazolinone Scaffold - A Privileged Platform in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The quinazolinone core is unequivocally one such "privileged structure."[1] Its inherent stability, synthetic tractability, and, most importantly, its ability to interact with a wide array of biological targets have cemented its status as a winning horse in drug discovery.[1][2] From anticancer agents to antimicrobial and anti-inflammatory drugs, the quinazolinone motif is a recurring theme in a multitude of pharmacologically active compounds.[3][4] This guide focuses on a particularly potent variant of this scaffold: 2-chloro-6-nitroquinazolin-4(1H)-one . We will delve into its synthesis, explore its nuanced reactivity, and showcase its application as a pivotal building block in the generation of high-value medicinal compounds.
Section 1: Understanding the Core: Synthesis and Physicochemical Properties of this compound
The strategic placement of the chloro and nitro groups on the quinazolinone scaffold is not arbitrary; it is a deliberate design choice that imbues the molecule with a unique reactivity profile, making it an exceptionally versatile intermediate.[5]
The Strategic Importance of Substitution
The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a primary handle for diversification. The 6-nitro group, a strong electron-withdrawing moiety, plays a crucial role in activating the quinazoline ring system towards nucleophilic attack. This electronic effect significantly enhances the electrophilicity of the carbon atoms at positions 2 and 4, making them more susceptible to reaction with a wide range of nucleophiles.
Synthesis of the Building Block
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-amino-5-nitrobenzoic acid. The general synthetic workflow involves two key transformations: cyclization to form the quinazolinone ring system, followed by chlorination.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
-
Rationale: This step involves the cyclization of 2-amino-5-nitrobenzoic acid with a one-carbon source, in this case, urea. The high temperature promotes the condensation and ring-closing reaction to form the stable quinazolinedione ring system.
-
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid and an excess of urea (e.g., 5-10 equivalents).
-
Heat the mixture to 160 °C with stirring for approximately 20 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the solidified mass and stir vigorously to break up the solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain 6-nitroquinazoline-2,4(1H,3H)-dione as a solid.
-
Step 2: Synthesis of this compound
-
Rationale: The conversion of the dione to the desired 2-chloro derivative is achieved through a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The addition of a catalytic amount of a tertiary amine like triethylamine (TEA) or N,N-dimethylformamide (DMF) can facilitate the reaction.[6][7]
-
Procedure:
-
To a suspension of 6-nitroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl₃), add a catalytic amount of triethylamine (TEA).
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 17 hours, or until TLC indicates the consumption of the starting material.[6]
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry thoroughly.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Section 2: The Art of Diversification: Reactivity and Functionalization
The synthetic utility of this compound lies in its predictable and versatile reactivity, primarily centered around nucleophilic substitution at the C2 position.
Nucleophilic Aromatic Substitution (SNAr) at C2
The chloro group at the C2 position is an excellent leaving group, readily displaced by a variety of nucleophiles. The electron-withdrawing nitro group at C6 further activates this position for SNAr. This allows for the introduction of a wide range of functionalities, including amines, anilines, hydrazines, and thiols, which are crucial for tuning the pharmacological properties of the final compounds.
Caption: Key nucleophilic substitution reactions of this compound.
General Experimental Protocol for SNAr with Amines/Anilines:
-
Rationale: This reaction proceeds via a nucleophilic attack of the amine/aniline on the electron-deficient C2 carbon, followed by the elimination of the chloride ion. The choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add the desired amine or aniline (typically 1.1 to 1.5 equivalents).
-
Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the nucleophilicity of the amine.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water or an ice-water mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
Section 3: Case Studies in Drug Discovery
The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. Here, we present case studies illustrating the use of this compound in the development of potential anticancer agents.
Case Study: Synthesis of 2-Anilino-6-nitroquinazolin-4(1H)-one Derivatives as Potential EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8][9] The introduction of a nitro group at the 6-position can modulate the electronic properties and binding interactions of these inhibitors.
Synthesis of (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one (A potential EGFR Inhibitor)
This example demonstrates a two-step synthesis starting from a related precursor, showcasing the typical reaction conditions for introducing the anilino moiety.
Step 1: Synthesis of (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)ethan-1-one
-
Procedure: Equimolar amounts of a formimidamide precursor and 4-aminoacetophenone are heated under reflux in glacial acetic acid at 120°C for 2 hours. The product precipitates upon cooling and is collected by filtration.[9]
Step 2: Synthesis of the final chalcone derivative
-
Procedure: The product from Step 1 is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the chalcone derivative.[9]
Biological Activity Data:
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(4-Chlorophenyl)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)prop-2-en-1-one | HCT-116 (Colon Cancer) | Not explicitly stated, but showed potent activity | [9] |
| Gefitinib (Reference) | HCT-116 (Colon Cancer) | Not explicitly stated | [9] |
Case Study: Synthesis of 2-Hydrazinyl-6-nitroquinazolin-4(1H)-one and its Derivatives
The hydrazinyl group is a versatile functional handle that can be further elaborated to create a diverse range of heterocyclic systems. The synthesis of 2-hydrazinyl-6-nitroquinazolin-4(1H)-one opens up avenues for the creation of novel fused-ring systems with potential biological activity.[10][11]
Experimental Protocol: Synthesis of 2-Hydrazinyl-6-nitroquinazolin-4(1H)-one
-
Rationale: Hydrazine hydrate acts as a potent nucleophile, readily displacing the chloro group at the C2 position.
-
Procedure:
-
Suspend this compound in a suitable solvent like ethanol or dioxane.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and ethanol and dry under vacuum.
-
The resulting 2-hydrazinyl derivative can then be used in subsequent reactions, such as condensation with aldehydes or ketones to form hydrazones, which can possess their own unique biological activities.[9]
Section 4: Future Perspectives and Conclusion
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its predictable reactivity, coupled with the potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The strategic placement of the chloro and nitro groups provides a powerful platform for generating diverse molecular architectures, particularly in the realm of kinase inhibitor discovery.
Future research will likely focus on exploring a wider range of nucleophiles to further expand the chemical space accessible from this core. Additionally, the development of more efficient and environmentally friendly synthetic methodologies for its preparation and derivatization will be of significant interest. As our understanding of the molecular drivers of disease continues to grow, the ability to rapidly and efficiently synthesize diverse libraries of compounds from key building blocks like this compound will remain paramount to the success of modern drug discovery.
References
- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery.
- Study on quinazolinone derivative and their pharmacological actions. (2024). Journal of Pharmaceutical Sciences.
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]
- 2-Chloro-6-nitro-1H-quinazolin-4-one.
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. [Link]
-
Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Antibiotics. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). ACS Omega. [Link]
- EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules. [Link]
- CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). DarU Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis. (2014). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). Molecules. [Link]
-
Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. (2025). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. [Link]
-
Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). Saudi Pharmaceutical Journal. [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (n.d.). International Journal of Molecular Sciences. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). Molecules. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Research in Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted 2-hydrazinoquinazolin-4-ones as intermediates for heterocyclic compounds synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 2-Chloro-6-nitroquinazolin-4(1H)-one and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2-Chloro-6-nitroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and the burgeoning landscape of its analogs, exploring their therapeutic potential across various disease areas. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the quinazolinone scaffold.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolinone skeleton, a fused heterocycle comprising a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery.[1][2][3] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[2][4] Quinazolinone derivatives have been successfully developed into clinically approved drugs for various indications, particularly in oncology.[1][2] The versatility of the quinazolinone core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
Synthesis and Chemical Properties of this compound
This compound (CAS No. 80195-33-1) is a key intermediate and a pharmacologically interesting molecule in its own right.[5][6] The presence of an electron-withdrawing nitro group at the 6-position and a reactive chloro group at the 2-position makes it a versatile precursor for the synthesis of a wide range of derivatives.
Synthetic Methodologies
The synthesis of this compound can be achieved through a multi-step process, typically starting from appropriately substituted anthranilic acid derivatives. A plausible synthetic route involves the following key steps:
-
Nitration of a Substituted Anthranilic Acid: The synthesis often commences with the nitration of a suitable precursor like 2-amino-5-nitrobenzoic acid.
-
Cyclization to form the Quinazolinone Ring: The resulting nitro-substituted anthranilic acid is then cyclized to form the quinazolinone core.
-
Chlorination: The final step involves the chlorination of the 2-position of the quinazolinone ring.
A detailed experimental protocol for a closely related analog, 2-chloromethyl-6-nitroquinazolin-4(3H)-one, provides valuable insights into the practical aspects of such syntheses.[7] This procedure involves the reaction of 5-nitro-2-aminobenzoic acid with chloroacetyl chloride.[7]
Caption: Synthetic scheme for 2-chloromethyl-6-nitroquinazolin-4(3H)-one.
Therapeutic Potential and Structure-Activity Relationships (SAR)
The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by its analogs. The electron-withdrawing nature of the nitro group and the reactivity of the chloro group are key determinants of its biological profile.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Several clinically used tyrosine kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core. The 2-chloro substituent in this compound serves as a crucial handle for introducing various anilino and other aromatic moieties at the 4-position, a common strategy in the development of kinase inhibitors.
A study on 2-chloromethyl-4(3H)-quinazolinone derivatives demonstrated that novel 4-anilinoquinazoline analogs substituted with a chloromethyl group at the 2-position exhibited promising in vitro anticancer activity.[7]
Antibacterial Activity
Quinazolinone derivatives have also shown significant potential as antibacterial agents.[8] A study on 2-(amino)quinazolin-4(3H)-one derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] The study highlighted the importance of the substitution pattern on the quinazolinone ring for antibacterial efficacy. While this study focused on a 7-chloro substituent, it underscores the potential of halogenated quinazolinones in combating bacterial resistance.
Antiviral Activity
Recent research has highlighted the antiviral potential of quinazolinone derivatives. A notable study identified 2-aminoquinazolin-4-(3H)-one as a potent inhibitor of SARS-CoV-2 with a low half-maximal inhibitory concentration (IC50) of 0.23 μM and no observed cytotoxicity.[1] This finding opens up avenues for exploring this compound analogs as potential antiviral agents, where the 2-chloro and 6-nitro groups could be strategically modified to enhance antiviral potency and pharmacokinetic properties.
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinone derivatives have also been investigated. A study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrated good anti-inflammatory activity, with one compound exhibiting a particularly low IC50 value of 1.772 µg/ml.[6][9] This suggests that the 2-chloroquinazoline scaffold can be a valuable template for the design of new anti-inflammatory agents.
Future Perspectives and Drug Development
The existing body of literature strongly suggests that this compound is a valuable and versatile scaffold for the development of novel therapeutic agents. The presence of two key reactive sites, the 2-chloro and 6-nitro groups, allows for extensive chemical modifications to explore a wide chemical space and optimize biological activity against various targets.
Future research in this area should focus on:
-
Synthesis of a diverse library of analogs: Systematic modification of the 2- and 6-positions with a variety of functional groups will be crucial to establish comprehensive structure-activity relationships.
-
Broad biological screening: Analogs should be screened against a wide range of biological targets, including kinases, bacterial enzymes, and viral proteins, to identify novel therapeutic applications.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for rational drug design and optimization.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Computational and molecular modeling studies: In silico approaches, such as QSAR and molecular docking, can provide valuable insights into the interactions of these compounds with their biological targets and guide the design of more potent and selective inhibitors.[10][11][12][13][14]
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of new drugs for a variety of diseases, including cancer, bacterial and viral infections, and inflammatory disorders. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive area for further investigation by medicinal chemists and drug discovery scientists.
References
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular modeling studies of 4,5-dihydro-1H-pyrazolo[4,3-h] quinazoline derivatives as potent CDK2/Cyclin a inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-nitroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling precautions for 2-Chloro-6-nitroquinazolin-4(1H)-one, a key intermediate in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the following protocols and insights are derived from a composite understanding of structurally related compounds and the inherent reactivity of its functional groups. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative and rigorous approach to its handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Identification and Risk Assessment: A Molecule of Dual Reactivity
This compound possesses a chemical architecture that suggests multiple hazard classifications. The presence of a chlorinated aromatic system and a nitro group warrants significant caution. Analysis of analogous compounds provides a predictive hazard profile.
Key Hazard Considerations:
-
Dermal and Ocular Irritation: Structurally similar compounds, such as 7-Chloro-6-nitro-4-hydroxyquinazoline and 4-Chloro-6-nitroquinazoline, are classified as skin and eye irritants.[2][3] It is prudent to assume that this compound will exhibit similar properties, causing irritation upon direct contact.
-
Acute Toxicity (Oral, Dermal, Inhalation): Data for related chloro-nitro-aromatic compounds indicate they can be harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] The combination of a halogen and a nitro group on an aromatic ring can lead to systemic toxicity.
-
Sensitization: Some related compounds may cause allergic skin reactions.[6]
-
Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4][7]
-
Thermal Instability: Organic nitrocompounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures. This decomposition can be accelerated by the presence of impurities.[8]
Summary of Anticipated Hazards:
| Hazard Class | Anticipated Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Based on 4-Chloro-6-nitroquinazoline. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Based on 7-Chloro-6-nitro-4-hydroxyquinazoline and 4-Chloro-6-nitroquinazoline. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Based on 7-Chloro-6-nitro-4-hydroxyquinazoline and 4-Chloro-6-nitroquinazoline. |
| Respiratory Irritation | May cause respiratory irritation.[3] | Based on 4-Chloro-6-nitroquinazoline. |
| Carcinogenicity | Suspected carcinogen. | Halogenated solvents and some chloroaniline derivatives are noted as potential carcinogens.[9][10] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a stringent set of controls is mandatory to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][11]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment. The following represents the minimum required protection:
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[10][12]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[13]
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron is recommended.[12]
-
Respiratory Protection: If there is a risk of generating dusts and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter should be used.[5][12]
Caption: Personal Protective Equipment (PPE) Workflow.
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial for the safe handling and storage of this compound.
Handling:
-
Avoid the formation of dust and aerosols.[14]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Use non-sparking tools to prevent ignition sources.[14]
-
Handle in a well-ventilated place, preferably a chemical fume hood.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.[9]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][13]
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the material and place it in a suitable, labeled container for disposal.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency responders.
-
Prevent the material from entering drains or waterways.[2]
-
Caption: Spill Response Decision Flowchart.
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2][5]
-
Do not discharge to sewer systems.[16]
-
Contaminated packaging should be triple rinsed and disposed of as hazardous waste.[16]
Conclusion: A Commitment to Safety
The synthesis and application of novel compounds like this compound are at the forefront of scientific advancement. However, this progress must be built on a foundation of unwavering commitment to safety. By understanding the potential hazards through the lens of analogous structures and adhering to rigorous handling protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a living document, to be updated as more specific toxicological and safety data for this compound become available.
References
-
(n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitroaniline. Retrieved from [Link]
-
(n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitrophenol. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 8-Chloro-2-methylquinazolin-4(1H)-one. Retrieved from [Link]
-
(2010, August 26). SAFETY DATA SHEET: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]
-
PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. icheme.org [icheme.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. aablocks.com [aablocks.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
- 16. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocols: A Validated Synthetic Route to 2-Chloro-6-nitroquinazolin-4(1H)-one from 2-Amino-5-nitrobenzoic Acid
Abstract: This technical guide provides a detailed, three-step synthetic pathway for the preparation of 2-Chloro-6-nitroquinazolin-4(1H)-one, a valuable heterocyclic intermediate, starting from commercially available 2-amino-5-nitrobenzoic acid. The strategy hinges on a logical sequence of cyclocondensation to form a quinazolinedione, subsequent dichlorination, and a final regioselective hydrolysis. This application note elaborates on the chemical principles behind each transformation, offers field-proven, step-by-step protocols, and includes mechanistic diagrams to provide a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of pharmacologically active compounds.[1] These molecules exhibit diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3] The target molecule, this compound, is a particularly useful synthetic intermediate. The nitro group can be readily reduced to an amine for further functionalization, while the 2-chloro substituent provides a reactive site for nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries.
This guide details a robust and logical synthetic route, designed for reproducibility and scalability in a standard laboratory setting.
Overall Synthetic Strategy
The direct synthesis of this compound from 2-amino-5-nitrobenzoic acid is not straightforward. A more chemically sound and controllable approach involves a three-step sequence that leverages the differential reactivity of the quinazoline ring system.
The pathway proceeds as follows:
-
Cyclocondensation: 2-Amino-5-nitrobenzoic acid is reacted with urea to form the stable heterocyclic intermediate, 6-nitroquinazoline-2,4(1H,3H)-dione.
-
Dichlorination: The dione intermediate is treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-6-nitroquinazoline.
-
Selective Hydrolysis: The highly reactive C4-chloro group of the dichlorinated intermediate is selectively hydrolyzed back to a carbonyl group, affording the final target molecule while preserving the less reactive C2-chloro group.
Logical Workflow Diagram
Caption: Overall 3-step synthetic workflow.
Experimental Protocols & Methodologies
PART 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione (Intermediate 1)
Principle & Rationale: This step involves the cyclocondensation of an anthranilic acid derivative with urea. The reaction proceeds by heating a mixture of the two reagents, leading to the formation of the stable six-membered pyrimidine ring fused to the benzene ring. This method is a common and effective way to construct the quinazolinedione core structure.[4][5]
Protocol:
-
In a 250 mL round-bottom flask, thoroughly mix 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) and urea (18.0 g, 0.3 mol).
-
Equip the flask with a reflux condenser and an air outlet protected by a calcium chloride tube.
-
Heat the flask in an oil bath. Gradually raise the temperature to 150-160 °C. The mixture will melt, and ammonia gas will evolve.
-
Maintain the temperature and continue heating for 4-5 hours, or until the evolution of ammonia ceases.
-
Allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Add 100 mL of 2 M sodium hydroxide solution to the flask and heat with stirring to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3.
-
A pale yellow precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to a constant weight.
Expected Results: A pale yellow to off-white solid. Typical yields range from 80-90%.
PART 2: Synthesis of 2,4-Dichloro-6-nitroquinazoline (Intermediate 2)
Principle & Rationale: This transformation converts the lactam groups of the quinazolinedione into reactive chloro groups using phosphorus oxychloride (POCl₃). The reaction is often facilitated by a high-boiling tertiary amine, such as N,N-dimethylaniline, which acts as a base and catalyst.[5][6] The mechanism involves the initial phosphorylation of the carbonyl oxygen, which creates a much better leaving group that is subsequently displaced by a chloride ion.[7]
Protocol: SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a 100 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 6-nitroquinazoline-2,4(1H,3H)-dione (10.35 g, 0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Begin stirring the suspension and slowly add N,N-dimethylaniline (5 mL) dropwise from the dropping funnel over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) using an oil bath.
-
Maintain the reflux for 5-6 hours. The reaction mixture should become a clearer, dark solution. Monitor the reaction progress by TLC (e.g., using a 2:1 dichloromethane/petroleum ether eluent).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in the fume hood. This is a highly exothermic process.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude product by vacuum filtration and wash it extensively with cold water until the washings are neutral.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
-
Dry the purified product under vacuum.
Expected Results: A yellow solid. Typical yields are in the range of 70-85%.
PART 3: Selective Hydrolysis to this compound (Final Product)
Principle & Rationale: The key to this final step is the differential reactivity between the C4-Cl and C2-Cl positions on the quinazoline ring. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, regioselective hydrolysis where water or hydroxide acts as the nucleophile, displacing the C4-chloro group to form the thermodynamically stable quinazolin-4-one, while leaving the C2-chloro group intact.
Protocol:
-
In a 250 mL round-bottom flask, suspend 2,4-dichloro-6-nitroquinazoline (4.88 g, 0.02 mol) in a mixture of 100 mL of ethanol and 20 mL of water.
-
Add concentrated hydrochloric acid (2 mL) to the suspension.
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
After the reaction is complete, cool the mixture in an ice bath.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the final product, this compound, in a vacuum oven.
Expected Results: An off-white or pale yellow solid. Yields are typically high for this transformation (>90%).
Summary of Synthetic Steps & Data
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2-Amino-5-nitrobenzoic acid | Urea | 6-Nitroquinazoline-2,4(1H,3H)-dione | 80-90% |
| 2 | 6-Nitroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-Dimethylaniline | 2,4-Dichloro-6-nitroquinazoline | 70-85% |
| 3 | 2,4-Dichloro-6-nitroquinazoline | HCl (aq), Ethanol | This compound | >90% |
Mechanistic Insights: The Chlorination Reaction
The conversion of the dione to the dichloro derivative is a critical step. The reaction does not proceed via a simple nucleophilic substitution. Instead, POCl₃ acts as both a reagent and a solvent, phosphorylating the exocyclic oxygen atoms of the tautomeric di-enol form (or the endocyclic oxygen of the lactam form). This phosphorylation creates an excellent leaving group, which is then displaced by a chloride ion.
Caption: Simplified mechanism of POCl₃ chlorination.[7]
Conclusion
The presented three-step synthetic route provides a reliable and logical method for preparing this compound from 2-amino-5-nitrobenzoic acid. By proceeding through a dione intermediate, this pathway allows for a controlled chlorination and subsequent selective hydrolysis, overcoming the challenges of direct functionalization. This protocol is well-suited for laboratory-scale synthesis and provides a foundation for the development of novel quinazolinone-based compounds for pharmaceutical and materials science research.
References
-
Al-Obaidi, A., Al-Shammari, A. M., & Al-Sammarrae, K. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemistry, 2014, 1-7. [Link]
-
Taylor, R. J., & Bull, S. D. (2011). POCl₃ chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(9), 3536-3545. [Link]
-
Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 87(1), 1-12. [Link]
-
ResearchGate. Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic...[Link]
-
Al-Bayati, R. I. H., & Hameed, A. S. (2016). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. International Journal of PharmTech Research, 9(9), 337-349. [Link]
-
Generis Publishing. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
PubChem. 2-Amino-5-nitrobenzoic acid. [Link]
- Google Patents.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. generis-publishing.com [generis-publishing.com]
- 5. QUINAZOLINE, 2,4-DICHLORO-6-NITRO CAS#: 74173-77-6 [m.chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot synthesis of 2-chloro-6-nitroquinazolin-4(1H)-one, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed for efficiency and scalability, detailing a robust method that proceeds from readily available starting materials. This guide emphasizes the underlying chemical principles, safety considerations, and step-by-step instructions to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules of therapeutic interest.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, antibacterial, and antifungal properties.[1] The title compound, this compound, is a particularly valuable building block. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups, while the nitro group at the 6-position can be readily reduced to an amine, providing another site for chemical modification.
This application note details a one-pot synthesis that combines cyclization and chlorination steps, thereby reducing reaction time, minimizing waste, and simplifying the purification process. The procedure starts from 2-amino-5-nitrobenzoic acid, a commercially available precursor.
Reaction Scheme and Mechanism
The one-pot synthesis of this compound from 2-amino-5-nitrobenzoic acid is a two-step process occurring in a single reaction vessel. The proposed reaction pathway is as follows:
Step 1: Cyclization to form 6-nitroquinazoline-2,4(1H,3H)-dione
The synthesis initiates with the reaction of 2-amino-5-nitrobenzoic acid with sodium cyanate in an acidic aqueous medium. The amino group of the anthranilic acid derivative attacks the cyanate ion to form a urea intermediate. Subsequent intramolecular cyclization, driven by heating, leads to the formation of the quinazoline-2,4-dione ring system.
Step 2: Chlorination to yield this compound
Following the cyclization, the intermediate is chlorinated using phosphorus oxychloride (POCl3), often in the presence of a base such as N,N-dimethylaniline. The phosphorus oxychloride converts the hydroxyl groups of the tautomeric form of the dione into chloro groups. The less stable 4-chloro substituent is subsequently hydrolyzed during aqueous workup to yield the final product, this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 616-79-5 | Major Chemical Supplier |
| Sodium cyanate | NaCN | 49.01 | 917-61-3 | Major Chemical Supplier |
| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | Major Chemical Supplier |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Major Chemical Supplier |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 | Major Chemical Supplier |
| Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Major Chemical Supplier |
| Ice | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle with a temperature controller.
-
Fume hood.
-
Buchner funnel and vacuum flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
Safety First: This procedure involves corrosive and toxic reagents. It is imperative to perform the entire synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cyclization:
-
To a 500 mL three-necked round-bottom flask, add 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) and water (100 mL).
-
Stir the suspension and add concentrated hydrochloric acid (10 mL) dropwise.
-
In a separate beaker, dissolve sodium cyanate (8.8 g, 0.18 mol) in water (50 mL).
-
Add the sodium cyanate solution to the stirred suspension in the flask via a dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours. A precipitate of 6-nitroquinazoline-2,4(1H,3H)-dione will form.
-
Cool the reaction mixture to room temperature.
-
-
Chlorination (in the same pot):
-
Carefully add phosphorus oxychloride (50 mL, 0.54 mol) to the reaction mixture.
-
Add N,N-dimethylaniline (5 mL, 0.04 mol) dropwise. Caution: This may cause an exothermic reaction.
-
Heat the mixture to reflux for 4 hours. The solid should dissolve to give a clear, dark solution.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Slowly and carefully pour the reaction mixture onto crushed ice (500 g) in a large beaker with constant stirring. Caution: This is a highly exothermic process and will release HCl fumes.
-
A yellow precipitate will form.
-
Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of the excess phosphorus oxychloride.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization
The final product, this compound, is expected to be a pale yellow solid. Characterization can be performed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Visualization of the Workflow
Caption: One-pot synthesis workflow for this compound.
Troubleshooting and Key Considerations
-
Incomplete Cyclization: If the formation of the dione intermediate is slow, ensure the reflux temperature is maintained and the reaction time is adequate.
-
Low Yield of Final Product: The work-up step is critical. The reaction mixture must be poured onto a sufficient amount of ice to effectively quench the reaction and precipitate the product. Inefficient washing can also lead to loss of product.
-
Handling of Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. Always handle it with extreme care in a fume hood. Ensure all glassware is dry before use.
-
Purity of the Product: If the product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Conclusion
The one-pot synthesis of this compound described in this application note provides an efficient and straightforward method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can reliably produce this compound for further applications in drug discovery and development.
References
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
- CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Google Patents.
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
Sources
Application Notes & Protocols: Suzuki Coupling Reactions with 2-Chloro-6-nitroquinazolin-4(1H)-one
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Chemical Diversity in Medicinal Chemistry
The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic functionalization of this heterocyclic system is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust tool for precisely modifying such scaffolds.[3][4][5]
This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Chloro-6-nitroquinazolin-4(1H)-one. This specific substrate is an exceptionally useful building block; the chloro substituent at the 2-position serves as an excellent handle for cross-coupling, while the electron-withdrawing nitro group at the 6-position modulates the electronic properties of the ring system. By leveraging this reaction, researchers can efficiently synthesize extensive libraries of 2-aryl-6-nitroquinazolin-4(1H)-ones, enabling comprehensive structure-activity relationship (SAR) studies in drug discovery programs.[6][7]
Part 1: The Catalytic Heart of the Reaction - Mechanism and Key Parameters
A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[3][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-chlorine bond of the this compound. This forms a new Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, meaning that chloro-substrates can be more challenging and often require highly active catalyst systems.[11] The presence of the electron-withdrawing nitro group on the quinazolinone ring can facilitate this rate-limiting step.[12]
-
Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the boron atom of the organoboron reagent to the palladium(II) center. This crucial step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex, displacing the halide.[13][14][15][16]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond in the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][9]
Causality Behind Experimental Choices:
-
Catalyst & Ligand Selection: While Pd(PPh₃)₄ can be effective, modern catalyst systems often consist of a palladium(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required for coupling less reactive aryl chlorides.[11][15] They promote the oxidative addition step and stabilize the active Pd(0) species, preventing its decomposition into inactive palladium black.[9]
-
The Role of the Base: The choice of base is critical and often empirical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[10] The base's strength and solubility influence the rate of boronate formation and the overall reaction kinetics. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the substrate or product, especially if base-sensitive functional groups are present.[15][17]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is frequently employed. The organic solvent solubilizes the organic starting materials and the catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10][17] Rigorous degassing of the solvent is mandatory to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Part 2: A Validated Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials & Equipment
| Reagent/Material | Grade/Purity | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Arylboronic Acid | >98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment: Schlenk flask or microwave vial, magnetic stir plate with heating, condenser, argon or nitrogen gas line, magnetic stir bar, syringes, needles, rotary evaporator, and standard glassware for workup and chromatography.
Step-by-Step Methodology
1. Reagent Preparation and Degassing:
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
In a separate flask, sparge the 1,4-Dioxane with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
2. Reaction Setup (Under Inert Atmosphere):
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq, e.g., 225.6 mg, 1.0 mmol).
-
Add the desired arylboronic acid (1.2 eq, 1.2 mmol).
-
Add Pd(PPh₃)₄ (0.05 eq, 5 mol%, 57.7 mg, 0.05 mmol).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
3. Reaction Execution:
-
Using a syringe, add the degassed 1,4-Dioxane (e.g., 8 mL).
-
Add the 2 M aqueous K₂CO₃ solution (2.0 eq, 1.0 mL).
-
Place the sealed flask in a preheated oil bath at 100 °C.[10]
-
Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.
4. Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Add deionized water (e.g., 20 mL) to the flask.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel.
-
Use a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to isolate the pure 2-aryl-6-nitroquinazolin-4(1H)-one product.
Part 3: Data Presentation and Characterization
Table of Representative Reaction Conditions
The following table summarizes conditions that can be screened for optimization.
| Entry | Boronic Acid (1.2 eq) | Catalyst (mol%) | Base (2.0 eq) | Solvent System (4:1) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~85% |
| 2 | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene/H₂O | 110 | 6 | ~92% |
| 3 | 3-Thienylboronic Acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | DMF/H₂O | 90 | 10 | ~78% |
| 4 | 4-Chlorophenylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75% |
Yields are representative and will vary based on specific substrates and reaction scale.
Product Characterization Workflow
The identity and purity of the final synthesized compounds must be rigorously confirmed using a combination of spectroscopic techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. In the ¹H NMR of the product, one would expect to see the disappearance of the proton signal at the 2-position of the quinazolinone and the appearance of new signals corresponding to the coupled aryl group.[18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential tool for confirming the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion and for assessing its purity by analyzing the chromatogram.[21]
Part 4: Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems.[17]
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: Pd(0) oxidized to Pd black. 2. Poor Reagent Quality: Decomposed boronic acid (protodeboronation). 3. Insufficient Degassing: Presence of O₂. | 1. Use fresh catalyst; handle under inert gas. 2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). 3. Ensure solvents are thoroughly degassed. |
| Significant Side Products | 1. Homocoupling (Ar'-Ar'): Often caused by oxygen. 2. Dehalogenation: Reduction of the starting material. | 1. Improve inert atmosphere technique. 2. Screen different solvents or bases. Ensure the base is not too strong and the temperature is not excessively high. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading. 2. Reaction time is too short or temperature is too low. 3. Inappropriate base for the specific substrate. | 1. Increase catalyst loading to 5-10 mol%. 2. Extend reaction time and/or increase temperature incrementally. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). |
| Poor Reproducibility | 1. Inconsistent reagent quality or moisture. 2. Base is not finely powdered, leading to poor mixing. | 1. Use reagents from the same batch; ensure solvents are anhydrous. 2. Grind the base into a fine powder before use. |
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Alvarez-Ros MC, de Lera ÁR, Durán M, Sola M. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. J Am Chem Soc. 2003;125(45):13869-13878. Available at: [Link]
-
Alvarez-Ros MC, de Lera ÁR, Durán M, Sola M. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J Am Chem Soc. 2003;125(45):13869-13878. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Mondal P, Bora U. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. 2017;36(11):2134-2144. Available at: [Link]
-
Alvarez-Ros MC, de Lera ÁR, Durán M, Sola M. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Słoczyńska K, Waszkielewicz AM, Marona H. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules. 2020;25(23):5565. Available at: [Link]
-
Guram AS, Bei X, Turner HW. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Org Lett. 2009;11(2):441-444. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Patel H, et al. Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. IJPSCR. 2021;1(3):366-373. Available at: [Link]
-
Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]
-
Dasari SR, Vadali LR, Tondepu S. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Int J Chem Sci. 2016;14(4):2751-2762. Available at: [Link]
-
Al-Obaid AM, et al. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Adv. 2024;14(19):13359-13374. Available at: [Link]
-
Toudert N, Soueidan A, El-Kashef H, Van-der-Veken P, Haider S. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. 2021;26(16):4999. Available at: [Link]
-
Iizumi K, Nakayama KP, Kato K, Muto K, Yamaguchi J. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Org Lett. 2019;21(16):6349-6353. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Reddy TS, et al. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Orient J Chem. 2017;33(3):1463-1469. Available at: [Link]
-
Rasapalli S, et al. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorg Med Chem Lett. 2020;30(23):127550. Available at: [Link]
-
Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes - PubMed. Available at: [Link]
-
Sharma S, Kumar A. Suzuki Cross Coupling Reaction-A Review. Int J Adv Res. 2021;9(08):102-110. Available at: [Link]
-
Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]
-
Carrow BP, Buchwald SL. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2011;133(34):13594-13605. Available at: [Link]
-
Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][8]-Fused Indole Heterocycles - PMC - NIH. Available at: [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. Available at: [Link]
-
Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijpscr.info [ijpscr.info]
- 19. tsijournals.com [tsijournals.com]
- 20. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloro-6-nitroquinazolin-4(1H)-one for the Synthesis of Novel Anticancer Agents
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-chloro-6-nitroquinazolin-4(1H)-one as a versatile starting material for the synthesis of potent anticancer agents. This document outlines detailed synthetic protocols, discusses the rationale behind experimental choices, and explores the mechanistic basis of the anticancer activity of the resulting quinazoline derivatives.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational anticancer drugs.[1][2] Its rigid, planar structure provides an ideal framework for interacting with various biological targets, particularly the ATP-binding sites of protein kinases.[3] Notable examples of FDA-approved quinazoline-based drugs include gefitinib, erlotinib, and afatinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[1] The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties and the development of next-generation inhibitors targeting both wild-type and mutated kinases.[4][5]
This compound is a particularly attractive starting material for the synthesis of novel anticancer agents. The chloro group at the 2-position and the potential for modification at the 4-position provide key handles for synthetic diversification, while the nitro group at the 6-position can be exploited for further functionalization or can contribute to the biological activity of the final compounds. Structure-activity relationship (SAR) studies have highlighted the significance of substituents at the 2, 4, and 6-positions of the quinazoline ring in determining their pharmacological activity.[6]
Strategic Synthesis of Quinazoline-Based Anticancer Agents
The synthesis of anticancer agents from this compound typically involves a multi-step approach. The primary strategy revolves around the nucleophilic substitution of the chloro group at the 2-position and subsequent modifications. A key transformation is the conversion of the 4-oxo group to a 4-chloro substituent, which then allows for the introduction of various anilino moieties, a common feature in many EGFR inhibitors.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-6-nitroquinazoline
The initial and critical step is the conversion of the 4-oxo group of this compound to a more reactive 4-chloro group. This is typically achieved by refluxing with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Caption: Synthesis of the key intermediate, 2,4-dichloro-6-nitroquinazoline.
Protocol 1: Synthesis of 2,4-Dichloro-6-nitroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (10-15 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-dichloro-6-nitroquinazoline as a solid.
Part 2: Synthesis of 4-Anilino-2-chloro-6-nitroquinazoline Derivatives
The highly reactive 4-chloro group of the intermediate can be selectively displaced by various substituted anilines to introduce the pharmacophoric anilino moiety. This reaction is a cornerstone in the synthesis of many EGFR inhibitors.
Caption: Nucleophilic substitution to introduce the anilino moiety.
Protocol 2: General Procedure for the Synthesis of 4-Anilino-2-chloro-6-nitroquinazoline Derivatives
-
Reaction Setup: Dissolve 2,4-dichloro-6-nitroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or ethanol in a round-bottom flask.
-
Nucleophile Addition: Add the desired substituted aniline (1.0-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Further purification can be achieved by column chromatography or recrystallization.
Part 3: Further Diversification at the 2-Position
The remaining 2-chloro group offers a site for further modification to explore structure-activity relationships. This can be achieved through various cross-coupling reactions or nucleophilic substitutions.
Protocol 3: Suzuki Coupling for the Introduction of Aryl or Heteroaryl Groups at the 2-Position
-
Reaction Setup: In a reaction vessel, combine the 4-anilino-2-chloro-6-nitroquinazoline derivative (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Mechanistic Insights: Targeting the Epidermal Growth Factor Receptor (EGFR)
Many quinazoline-based anticancer agents exert their effects by inhibiting the tyrosine kinase activity of EGFR.[1][4] Overexpression or mutation of EGFR is a common feature in various cancers, leading to uncontrolled cell proliferation and survival.[7] The 4-anilinoquinazoline scaffold is a well-established pharmacophore that competes with ATP for binding to the kinase domain of EGFR.[3]
Caption: Mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives.
The synthesized 6-nitro-4-anilinoquinazoline derivatives are designed to fit into the ATP-binding pocket of EGFR. The quinazoline core mimics the adenine ring of ATP, while the anilino moiety extends into a hydrophobic pocket, providing additional binding affinity and selectivity. The nitro group at the 6-position can influence the electronic properties of the molecule and may form additional interactions within the active site, potentially enhancing inhibitory activity.[4]
Characterization and Biological Evaluation
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and purity of the synthesized compounds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecules. |
| Melting Point Analysis | To assess the purity of the synthesized compounds. |
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of quinazoline derivatives with potential anticancer activity. The synthetic protocols outlined in these application notes provide a robust framework for the generation of novel compounds targeting key oncogenic pathways, such as EGFR signaling. Future efforts should focus on exploring a wider range of substitutions at the 2- and 4-positions to optimize potency, selectivity, and pharmacokinetic properties. The 6-nitro group can also be further manipulated, for instance, by reduction to an amino group, to create additional points for diversification. Through a systematic approach combining rational design, efficient synthesis, and thorough biological evaluation, novel and effective quinazoline-based anticancer agents can be developed to address the ongoing challenges in cancer therapy.
References
- Al-Suwaidan, I. A., et al. (2016). Quinazolines and quinazolinones as kinase inhibitors. Future Medicinal Chemistry, 8(6), 625-651.
-
Chemotherapy works by stopping rapidly proliferating cells from dividing, which is a characteristic of malignant cells.[1]
- El-Azab, A. S., et al. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(9), 4188-4198.
-
Gaber, Z. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.[1][4]
- Hameed, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 24-43.
-
Kovalenko, S. I., et al. (2013). Synthesis and anticancer activity of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[8][9]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 81(2), 359-391.
- Li, X., et al. (2012). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 17(10), 11793-11804.
-
Luo, Y., et al. (2021). Quinazolinones as potential anticancer agents: Synthesis and action mechanisms. Molecules, 26(11), 3199.[6][8][9]
- Mishra, R., et al. (2021). A systematic review of synthetic and anticancer and antimicrobial activity of quinazoline/quinazolin-4-one analogues. Archiv der Pharmazie.
- Moreira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Pharmaceuticals, 16(4), 534.
- Sandor, A., et al. (2023). Structure-activity relationship studies based on quinazoline derivatives as EGFR kinase inhibitors (2017-present). Pharmaceuticals, 16(4), 534.
- Sharma, V. K., et al. (2017). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2017(6), 150-176.
- Singh, M., & Singh, J. (2020). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 81(5), 569-599.
- Tran, T. P. T., et al. (2020). Synthesis and spectral characterization of 4,7-dichloro-6-nitroquinazoline. Molbank, 2020(4), M1134.
- Yar, M. S., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research.
Sources
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Chloro-6-nitroquinazolin-4(1H)-one as a Pivotal Intermediate in Afatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-6-nitroquinazolin-4(1H)-one in Targeted Cancer Therapy
Afatinib, a potent and irreversible dual inhibitor of the ErbB family of receptors, stands as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Its chemical architecture, a complex substituted quinazoline, necessitates a meticulously planned synthetic strategy. Central to this strategy is the versatile intermediate, This compound . This application note provides a detailed technical guide on the synthesis, characterization, and utilization of this key building block, offering researchers and drug development professionals a comprehensive resource to support the efficient synthesis of Afatinib and related quinazoline-based kinase inhibitors. The strategic placement of the chloro, nitro, and keto functionalities on the quinazoline core makes this intermediate an ideal precursor for the sequential introduction of the pharmacophoric elements required for potent biological activity.
The Synthetic Roadmap: Afatinib Synthesis via this compound
The synthesis of Afatinib from this compound involves a multi-step sequence that leverages the distinct reactivity of the substituents on the quinazoline core. The overall pathway is a testament to the principles of modern organic synthesis, emphasizing regioselectivity and functional group tolerance.
Caption: Overall synthetic pathway to Afatinib highlighting the central role of this compound.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first stage. While multiple routes to quinazolinone cores exist, a common and efficient method involves the cyclization of an appropriate anthranilonitrile derivative followed by chlorination.
Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
This protocol outlines the formation of the quinazolinone ring system from 2-amino-5-nitrobenzonitrile.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Formamide
-
Hydrochloric acid (HCl)
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrobenzonitrile (1 equivalent) and formamide (10-15 equivalents).
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the mixture to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with deionized water to remove any residual formamide.
-
To purify the product, recrystallize the crude solid from a suitable solvent system, such as methanol/water.
-
Dry the purified 6-nitroquinazolin-4(3H)-one under vacuum.
Causality of Experimental Choices:
-
Formamide: Serves as both a reactant and a solvent, providing the necessary carbon atom for the formation of the pyrimidinone ring of the quinazolinone.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier.
-
Water Precipitation: The product is sparingly soluble in water, allowing for its isolation from the highly polar formamide solvent.
Protocol 2: Chlorination of 6-Nitroquinazolin-4(3H)-one
This protocol details the conversion of the quinazolinone to the key 2-chloro intermediate. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Materials:
-
6-Nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another suitable high-boiling inert solvent
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ and SOCl₂ are corrosive and react violently with water.[1][2][3] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 6-nitroquinazolin-4(3H)-one (1 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (2-3 equivalents) or thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water with vigorous stirring. This will quench the excess chlorinating agent.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Filter the solid, wash it with deionized water, and dry it under vacuum.
Causality of Experimental Choices:
-
POCl₃ or SOCl₂: These are powerful chlorinating agents capable of converting the hydroxyl group of the tautomeric form of the quinazolinone into a chloro group. The reaction proceeds through the formation of a phosphate or sulfite ester intermediate, which is then displaced by a chloride ion.[4]
-
DMF (catalyst): In the case of thionyl chloride, DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.
-
Inert Solvent: Toluene provides a suitable reaction medium with a high enough boiling point to drive the reaction to completion.
-
Aqueous Workup: The quenching with ice-cold water is a critical step to safely destroy the reactive chlorinating agent. Neutralization is necessary to precipitate the product, which is more soluble in acidic conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| 6-Nitroquinazolin-4(3H)-one | C₈H₅N₃O₃ | 191.14 | 75-85% |
| This compound | C₈H₄ClN₃O₃ | 225.59 | 80-90% |
Characterization of this compound
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O (carbonyl) group, the N-H bond, the C-Cl bond, and the nitro group (NO₂).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight.
Part 2: Utilization of this compound in Afatinib Synthesis
The 2-chloro group in the intermediate is a key handle for introducing the aniline moiety of Afatinib through a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Simplified mechanism of the nucleophilic aromatic substitution reaction.
Protocol 3: Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with (S)-3-aminotetrahydrofuran.
Materials:
-
This compound
-
(S)-3-aminotetrahydrofuran
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., isopropanol, N,N-dimethylformamide)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the base (1.1-1.5 equivalents).
-
Slowly add (S)-3-aminotetrahydrofuran (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Base: The base is required to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the required reaction temperature. Polar aprotic solvents like DMF can accelerate SₙAr reactions.
-
Temperature: Heating is necessary to provide the activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion.
The subsequent steps in the Afatinib synthesis, which include the reduction of the nitro group to an amine and the final amidation to introduce the butenamide side chain, follow established synthetic methodologies.[5]
Safety Precautions
-
Chlorinating Agents: Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases.[1][2][3] Always handle these reagents in a fume hood with appropriate personal protective equipment. Quench any excess reagent carefully with ice-cold water.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
-
General Handling: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.
Conclusion
This compound is a strategically important intermediate in the synthesis of Afatinib. Its preparation, while requiring careful handling of hazardous reagents, is achievable through well-established synthetic protocols. The methodologies outlined in this application note provide a robust foundation for researchers and scientists working on the synthesis of Afatinib and other quinazoline-based pharmaceuticals. A thorough understanding of the reaction mechanisms and the rationale behind the experimental choices is paramount for successful and safe synthesis.
References
-
Safety Data Sheet: Thionyl chloride - Carl ROTH. Available at: [Link]
-
PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (2015-04-09). Available at: [Link]
- US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents.
-
A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024-12-20). Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013-10-10). Available at: [Link]
-
POCl3 chlorination of 4-quinazolones - PubMed. (2011-03-18). Available at: [Link]
-
Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available at: [Link]
-
Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine - Atlantis Press. Available at: [Link]
-
A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate - SyncSci Publishing. (2019-02-04). Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syncsci.com [syncsci.com]
Application Notes and Protocols for the N-arylation of 2-Chloro-6-nitroquinazolin-4(1H)-one
This comprehensive guide provides detailed protocols and technical insights for the N-arylation of 2-chloro-6-nitroquinazolin-4(1H)-one, a critical transformation for the synthesis of a diverse range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.
Introduction: The Significance of 2-Arylamino-6-nitroquinazolin-4(1H)-ones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives bearing a substituent at the 2-position have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of an arylamino group at the C2-position of the 6-nitroquinazolin-4(1H)-one core is a key step in the synthesis of potent kinase inhibitors and other targeted therapeutics. The nitro group at the 6-position can serve as a handle for further functionalization or can be a critical pharmacophoric element.
This guide details two robust and widely applicable catalytic methods for the construction of the C-N bond: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, functional group tolerance, and desired reaction conditions.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is paramount. A two-step procedure starting from the commercially available 2-amino-5-nitrobenzoic acid is recommended.
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
6-Nitroquinazolin-4(3H)-one is a key intermediate and can be synthesized by the condensation of 2-amino-5-nitrobenzoic acid with formamide.[4]
Protocol:
-
To a round-bottom flask, add 2-amino-5-nitrobenzoic acid (1.0 eq).
-
Add formamide (excess, e.g., 5-10 eq) to the flask.
-
Heat the reaction mixture to 170 °C and maintain this temperature for 4 hours.
-
After cooling to approximately 100 °C, slowly add ice water to the reaction mixture with stirring.
-
Continue stirring for 1 hour to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual formamide.
-
Dry the product under vacuum to yield 6-nitroquinazolin-4(3H)-one as a solid. The structure of the product can be confirmed by 1H-NMR spectroscopy.[4]
Step 2: Chlorination to this compound
The chlorination of the 4-hydroxy tautomer of 6-nitroquinazolin-4(3H)-one at the 2-position can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), a common method for converting quinazolinones to their chloro derivatives.
Protocol:
-
In a fume hood, carefully add 6-nitroquinazolin-4(3H)-one (1.0 eq) to a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to afford this compound.
Catalytic N-Arylation Methodologies
The chlorine atom at the C2 position of the quinazolinone ring is activated towards nucleophilic aromatic substitution. This reactivity can be harnessed through transition metal catalysis to form a C-N bond with a variety of aryl amines.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. For the arylation of chloroquinazolines, bulky, electron-rich phosphine ligands are often employed.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Detailed Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(arylamino)-6-nitroquinazolin-4(1H)-one.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | Good-Exc |
| 2 | Pd(OAc)₂ (5) | BINAP (10) | K₃PO₄ (3) | Toluene | 110 | 24 | Good |
| 3 | Pd₂(dba)₃ (3) | DavePhos (6) | NaOtBu (2) | THF | 80 | 16 | Good-Exc |
Yields are generalized as "Good" (60-80%) to "Excellent" (>80%) based on similar transformations in the literature.
Mechanistic Rationale (Buchwald-Hartwig Catalytic Cycle):
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The catalytic cycle is initiated by the oxidative addition of the this compound to a Pd(0) complex. The resulting Pd(II) species coordinates with the aryl amine, which is then deprotonated by the base to form a palladium-amido complex. The final product is formed via reductive elimination, regenerating the Pd(0) catalyst. The bulky phosphine ligands facilitate both the oxidative addition and the reductive elimination steps.
Method B: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation and often serves as a cost-effective alternative to palladium-catalyzed reactions.[6] Modern protocols often utilize copper(I) salts as catalysts, sometimes in the presence of a ligand, and can be performed under milder conditions than traditional Ullmann reactions.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the aryl amine (1.5-2.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Optionally, a ligand such as L-proline or 1,10-phenanthroline (20-40 mol%) can be added.
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Heat the reaction mixture to 120-160 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Ullmann Condensation
| Entry | Cu Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | Good |
| 2 | Cu₂O (15) | None | Cs₂CO₃ (2.5) | NMP | 150 | 36 | Moderate-Good |
| 3 | Cu(OAc)₂ (10) | Phenanthroline (20) | K₃PO₄ (3) | DMF | 130 | 24 | Good |
Yields are generalized as "Moderate" (40-60%) to "Good" (60-80%) based on similar transformations in the literature.
Characterization of Products
The synthesized 2-(arylamino)-6-nitroquinazolin-4(1H)-one derivatives should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the products. Expected shifts can be predicted based on data from similar quinazolinone structures.[7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Troubleshooting and Optimization
-
Low Yields in Buchwald-Hartwig Amination: If low yields are observed, consider screening different ligands (e.g., biaryl phosphines like SPhos or XPhos), bases (stronger non-nucleophilic bases like LiHMDS or NaOtBu), and solvents. The purity of the starting materials and the exclusion of oxygen and moisture are critical.
-
Side Reactions: Potential side reactions include hydrodechlorination of the starting material. This can sometimes be suppressed by using a less reactive base or a lower reaction temperature.
-
Difficult Purification: If the product is difficult to separate from the starting materials or byproducts, optimizing the reaction conversion is key. Additionally, exploring different solvent systems for column chromatography may be necessary.
Conclusion
The N-arylation of this compound is a versatile reaction for the synthesis of a wide array of potentially bioactive compounds. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer effective routes to the desired 2-(arylamino)-6-nitroquinazolin-4(1H)-one derivatives. The choice of methodology will depend on the specific substrate, available resources, and desired scale of the reaction. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully perform and optimize this important transformation.
References
- Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Photochem. Photobiol. Sci., 22, 525-534.
- Sun, W., Ma, X., Pang, Y., Zhao, L., & Fan, Q. (2022). RSC Adv., 12, 1494-1498.
- Hu, Y., Chen, L., & B. (n.d.).
-
Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Bioinorganic Chemistry and Applications, 2022, 1–12. [Link]
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nishimura, R. H. V., dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–216. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Ullmann Condensation. Wikipedia. (2023, December 1). Retrieved from [Link]
-
Gabr, Y., & El-Gazzar, A. R. A. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-inflammatory and Antitumor Agents. Molecules, 26(11), 3328. [Link]
- Aly, A. A. (2007). Synthesis and antimicrobial activity of some annelated quinazoline derivatives. Journal of the Chinese Chemical Society, 54(2), 437-446.
- Synthesis and biological evaluation of 2-(arylamino)-6-nitroquinazolin-4(1H)
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and anticancer activity of 2-anilino-6-nitroquinazolin-4-ones. (n.d.).
-
Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. (2015). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis of this compound. (n.d.).
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents. (n.d.).
-
Quinazoline derivatives: synthesis and bioactivities. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Chloro-6-fluoroquinazolin-4(3H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents. (n.d.).
-
4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Note: A Robust HPLC Method for Monitoring the Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for monitoring the reaction progress of the synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one, a key intermediate in pharmaceutical synthesis. The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation of the starting materials, the intermediate, and the final product, allowing for accurate quantitative analysis of the reaction mixture. This guide provides a step-by-step protocol, discusses the rationale behind the method development, and offers insights into data interpretation, making it an invaluable resource for researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] The synthesis of these molecules often involves multiple steps, and the ability to accurately monitor the progress of these reactions is paramount for process optimization, yield maximization, and impurity profiling.[2] Real-time or near real-time monitoring of chemical reactions using techniques like HPLC allows for a deeper understanding of reaction kinetics and can prevent failed batches by enabling timely intervention.[3]
This compound is a key synthetic intermediate. Its purity and the impurity profile of the reaction mixture can significantly impact the quality of the final active pharmaceutical ingredient (API). This application note presents a validated HPLC method designed to monitor the synthesis of this intermediate, providing a reliable tool for in-process control. The method is developed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4][5]
Method Rationale and Development
The development of a successful HPLC method hinges on a fundamental understanding of the analyte's properties and the principles of chromatography.[6] For this compound and its precursors, a reverse-phase approach was selected, as it is highly effective for non-polar to moderately polar compounds.[6]
-
Column Selection: A C18 column is the workhorse of reverse-phase chromatography and was chosen for its versatility and proven performance in separating a wide range of organic molecules, including quinazolinone derivatives. The end-capped nature of modern C18 columns minimizes peak tailing that can occur with basic compounds due to interactions with residual silanol groups on the silica support.
-
Mobile Phase Optimization: The mobile phase consists of a mixture of water and a polar organic solvent, typically acetonitrile or methanol. Acetonitrile was chosen for this method due to its lower UV cutoff and viscosity compared to methanol. To improve peak shape and resolution, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added. For this method, 0.1% formic acid is used to protonate the analytes, which can reduce peak tailing and improve chromatographic performance.[7] A gradient elution, starting with a higher aqueous phase and gradually increasing the organic phase, is employed to ensure the elution of compounds with a range of polarities, from the more polar starting materials to the less polar product.[6]
-
Detector Wavelength Selection: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity.[8] A UV-Vis detector is commonly used for compounds containing chromophores. To determine the optimal wavelength, a UV scan of the this compound standard should be performed. Based on the presence of the nitroaromatic and quinazolinone ring systems, a wavelength of 254 nm is selected as a starting point, as it generally provides a good response for many aromatic compounds.[7]
Experimental
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV-Vis detector, autosampler, and column oven is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
2-Amino-5-nitrobenzoic acid (starting material)
-
Urea (reagent)
-
Phosphorus oxychloride (POCl₃) (reagent)
-
This compound (reference standard)
-
Dimethylformamide (DMF, reaction solvent)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Reaction Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates any insoluble salts.
-
Vortex the quenched sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol: Monitoring the Synthesis Reaction
This protocol outlines the steps for monitoring a typical synthesis of this compound. The synthesis can be broadly described in two steps: 1) cyclization of 2-amino-5-nitrobenzoic acid with urea to form 6-nitroquinazolin-2,4(1H,3H)-dione, and 2) chlorination to yield the final product.
-
Reaction Setup: Set up the synthesis reaction according to your established laboratory procedure.
-
Initial Sample (T=0): Before initiating the reaction (e.g., before adding the final reagent or applying heat), take an initial sample (T=0) and prepare it for HPLC analysis as described in section 3.3. This will show the starting materials.
-
In-Process Sampling: Once the reaction has started, take samples at regular intervals (e.g., every 30-60 minutes). The sampling frequency can be adjusted based on the expected reaction rate.
-
Sample Preparation and Analysis: Immediately quench and prepare each sample as described in section 3.3 and inject it into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the disappearance of starting material peaks and the appearance of the intermediate and final product peaks. Integrate the peak areas of all relevant components.
-
Reaction Completion: The reaction is considered complete when the peak corresponding to the limiting starting material or intermediate is no longer detectable or its area remains constant over two consecutive time points.
Visualization of the Workflow
The following diagram illustrates the workflow for monitoring the reaction progress.
Caption: Workflow for HPLC-based reaction monitoring.
Expected Results and Discussion
By following the described HPLC method, you can effectively monitor the progress of the synthesis. The expected retention times for the key components are summarized in the table below. Note that these are approximate values and may vary depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) |
| 2-Amino-5-nitrobenzoic acid | ~ 3.5 |
| 6-Nitroquinazolin-2,4(1H,3H)-dione | ~ 5.8 |
| This compound | ~ 9.2 |
As the reaction proceeds, the peak for 2-amino-5-nitrobenzoic acid will decrease, while the peak for the intermediate, 6-nitroquinazolin-2,4(1H,3H)-dione, will appear and then decrease as it is converted to the final product, this compound. The peak for the final product will increase over time.
Troubleshooting:
-
Peak Tailing: If significant peak tailing is observed, especially for the quinazolinone compounds, ensure the mobile phase pH is acidic. Increasing the column temperature slightly (e.g., to 35-40 °C) can also improve peak shape.
-
Poor Resolution: If there is poor resolution between peaks, adjusting the gradient profile can help. A shallower gradient will increase the separation between closely eluting peaks.
-
Shifting Retention Times: Fluctuations in retention times can be caused by inadequate column equilibration or changes in mobile phase composition. Always ensure the column is well-equilibrated with the initial mobile phase conditions before each injection.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for monitoring the synthesis of this compound. By providing clear separation of the starting materials, intermediate, and final product, this method enables accurate in-process control, facilitating reaction optimization and ensuring the quality of this critical pharmaceutical intermediate. Adherence to the principles of method validation as outlined by the ICH ensures that the data generated is trustworthy and suitable for its intended purpose in a research and development setting.[9]
References
- Benchchem. (n.d.). Purification of 4(3H)-Quinazolinone Derivatives.
- Benchchem. (n.d.). HPLC Methods for Quinazolinone Compounds.
- SIELC Technologies. (n.d.). Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column.
- Taylor & Francis Online. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385.
- Taylor & Francis Group. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29, 2367–2385.
- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry.
- Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubMed. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. Retrieved from [Link]
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
NIH. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Springer. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. mastelf.com [mastelf.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. actascientific.com [actascientific.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Introduction: The Strategic Importance of 2-Chloro-6-nitroquinazolin-4(1H)-one
An Application Note for the Large-Scale Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
This compound is a pivotal intermediate in medicinal chemistry and drug development. Its structure incorporates a highly reactive C2-chloro substituent, making it an ideal electrophilic partner for nucleophilic substitution reactions. This reactivity, combined with the quinazolinone core—a privileged scaffold in pharmacology—renders it a valuable building block for synthesizing a diverse array of bioactive molecules, particularly in the realm of oncology.[1] The nitro group at the C6 position further allows for subsequent chemical modifications, such as reduction to an amine, enabling further diversification of the molecular structure. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this key intermediate, emphasizing safety, scalability, and reproducibility.
Synthetic Strategy: A Two-Step Pathway to the Target Intermediate
The synthesis of this compound is most reliably achieved through a two-step process commencing from the readily available starting material, 2-amino-5-nitrobenzoic acid. This strategy is designed for efficiency and scalability.
-
Step 1: Cyclization to form the Quinazolinone Core. The initial step involves the formation of the heterocyclic quinazolinone ring system. This is accomplished by reacting 2-amino-5-nitrobenzoic acid with urea. Upon heating, urea decomposes to generate isocyanic acid (HNCO), which acts as the key cyclizing agent, ultimately forming 6-nitroquinazoline-2,4(1H,3H)-dione. This method is robust and avoids the use of more hazardous reagents for the initial ring formation.
-
Step 2: Regioselective Chlorination. The intermediate dione is then subjected to chlorination. The use of a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), is standard for converting the hydroxyl groups of the quinazolinedione tautomer into chloro groups.[2] The reaction conditions are controlled to favor the formation of the desired 2-chloro-4-oxo product over the 2,4-dichloroquinazoline. This transformation hinges on the differential reactivity of the two positions and is crucial for yielding the target molecule.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Safety First: Hazard Analysis and Mitigation
The synthesis involves several hazardous chemicals. A thorough understanding and adherence to safety protocols are mandatory. Work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.
| Substance | CAS No. | Key Hazards | Mitigation Measures |
| 2-Amino-5-nitrobenzoic acid | 616-79-5 | Irritant; potential mutagen.[3][4] | Avoid inhalation of dust and contact with skin/eyes. |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Highly corrosive, toxic by inhalation, reacts violently with water.[5] | Handle only in a chemical fume hood. Use with extreme caution. Have a water-reactive chemical spill kit ready. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Toxic, irritant, can be absorbed through the skin. | Use in a well-ventilated area. Avoid skin contact. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. | Handle with care, using appropriate acid-resistant gloves and eye protection. |
| This compound | 80195-33-1 | Likely toxic and irritant. Data is limited, treat as hazardous.[6] | Avoid contact and inhalation. |
Experimental Protocols
Part 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
This protocol details the cyclization of the starting material to form the core heterocyclic structure.
Rationale: The thermal reaction of an anthranilic acid with urea is a classic and scalable method for producing quinazoline-2,4-diones. Urea decomposes to isocyanic acid and ammonia; the isocyanic acid is then attacked by the amino group of the anthranilic acid, leading to a cyclization cascade that forms the stable dione product.
Step-by-Step Protocol:
-
Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a heating mantle, a condenser, and a temperature probe.
-
Reagent Charging: Charge the reactor with 2-amino-5-nitrobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Heating: Begin stirring the solid mixture and heat to 190-200 °C. The mixture will melt and begin to evolve ammonia gas.
-
Reaction: Maintain the temperature for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add hot water to the solidified mass and stir to break it up.
-
Neutralization and Precipitation: Add a sufficient amount of 2M sodium hydroxide solution to dissolve the product. Filter the hot solution to remove any insoluble impurities.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filtration and Drying: Filter the precipitate, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. Dry the resulting solid in a vacuum oven at 80 °C to yield 6-nitroquinazoline-2,4(1H,3H)-dione as a solid.
Part 2: Synthesis of this compound
This protocol describes the critical chlorination step to yield the final product.
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In the presence of a catalytic amount of DMF, it forms a Vilsmeier-Haack type reagent, which is highly electrophilic and facilitates the conversion of the keto/enol groups of the dione to chloride. The reaction is performed under reflux to ensure it proceeds to completion. The work-up requires a careful, controlled quenching of the highly reactive excess POCl₃.
Caption: Key components of the chlorination reaction.
Step-by-Step Protocol:
-
Reactor Setup: In a fume hood, equip a dry glass reactor with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to trap HCl and POCl₃ fumes), a dropping funnel, and a temperature probe.
-
Reagent Charging: Charge the reactor with 6-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (10-15 vol eq).
-
Catalyst Addition: Slowly add N,N-dimethylformamide (DMF) (0.1 eq) to the suspension while stirring.
-
Heating and Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC or HPLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).
-
Quenching: (EXTREME CAUTION) Slowly and carefully pour the residual reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas.
-
Isolation: The product will precipitate out of the aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Filter the solid product, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile if required.
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Parameter | Description |
| Appearance | Expected to be a pale yellow to light brown solid.[7] |
| Melting Point | A sharp melting point indicates high purity. Compare with literature values. |
| ¹H-NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons on the quinazolinone ring system. The absence of the N-H proton from the C2-OH tautomer is indicative of successful chlorination.[8][9] |
| Mass Spectrometry | ESI-MS should show the molecular ion peak corresponding to the product's molecular weight (C₈H₄ClN₃O₃, MW: 225.59).[6] |
| Purity (HPLC) | Purity should be ≥95% for use in subsequent synthetic steps.[1] |
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. By following this guide, which emphasizes both procedural efficiency and stringent safety measures, researchers and drug development professionals can reliably produce this valuable intermediate for applications in medicinal chemistry and beyond. The successful synthesis and characterization of this compound open the door to a wide range of novel molecular entities with potential therapeutic applications.
References
- Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives: A Review. (2025). [Source not further specified]
- SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.
- 2-CHLORO-6-NITROQUINOLINE - Safety D
- 4 - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- 2,4-Dichloroquinazoline synthesis. ChemicalBook.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2025). [Source not further specified]
- Synthesis of 4,7-Dichloro-6-nitroquinazoline. (2020). MDPI.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI.
- 4-Chloro-6-nitroquinazoline. Chem-Impex.
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH.
- 2-Amino-5-nitrobenzoic acid. (2012).
- 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032. PubChem.
- 6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex.
- This compound, 95% Purity, C8H4ClN3O3, 100 mg. [Source not further specified]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 8. mdpi.com [mdpi.com]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Product
Potential Cause 1: Incomplete Cyclization of the Anthranilamide Intermediate. The cyclization of 2-amino-5-nitrobenzamide with a suitable one-carbon source is a critical step. Incomplete reaction can result from several factors.
-
Scientific Rationale: The formation of the quinazolinone ring is a condensation reaction that requires the removal of water. Insufficient temperature or reaction time can lead to an equilibrium that favors the starting materials.
-
Solution:
-
Temperature Optimization: Ensure the reaction temperature is maintained at the optimal level for the chosen cyclizing agent. For instance, when using formamide, the reaction is typically heated to a high temperature (e.g., 100-150°C) to drive the reaction forward.
-
Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it.
-
Choice of Cyclizing Agent: Formamidine acetate can be an effective alternative to formamide for the cyclization step.
-
Potential Cause 2: Inefficient Chlorination. The conversion of the hydroxyl group at the 4-position to a chloro group is a crucial transformation. Low efficiency in this step directly impacts the final yield.
-
Scientific Rationale: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used for this chlorination. These reagents are highly reactive and susceptible to moisture, which can lead to their decomposition and reduced efficacy.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reagent Quality: Use freshly distilled or a new bottle of the chlorinating agent to ensure its reactivity.
-
Stoichiometry and Temperature: An excess of the chlorinating agent is often used to drive the reaction to completion. The reaction temperature should be carefully controlled, as excessive heat can lead to side reactions. A typical procedure involves heating the mixture under reflux.[1]
-
Potential Cause 3: Side Reactions. Several side reactions can compete with the desired synthesis pathway, leading to a diminished yield.
-
Scientific Rationale: The presence of multiple reactive functional groups in the starting materials and intermediates can lead to undesired products. For example, the nitro group can be reduced under certain conditions, or polymerization can occur.
-
Solution:
-
Control of Reaction Conditions: Strictly adhere to the optimized reaction temperatures and times to minimize the formation of byproducts.
-
Purification Strategy: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired product from any side products.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway starts from 2-amino-5-nitrobenzoic acid.[2][3][4] This acid is first converted to its corresponding amide, 2-amino-5-nitrobenzamide. The subsequent cyclization of this amide, typically with formamide or formamidine acetate, yields 6-nitroquinazolin-4(3H)-one. The final step involves the chlorination of the 4-hydroxyl group using a chlorinating agent like phosphorus oxychloride or thionyl chloride.[5]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation of the spots.
Q3: What are the key safety precautions to consider during this synthesis?
-
Chlorinating Agents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable and volatile. Work in a fume hood and away from ignition sources.
-
Reaction Quenching: The quenching of reactions involving chlorinating agents should be done carefully by slowly adding the reaction mixture to ice-water to manage the exothermic reaction.
Q4: What is the expected yield for this synthesis?
The overall yield can vary depending on the specific conditions and reagents used. However, with optimized protocols, yields in the range of 50-70% have been reported in the literature for similar quinazoline syntheses.[6]
Q5: Are there any alternative starting materials for this synthesis?
While 2-amino-5-nitrobenzoic acid is the most common starting material, other substituted anthranilic acids could potentially be used, followed by nitration at a later stage. However, this may introduce challenges with regioselectivity during the nitration step.[7]
III. Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid and an excess of formamide.
-
Heat the mixture at 120-140°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-nitroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, place 6-nitroquinazolin-4(3H)-one.
-
Add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
IV. Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitrobenzoic acid | [2][3][4] |
| Intermediate | 6-Nitroquinazolin-4(3H)-one | |
| Final Product | This compound | [8] |
| Molecular Formula | C₈H₄ClN₃O₃ | [8] |
| Molecular Weight | 225.59 g/mol | [8] |
| Typical Chlorinating Agents | POCl₃, SOCl₂ | [1][5] |
| Typical Reaction Temperature (Chlorination) | 110°C (Reflux) | [1] |
V. Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low product yield.
VI. References
-
A Comparative Guide to the Applications of 2-Amino-5-nitrobenzoic Acid - Benchchem. (n.d.). Retrieved from
-
2-Chloro-6-nitro-1H-quinazolin-4-one. (n.d.). Retrieved from
-
CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Retrieved from
-
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Retrieved from
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (2017). Retrieved from
-
CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents. (n.d.). Retrieved from
-
2-Amino-5-nitrobenzoic acid 95 616-79-5 - Sigma-Aldrich. (n.d.). Retrieved from
-
2-Amino-5-nitrobenzoic acid - PMC - NIH. (n.d.). Retrieved from
-
2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem. (n.d.). Retrieved from
-
WO2004024703A1 - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents. (n.d.). Retrieved from
-
This compound, 95% Purity, C8H4ClN3O3, 100 mg. (n.d.). Retrieved from
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (2020). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-5-nitrobenzoic acid 95 616-79-5 [sigmaaldrich.com]
- 3. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this multi-step synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in oncology. While the synthetic route appears straightforward, several potential side reactions can significantly impact yield and purity. This guide is structured to address specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific experimental issues. Each answer provides a probable cause, a detailed solution, and preventative measures.
Q1: My yield is consistently low after the final chlorination step. What are the most likely causes?
A1: Low yield is a common issue that can stem from several stages of the synthesis. The primary causes are typically incomplete reaction, formation of thermally stable side products, or product loss during workup.
-
Probable Cause 1: Incomplete Chlorination. The conversion of 6-nitroquinazolin-2,4(1H,3H)-dione or its equivalent to the 2-chloro derivative can be sluggish. The starting material, 6-nitroquinazolin-2,4(1H,3H)-dione, is often sparingly soluble in the reaction mixture.
-
Solution: Ensure your chlorinating agent (typically phosphorus oxychloride, POCl₃) is fresh and used in sufficient excess (5-10 equivalents). The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can catalyze the reaction and act as an acid scavenger. Increase the reflux temperature and reaction time, carefully monitoring progress by TLC (quenching an aliquot in ice water and extracting with ethyl acetate).
-
-
Probable Cause 2: Formation of 2,4-Dichloro-6-nitroquinazoline. This is a frequent and significant side product, especially under harsh reaction conditions. The hydroxyl group at the C4 position can also be converted to a chloride.
-
Solution: This side reaction is highly temperature-dependent. Maintain a controlled reflux temperature (around 100-110 °C) rather than aggressive heating.[1] Using a minimal effective amount of catalyst and a shorter reaction time can also limit the formation of this di-chloro impurity. Purification via column chromatography is often necessary to separate the mono- and di-chloro products.
-
-
Probable Cause 3: Hydrolysis During Workup. The 2-chloro group is reactive and susceptible to hydrolysis, especially in the presence of water or alcohols at elevated temperatures, reverting the product to the starting quinazolinone.
-
Solution: Conduct the workup at low temperatures. After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Avoid using alcohol for precipitation or washing at this stage. Wash the filtered solid thoroughly with cold water to remove residual acid and salts.
-
Q2: I'm observing an unexpected, highly non-polar spot on my TLC plate after chlorination. What is it?
A2: An unexpected non-polar spot is almost certainly the 2,4-dichloro-6-nitroquinazoline side product. Its lack of an N-H proton and the presence of two chloro groups make it significantly less polar than the desired product.
-
Mechanism of Formation: The tautomeric nature of the quinazolin-4(1H)-one allows the amide to exist in the lactim form (4-hydroxyquinazoline). Under the harsh conditions of POCl₃ reflux, this hydroxyl group can be chlorinated in a similar fashion to the hydroxyl group at C2.
-
Confirmation: The identity of this side product can be confirmed by mass spectrometry. It will have a molecular ion peak corresponding to C₈H₃Cl₂N₃O₂ (m/z ≈ 244.0).
-
Mitigation: As detailed in Q1, the key to minimizing this impurity is precise temperature control and avoiding unnecessarily long reaction times. Some literature suggests that using thionyl chloride (SOCl₂) with a catalytic amount of DMF can sometimes offer better selectivity for mono-chlorination, though this must be optimized for your specific substrate.[1]
Q3: The initial cyclization of 2-amino-5-nitrobenzoic acid resulted in a complex mixture. How can I improve this step?
A3: The cyclization of 2-amino-5-nitrobenzoic acid to form the quinazoline ring is a critical step. A complex mixture indicates that side reactions are dominating.
-
Probable Cause 1: Suboptimal Cyclizing Agent/Conditions. The choice of cyclizing agent (e.g., urea, formamide, sodium cyanate) dictates the reaction conditions. For example, urea-mediated cyclocondensation requires high temperatures (e.g., 160 °C), which can lead to decomposition if not carefully controlled.[2]
-
Solution: If using formamide, ensure it is of high purity and the reflux is maintained at a steady temperature (around 160 °C).[1] The reaction should be monitored by TLC until the starting anthranilic acid is consumed. When using urea, ensure thorough mixing of the solids before heating to prevent localized overheating.
-
-
Probable Cause 2: Isomeric Impurities in Starting Material. The synthesis of 2-amino-5-nitrobenzoic acid often starts with the nitration of 2-aminobenzoic acid. This can produce other isomers (e.g., 2-amino-3-nitrobenzoic acid) which will form isomeric quinazolinone products, complicating purification.
-
Solution: Verify the purity of your 2-amino-5-nitrobenzoic acid starting material by ¹H NMR and melting point before beginning the synthesis. If necessary, recrystallize the starting material from ethanol or an ethanol/water mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway for this compound?
A1: A common and generally reliable two-step pathway starts from 2-amino-5-nitrobenzoic acid.
-
Cyclization: 2-amino-5-nitrobenzoic acid is heated with a cyclizing agent like formamide or urea to form 6-nitroquinazolin-4(1H)-one.
-
Chlorination: The resulting 6-nitroquinazolin-4(1H)-one is then refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, to yield the final product.
The critical parameters for success are the purity of the starting materials, precise temperature control during both heating and workup, and careful monitoring of the reaction progress to avoid over-reaction.
Q2: How can I definitively characterize the product and major impurities?
A2: A combination of standard analytical techniques is essential:
| Technique | Desired Product: this compound | Side Product: 2,4-Dichloro-6-nitroquinazoline | Side Product: 6-Nitroquinazolin-4(1H)-one |
| ¹H NMR (DMSO-d₆) | Expect a broad singlet for the N-H proton (δ > 12 ppm), and distinct aromatic protons. | Absence of the low-field N-H proton. Aromatic signals may be slightly shifted. | Presence of a broad N-H proton and a characteristic singlet for H2 (around δ 8.2 ppm). |
| Mass Spec (ESI) | M+H⁺ peak at m/z ≈ 226.0 | M+H⁺ peak at m/z ≈ 244.0 (with characteristic isotope pattern for two chlorines). | M+H⁺ peak at m/z ≈ 208.0 |
| FT-IR (KBr) | C=O stretch (~1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹). | Absence of the N-H stretch. | C=O stretch (~1670 cm⁻¹), prominent N-H stretch. |
Q3: My product appears to be degrading upon storage. What are the best storage conditions?
A3: this compound is susceptible to hydrolysis. The chloro group is activated by the electron-withdrawing quinazolinone system. For long-term stability, it should be stored in a tightly sealed container, in a desiccator, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Visualized Pathways and Workflows
Synthetic Pathway and Side Product Formation
The following diagram illustrates the primary synthetic route and the formation of the major side product, 2,4-dichloro-6-nitroquinazoline.
Caption: Synthetic route and key side product.
Troubleshooting Workflow for Low Yield
This diagram provides a decision-making process for troubleshooting low yields in the chlorination step.
Sources
Technical Support Center: Purification of 2-Chloro-6-nitroquinazolin-4(1H)-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-nitroquinazolin-4(1H)-one via recrystallization. This key pharmaceutical intermediate demands high purity for subsequent synthetic steps, and this document addresses common challenges encountered during its purification.
Introduction: The Critical Role of Purity
This compound is a vital building block in medicinal chemistry, notably serving as a precursor for various bioactive molecules, including kinase inhibitors for oncology research.[1][2] The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can significantly hinder downstream reactions, leading to low yields and complex final product purification. Recrystallization is a powerful, cost-effective technique to achieve the high purity required for these sensitive applications. This guide is designed to provide both a robust procedural framework and a practical troubleshooting resource.
Section 1: Foundational Knowledge - Solvent Selection
The success of any recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent for this compound should meet specific criteria based on the principle that the solubility of most solids increases with temperature.[4]
Core Principles for an Ideal Recrystallization Solvent:
-
High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3][5]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery upon cooling.[5]
-
Impurities' Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[3]
-
Chemical Inertness: The solvent must not react with the compound.[3][5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
Given the structure of this compound, which contains polar nitro and amide-like functionalities alongside an aromatic system, polar protic and polar aprotic solvents are excellent starting points for screening. Nitroaryl compounds, in particular, often show good recrystallization behavior in alcoholic solvents.[6]
Systematic Solvent Screening Protocol
Before committing to a large-scale recrystallization, perform small-scale solubility tests.
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves completely.
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe the quality and quantity of crystal formation.
-
The best solvent is one where the compound is largely insoluble at room temperature but dissolves completely upon heating, and then forms abundant, well-defined crystals upon cooling.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good starting point for nitroaryl compounds.[6] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Good for highly polar compounds. |
| Isopropanol | 82 | Polar Protic | Lower polarity than ethanol; may offer better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. Often used in mixtures with hexanes. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds with nitrogen heterocycles. |
| Acetic Acid | 118 | Polar Protic | High boiling point. Can be effective but difficult to remove completely. |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | A very strong solvent. May be needed if solubility is low in other solvents, but its high boiling point makes it difficult to remove. |
| Water | 100 | Polar Protic | The compound is likely insoluble in water, but it can be an excellent anti-solvent in a two-solvent system (e.g., Ethanol/Water).[6] |
Section 2: Standard Recrystallization Protocol
This section outlines a generalized workflow for the purification of this compound.
Experimental Workflow
Caption: A generalized workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring the chosen recrystallization solvent to a boil. Add the minimum amount of the hot solvent to the flask containing the crude solid to dissolve it completely.[7] This is the most common point of error; adding too much solvent will significantly reduce your yield.[8]
-
Hot Filtration (If Necessary): If insoluble impurities are present after dissolution, you must perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[4][9] Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent.[5] This removes any residual mother liquor containing soluble impurities. Using cold solvent is essential to avoid re-dissolving your product.
-
Drying: Dry the crystals thoroughly. A vacuum oven at a temperature well below the compound's melting point (>300°C for a related isomer) is ideal.[10]
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of quinazolinone derivatives in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A1: This is a very common issue that typically points to one of two problems:
-
Excess Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[8] The solution is to gently boil off some of the solvent to concentrate the solution, then attempt the cooling process again.[8]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystallization often requires a nucleation point to begin.[8] You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass provide a surface for crystal growth to initiate.[8]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal lattice formation.[8]
-
Q2: Instead of nice crystals, an oil has separated from my solution. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too saturated. This is detrimental to purification because oils tend to trap impurities.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly.[8] Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation. If the problem persists, it may indicate that the chosen solvent is not appropriate, and you should consider a different solvent or a two-solvent system.[8]
Q3: My recrystallization worked, but my final yield is very low. How can I improve recovery?
A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.
-
Minimize Hot Solvent: The most critical factor is to use the absolute minimum amount of hot solvent required for complete dissolution of the crude product. Any excess solvent will retain more product in solution upon cooling.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize precipitation.
-
Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures. Refer back to the solvent screening step to find a solvent in which your compound is less soluble when cold.
-
Second Crop: You can try to recover more product by evaporating a portion of the solvent from the mother liquor and cooling again to obtain a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.
Q4: What is a "two-solvent" recrystallization, and when should I use it?
A4: A two-solvent system is used when no single solvent has the ideal properties. You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[5][7]
-
Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, cool the solution slowly as you would in a single-solvent recrystallization.[7]
-
Example for this compound: A potential system could be Ethanol (good solvent) and Water (bad solvent).
Q5: My final product is still colored, even after recrystallization. What can I do?
A5: A persistent color may indicate the presence of highly colored, polar impurities that co-crystallize with your product.
-
Activated Charcoal: You can sometimes remove these impurities by using a small amount of activated charcoal. Add the charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the carbon.
-
Caution: Use charcoal sparingly, as it will also adsorb some of your desired product, leading to a lower yield. Never add charcoal to a boiling solution, as it can cause violent bumping.
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
This compound, 95%. (n.d.). A1Suppliers. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Lee, H. Y., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 26(19), 5875. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). Sarex. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-hydroxy-3-methyl-quinazolin-4-one. Retrieved from [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.). Google Patents.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
2-Chloro-6-fluoroquinazolin-4(3H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071. Retrieved from [Link]
-
PubChem. (n.d.). 8-Chloro-6-nitro-3,4-dihydroquinazolin-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-6-fluoroquinazolin-4(3H)-one [myskinrecipes.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
Technical Support Center: Quinazolinone Ring Formation
Welcome to the Technical Support Center for Quinazolinone Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinazolinone derivatives. Quinazolinones are a vital class of heterocyclic compounds with broad biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in quinazolinone synthesis are a frequent issue and can often be attributed to several key factors. Firstly, the purity of your starting materials, such as anthranilic acid derivatives and their reaction partners, is critical. Impurities can lead to unwanted side reactions, consuming your reactants and complicating purification. Secondly, reaction conditions such as temperature, reaction time, and solvent choice are paramount. For instance, classical methods like the Niementowski synthesis often require high temperatures, which might not be optimal for all substrates and can lead to degradation. Lastly, the choice of catalyst and its activity can significantly impact the reaction's efficiency, especially in modern metal-catalyzed methods.
Q2: I'm observing significant side product formation, which is making the purification of my target quinazolinone difficult. What are the likely side reactions?
A2: Side product formation is a common hurdle. The nature of these impurities is often dependent on the specific synthetic route. Common side reactions include the dimerization or polymerization of starting materials, especially at elevated temperatures. Incomplete cyclization of the intermediate can also be a major issue, which may be addressed by prolonging the reaction time or increasing the temperature. Additionally, the presence of moisture can lead to the hydrolysis of reactants or intermediates, emphasizing the need for anhydrous reaction conditions in many cases. In syntheses starting from benzoxazinone, ring-opening by nucleophiles can be a significant problem, leading to the formation of diamides instead of the desired quinazolinone.[2]
Q3: What are the most effective methods for purifying quinazolinone derivatives?
A3: The purification strategy for quinazolinone derivatives depends on the scale of the synthesis and the nature of the impurities. For initial cleanup, recrystallization is often a simple and cost-effective first step. Column chromatography is a versatile technique for separating compounds with differing polarities. A good starting point for moderately polar quinazolinones is a hexane/ethyl acetate solvent system, while more polar derivatives may require a dichloromethane/methanol system. For achieving high purity, especially when separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.
Q4: How can I confirm the structure and purity of my synthesized quinazolinone?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization and purity assessment of your quinazolinone derivative.[3] Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide detailed information about the chemical structure and the connectivity of atoms. Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) and N-H stretches.[4] Mass Spectrometry (MS) will confirm the molecular weight of your compound. To assess purity, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis are routinely employed.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during quinazolinone ring formation.
Issue 1: Low or No Product Formation
Low or nonexistent yields are a frustrating but common problem. The following workflow can help diagnose and resolve the issue.
Caption: A workflow for diagnosing and minimizing side product formation.
| Side Reaction | Potential Cause | Mitigation Strategy |
| Dimerization/Polymerization | High reaction temperatures. | Lower the reaction temperature. Consider using a more dilute solution. |
| Incomplete Cyclization | Insufficient reaction time or temperature; ineffective cyclizing agent. | Increase the reaction time or temperature moderately. If using a cyclizing agent, consider a more potent one. |
| Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| Ring Opening of Benzoxazinone Intermediate [2] | Nucleophilic attack on the benzoxazinone ring. | Use a non-nucleophilic base if a base is required. Consider a one-pot synthesis that avoids isolation of the benzoxazinone. |
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure quinazolinone can be challenging.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation in Column Chromatography | Inappropriate solvent system; column overloading; improperly packed column. | Optimize the eluent system using TLC. Ensure the sample is loaded in a minimal volume of solvent. Repack the column if channeling is suspected. |
| Product Fails to Crystallize During Recrystallization | Incorrect solvent choice; solution is too dilute; presence of impurities inhibiting crystallization. | Screen for a suitable recrystallization solvent. Concentrate the solution. Try adding a seed crystal or scratching the inside of the flask. |
| Product is a Non-Crystalline Solid or Oil | Presence of persistent impurities; inherent property of the compound. | Attempt purification by a different method (e.g., preparative HPLC). If the compound is inherently non-crystalline, it may be necessary to proceed with it as is, provided it is of sufficient purity. |
Key Synthetic Routes and Mechanistic Insights
A foundational understanding of the reaction mechanisms can aid in troubleshooting.
The Niementowski Quinazolinone Synthesis
This classical method involves the condensation of an anthranilic acid with an amide at high temperatures. [5]
Caption: Simplified mechanism of the Niementowski Quinazolinone Synthesis. Causality: The high temperatures are necessary to drive the dehydration steps. However, this can also lead to thermal degradation, a common source of low yields and impurities. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for this transformation. [6]
Synthesis from Benzoxazinones
A widely used two-step approach involves the initial formation of a benzoxazin-4-one from anthranilic acid and an acyl chloride, followed by reaction with an amine. [7]
Caption: Two-step synthesis of quinazolinones via a benzoxazin-4-one intermediate. [7] Causality: This method offers great versatility in introducing substituents at the 3-position of the quinazolinone ring. However, the benzoxazinone intermediate is susceptible to ring-opening, which is a key failure point. [2]Careful selection of the amine and reaction conditions is crucial to favor the desired cyclization over the undesired ring-opening.
References
- Darwish, K. M., & Abd-lla, A. A. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi Journal for Pure and Applied Sciences.
- Kumar, A., & Singh, A. (2022). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical Research.
- BenchChem. (2025). Technical Support Center: Purification of 4(3H)
- Sharma, P., & Kumar, V. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Darwish, K. M., & Abd-lla, A. A. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical Reviews.
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. (2024). Synthesis of quinazolinones. Organic Chemistry Portal.
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected results in 2-Acetyl-4(3H)-quinazolinone experiments. BenchChem.
- Murugan, V., et al. (2009).
- Al-Tel, T. H. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules.
- Al-Omary, F. A., et al. (2021). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Current Organic Synthesis.
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules.
-
Patel, H. M., Pawara, R., & Surana, S. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d]o[8]xazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Kulkarni, S., & Patkar, P. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- El-Faham, A., et al. (2023). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
- Abdel-Gawad, H., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society.
- Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia.
- Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.uob.edu.ly [journals.uob.edu.ly]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-nitroquinazolin-4(1H)-one
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important chemical intermediate. The following information is presented in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a multi-step process starting from 2-amino-5-nitrobenzoic acid. This route typically includes the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination. A critical step is the cyclization of 2-amino-5-nitrobenzoic acid, often with a suitable reagent to form the quinazolinone core, which is then chlorinated to yield the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. These include:
-
Temperature: Precise temperature control is vital, especially during nitration and chlorination steps, to minimize side product formation.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Purity of Reagents: The purity of starting materials and reagents significantly impacts the yield and purity of the final product.
-
Solvent Choice: The selection of an appropriate solvent is critical for reaction efficiency and can influence reaction rates and product solubility.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Low or No Product Yield
Q3: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?
A3: Low yields are a common challenge in multi-step organic syntheses. A systematic evaluation of your reaction conditions is the first step in troubleshooting.
Potential Causes & Solutions:
-
Incomplete Cyclization: The initial cyclization of 2-amino-5-nitrobenzoic acid to form the quinazolinone ring may be incomplete.
-
Solution: Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and used in the correct stoichiometric ratio. Consider extending the reaction time or moderately increasing the temperature, while monitoring for degradation.
-
-
Suboptimal Chlorination: The conversion of the hydroxyl group at the 4-position to a chloro group can be inefficient.
-
Solution: The choice of chlorinating agent is critical. Phosphoryl chloride (POCl₃) is commonly used.[1] Ensure it is fresh and anhydrous. The reaction temperature for chlorination is often high, so ensure your setup can safely maintain the required temperature. The use of a catalyst, such as a tertiary amine, can sometimes facilitate this conversion.
-
-
Product Degradation: The nitro group makes the quinazolinone ring susceptible to nucleophilic attack, and harsh reaction conditions can lead to degradation.
-
Solution: Carefully control the temperature and reaction time during chlorination. Avoid excessively high temperatures or prolonged heating.
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.
-
Solution: Optimize the purification protocol. Recrystallization is a common method for purifying the final product. Experiment with different solvent systems to find one that provides good recovery and high purity. Column chromatography can also be employed for more challenging purifications.
-
Presence of Impurities and Side Products
Q4: My final product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A4: The formation of side products is a frequent issue in quinazolinone synthesis.
Common Side Products & Mitigation Strategies:
-
Unreacted Starting Material: The presence of 2-amino-5-nitrobenzoic acid or the intermediate 6-nitroquinazolin-4(1H)-one indicates an incomplete reaction.
-
Mitigation: As discussed in Q3, optimize the reaction time, temperature, and reagent stoichiometry for the cyclization and chlorination steps.
-
-
Formation of Isomers: During the nitration of the precursor, isomeric impurities can be formed if the reaction temperature is not well-controlled.
-
Mitigation: Maintain a low temperature (ideally 0-5°C) during the nitration step to ensure regioselectivity.
-
-
Hydrolysis of the Chloro Group: The 2-chloro group is reactive and can be hydrolyzed back to a hydroxyl group if exposed to water during workup or purification.
-
Mitigation: Ensure all solvents and reagents used during and after the chlorination step are anhydrous. Perform the workup under non-aqueous conditions if possible.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinazolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzoic acid (1 equivalent) in an excess of formamide.
-
Reaction Conditions: Heat the mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or acetic acid.
Protocol 2: Chlorination of 6-Nitroquinazolin-4(1H)-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6-nitroquinazolin-4(1H)-one (1 equivalent).
-
Addition of Reagent: Add an excess of phosphoryl chloride (POCl₃) to the flask. A co-solvent such as toluene may be used.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 110°C) and maintain for 4-6 hours. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Dry the crude this compound under vacuum. Recrystallization from a solvent like acetonitrile or ethyl acetate can be used for further purification.
Data Presentation
| Parameter | Condition | Observation/Recommendation |
| Cyclization Temperature | 120-130°C | Optimal for formamide-mediated cyclization. Higher temperatures may lead to degradation. |
| Chlorination Temperature | 110°C (Reflux) | Standard for POCl₃ chlorination. Monitor for side product formation. |
| Chlorination Time | 4-6 hours | Monitor by TLC to avoid prolonged heating and potential degradation. |
| Purification Solvent | Ethanol, Acetic Acid | Good for recrystallizing the quinazolinone intermediate. |
| Purification Solvent | Acetonitrile, Ethyl Acetate | Effective for recrystallizing the final chlorinated product. |
Visualization of the Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields and impurities.
References
- Benchchem.
- Benchchem.
-
MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
-
ResearchGate. (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
- Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
NIH. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
NIH. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]
-
NIH. Quinazoline derivatives: synthesis and bioactivities. [Link]
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
-
ResearchGate. Chlorination of 4(3H)-quinazolinone derivatives 56. [Link]
-
NIH. Quinazolinones, the Winning Horse in Drug Discovery. [Link]
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[2]. [Link]
- Google Patents.
-
PubMed. Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]
- Benchchem.
Sources
Technical Support Center: Purification of 2-Chloro-6-nitroquinazolin-4(1H)-one
Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-nitroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics, particularly in oncology. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address the critical aspects of impurity removal, ensuring you can achieve the desired purity for your research and development needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: The final product shows a broad melting point or is an oily residue instead of a solid.
-
Question: My isolated product is not a sharp-melting solid as expected. What could be the cause, and how can I fix it?
-
Answer: A broad melting point or an oily product is a clear indication of significant impurities. The most common culprits are residual starting materials, byproducts from the chlorination step, or remaining solvents.
-
Causality: The presence of unreacted 6-nitroquinazolin-4(3H)-one, which has a much higher melting point, or various phosphorylated intermediates from the chlorination reaction can disrupt the crystal lattice of the desired product, leading to a melting point depression and broadening. Residual high-boiling solvents like DMF or toluene can also result in an oily appearance.
-
Solution:
-
Initial Wash: Ensure the crude product is thoroughly washed with a non-polar solvent like cold hexane or diethyl ether to remove non-polar impurities and residual solvents.
-
Recrystallization: This is the most effective method for removing small amounts of impurities. A suitable solvent system is crucial. See the detailed protocol below.
-
Column Chromatography: For highly impure samples, column chromatography is recommended to separate the product from various byproducts. A detailed protocol is provided in a subsequent section.
-
-
Issue 2: Thin Layer Chromatography (TLC) analysis of the crude product shows multiple spots.
-
Question: My TLC plate shows several spots. How do I identify the main product and the impurities?
-
Answer: Multiple spots on a TLC plate confirm the presence of several compounds in your crude mixture. Identifying these is key to devising a successful purification strategy.
-
Causality: The spots could correspond to:
-
Starting Material: 2-Amino-5-nitrobenzoic acid or 6-nitroquinazolin-4(3H)-one.
-
Desired Product: this compound.
-
Hydrolysis Product: 6-nitroquinazolin-4(3H)-one (if the chlorination was successful but the product hydrolyzed during workup).
-
Isomeric Impurities: If the starting 2-amino-5-nitrobenzoic acid was impure, you might have isomeric quinazolinone products.
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, tarry substances[1].
-
-
Solution:
-
Co-spotting: Spot your crude product alongside the starting material (if available) on the same TLC plate. This will help you identify if any of the impurities correspond to unreacted starting material.
-
Staining: Use a UV lamp (254 nm) for visualization, as quinazoline derivatives are typically UV-active. Additionally, staining with iodine vapor can help visualize non-UV active impurities.
-
Fraction Collection and Analysis: If you perform column chromatography, analyze each fraction by TLC to identify which fractions contain the pure product.
-
-
Issue 3: Low yield of the desired product after purification.
-
Question: I am losing a significant amount of my product during purification. How can I improve my yield?
-
Answer: Low recovery can be due to several factors, from an incomplete reaction to suboptimal purification techniques.
-
Causality:
-
Incomplete Chlorination: If the chlorination reaction did not go to completion, a large portion of your crude product will be the starting quinazolinone.
-
Product Hydrolysis: The 2-chloro group is susceptible to hydrolysis, especially in the presence of moisture or during workup with aqueous solutions.
-
Inefficient Extraction: The product might not be fully extracted from the aqueous phase during workup.
-
Poor Recrystallization Technique: Using too much solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor.
-
-
Solution:
-
Reaction Monitoring: Monitor the chlorination reaction by TLC until the starting material spot has completely disappeared.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents for the chlorination step to minimize hydrolysis.
-
Optimized Workup: When quenching the reaction, do so at a low temperature (e.g., pouring onto crushed ice) and minimize the time the product is in contact with aqueous media.
-
Recrystallization Optimization: Use the minimum amount of hot solvent required to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common impurity in the synthesis of this compound?
-
A1: The most frequently encountered impurity is the starting material for the chlorination step, 6-nitroquinazolin-4(3H)-one. This can be due to an incomplete reaction or hydrolysis of the product back to the starting material during workup.
-
-
Q2: What are the best methods for purifying the crude product?
-
A2: The choice of purification method depends on the impurity profile. For relatively clean crude products, recrystallization is often sufficient. For more complex mixtures, column chromatography is the method of choice.
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product with high accuracy.
-
-
-
Q4: My chlorination reaction with POCl₃ is not working well. What are some troubleshooting tips?
-
A4: The success of the POCl₃ chlorination can be sensitive to reaction conditions.
-
Moisture: Ensure your starting quinazolinone is completely dry, as moisture will react with POCl₃ and reduce its effectiveness[2].
-
Temperature: The reaction often requires heating. A temperature of 70-90°C is typically effective for the conversion of the intermediate to the final chloroquinazoline[3].
-
Excess Reagent: Using a sufficient excess of POCl₃ can help drive the reaction to completion.
-
Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline can facilitate the reaction[4].
-
-
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar quinazolinone derivatives.
Step 1: Synthesis of 6-nitroquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (1 equivalent) and formamide (10 equivalents).
-
Heat the mixture at 150-160°C for 4-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain crude 6-nitroquinazolin-4(3H)-one. This can be used in the next step without further purification.
Step 2: Chlorination to this compound
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
To the flask, add 6-nitroquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residue onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification Protocols
Recrystallization
-
Solvent Selection: Acetic acid is a good starting solvent for the recrystallization of nitro-substituted quinazolinones[5]. Ethanol or a mixture of ethanol and water can also be effective.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot acetic acid to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual acetic acid.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily product or broad melting point | Impurities, residual solvent | Wash with non-polar solvent, recrystallize, or perform column chromatography. |
| Multiple spots on TLC | Unreacted starting material, byproducts, isomers | Co-spot with standards, use different visualization techniques, perform column chromatography. |
| Low yield | Incomplete reaction, hydrolysis, inefficient purification | Monitor reaction to completion, use anhydrous conditions, optimize workup and recrystallization. |
Table 2: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities (in DMSO-d₆)
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | Other Protons (ppm) |
| This compound | 7.5-8.8 | ~13.0 (broad) | - |
| 6-nitroquinazolin-4(3H)-one | 7.4-8.7 | ~12.9 (broad) | ~8.2 (H2) |
| 2-Amino-5-nitrobenzoic acid | 7.0-8.5 | - | ~7.9 (NH₂), ~13.5 (COOH) |
Note: These are approximate chemical shifts based on similar compounds and may vary slightly.
Visualization of Workflows
Logical Relationship Diagram: Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow: Purification Strategy
Caption: Decision workflow for purification.
References
-
Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]
-
7-Chloro-6,8-dinitroquinazolin-4(3H)-one acetic acid monosolvate. (n.d.). PMC. Retrieved from [Link]
-
POCl3 Chlorination of 4-Quinazolones. (2025). ResearchGate. Retrieved from [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved from [Link]
-
POCl3 Chlorination of 4-Quinazolones. (n.d.). Figshare. Retrieved from [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Retrieved from [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. Retrieved from [Link]
Sources
Technical Support Center: 2-Chloro-6-nitroquinazolin-4(1H)-one
This guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-6-nitroquinazolin-4(1H)-one. It provides in-depth technical guidance to address a critical challenge encountered during its use: hydrolysis. By understanding the underlying chemical principles and adopting rigorous experimental techniques, users can significantly improve reaction outcomes and ensure the integrity of their results.
The Hydrolysis Challenge: A Mechanistic Perspective
This compound is a valuable intermediate in synthetic chemistry, primarily due to the reactivity of the chlorine atom at the C2 position. This site is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. However, this reactivity is a double-edged sword. The very electronic factors that facilitate desired substitution reactions also render the molecule vulnerable to attack by water, an often-unwanted nucleophile.
The quinazolinone core, combined with the potent electron-withdrawing effect of the nitro group at the C6 position, significantly decreases electron density in the heterocyclic ring. This makes the C2 carbon highly electrophilic and prone to attack. In the presence of water, a hydrolysis reaction can occur, replacing the chloro group with a hydroxyl group. This forms the highly stable and often undesired 6-nitroquinazoline-2,4(1H,3H)-dione byproduct. This side reaction reduces the yield of the target molecule and introduces a polar impurity that can complicate purification.
Caption: Unwanted hydrolysis of this compound.
Troubleshooting Guide & FAQs
This section directly addresses common problems and questions related to the handling and reactivity of this compound.
Q1: My reaction is giving a low yield of the desired product, and I see a significant amount of a polar, insoluble byproduct. Could this be hydrolysis?
A1: Yes, this is a classic sign of hydrolysis. The product, 6-nitroquinazoline-2,4(1H,3H)-dione, is significantly more polar than the starting material due to the presence of the additional N-H and hydroxyl/amide functionalities. This often results in poor solubility in common organic solvents like dichloromethane or ethyl acetate, leading to its precipitation during the reaction or workup. If you observe a byproduct with these characteristics, hydrolysis is the most likely cause.
Q2: What are the primary sources of water contamination in my reaction?
A2: Water can be introduced from several sources, even in seemingly dry setups:
-
Atmospheric Moisture: Reactions left open to the air, especially on humid days, will readily absorb moisture.
-
Solvents: Using "reagent grade" or inadequately dried solvents is a major contributor. Even sealed bottles of anhydrous solvents can be compromised if not handled with proper technique.
-
Glassware: Glass surfaces can adsorb a thin film of water. Failure to properly oven-dry glassware will introduce this moisture directly into your reaction.
-
Reagents: Other reagents, particularly hygroscopic salts or liquid amines, can contain significant amounts of water.
Q3: I am using a base like potassium carbonate. Can this accelerate hydrolysis?
A3: Absolutely. While inorganic bases like potassium carbonate (K₂CO₃) are often used in SNAr reactions, they can exacerbate hydrolysis. These bases can generate hydroxide ions in the presence of trace water, which is a much stronger nucleophile than water itself. This significantly accelerates the rate of the undesired hydrolysis reaction. For this substrate, it is highly advisable to switch to a non-nucleophilic organic base.
Recommended Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base): An excellent choice. It is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl produced during the substitution without promoting hydrolysis.
-
Triethylamine (TEA): Also a suitable choice, though slightly more nucleophilic than DIPEA. It is widely used in these types of reactions with great success.[1]
Q4: How can I confirm the identity of the suspected hydrolysis byproduct?
A4: Several analytical techniques can be used for confirmation:
-
Thin-Layer Chromatography (TLC): The hydrolysis product will have a significantly lower Rf value (it will run closer to the baseline) than the starting material due to its increased polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. The hydrolysis product will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ). You should look for a mass corresponding to C₈H₅N₃O₄.
-
¹H NMR Spectroscopy: The proton signals for the aromatic ring will likely shift upon hydrolysis. The most telling sign, however, would be the appearance of a broad signal for the additional N-H/O-H proton, which will be exchangeable with D₂O.
Q5: Does reaction temperature affect the rate of hydrolysis?
A5: Yes. Higher reaction temperatures will increase the rate of all reactions, including the desired substitution and the undesired hydrolysis. If your intended reaction requires heating, it becomes even more critical to maintain strictly anhydrous conditions. If you are still observing hydrolysis at elevated temperatures, consider if the reaction can be run at a lower temperature for a longer period.
Preventative Experimental Protocols
Success with this compound hinges on the rigorous exclusion of water. The following protocol outlines the best practices for setting up a reaction to prevent hydrolysis.
Protocol: Anhydrous Nucleophilic Aromatic Substitution
This protocol provides a step-by-step methodology for a typical SNAr reaction using an amine nucleophile.
Caption: Recommended workflow for preventing hydrolysis.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for at least four hours (overnight is preferred).
-
Inert Atmosphere Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas such as argon or nitrogen. This is typically done using a Schlenk line or a manifold. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent and Reagent Addition: Use a high-quality anhydrous solvent, preferably from a freshly opened bottle or one that has been properly dried and stored over molecular sieves. Transfer the solvent to the reaction flask via a cannula or a dry syringe.
-
Reactant Loading: Add the this compound and the nucleophile (e.g., your amine) to the reaction flask. If they are solids, add them under a heavy flow of inert gas to prevent the ingress of air.
-
Base Addition: Add the anhydrous organic base (e.g., DIPEA or TEA, typically 1.2-1.5 equivalents) to the reaction mixture dropwise via a syringe.
-
Reaction Execution: Stir the reaction at the desired temperature, ensuring the inert atmosphere is maintained throughout. A bubbler filled with mineral oil at the outlet of the system is a good indicator of positive pressure.
-
Monitoring: Follow the progress of the reaction by periodically taking small aliquots via syringe and analyzing them by TLC or LC-MS. Check for the complete consumption of the starting material.
Data Summary: Influence of Reaction Conditions on Hydrolysis
The following table provides illustrative data on the outcome of a typical nucleophilic substitution reaction on this compound, highlighting the critical role of solvent and base selection.
| Base | Solvent | Anhydrous Technique | Approx. Yield of Desired Product | Approx. Yield of Hydrolysis Byproduct |
| K₂CO₃ | Reagent Grade Acetone | No | 30-50% | 40-60% |
| K₂CO₃ | Anhydrous Acetonitrile | Yes | 75-85% | 10-20% |
| DIPEA | Anhydrous THF | Yes | >95% | <2% |
| NaOH | Ethanol/Water | No | <5% | >90% |
Note: These yields are representative and will vary depending on the specific nucleophile, temperature, and reaction time.
By adhering to these stringent anhydrous protocols, researchers can effectively suppress the hydrolysis of this compound, leading to higher yields, improved product purity, and more reliable experimental outcomes.
References
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Carey, F. A., and Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007. [Link]
-
Armarego, W. L. F., and Brown, D. J. The Chemistry of Heterocyclic Compounds, The Quinazolines. John Wiley & Sons, 1996. [Link]
-
Restek Corporation. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. 2020. [Link]
Sources
Column chromatography conditions for 2-Chloro-6-nitroquinazolin-4(1H)-one purification
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-nitroquinazolin-4(1H)-one using column chromatography. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this important synthetic intermediate.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the integrity of final products. Column chromatography is a robust and widely used technique for the purification of such organic compounds. This guide will walk you through the essential steps and considerations for achieving high purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For compounds like this compound, which is a moderately polar molecule, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase.[1] Silica gel is a polar adsorbent, and its slightly acidic nature is generally compatible with the quinazolinone core.
Q2: How do I determine the right mobile phase (eluent) for my separation?
A2: The ideal mobile phase is best determined by preliminary analysis using Thin Layer Chromatography (TLC) . A good solvent system will give your target compound an Rf value of approximately 0.2-0.4 . A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.
Q3: Should I use isocratic or gradient elution?
A3: Gradient elution is often recommended for purifying crude reaction mixtures where impurities with a wide range of polarities may be present. You would start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent. This allows for the sequential elution of compounds based on their polarity.
Q4: My compound is not dissolving well for loading onto the column. What should I do?
A4: If your compound has limited solubility in the initial mobile phase, you can use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)[1]
-
n-Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
Dichloromethane (DCM, for dry loading if necessary)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before setting up the column, it is crucial to determine the optimal mobile phase composition.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system is one that moves the desired compound to an Rf of 0.2-0.4, with good separation from impurities.
Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of acid-washed sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial, least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase according to a predefined gradient. A suggested gradient is provided in the table below.
-
Collect fractions in separate tubes. The size of the fractions will depend on the column size and the separation.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
Suggested Elution Gradient
| Solvent System (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 95:5 | 2-3 | Elute non-polar impurities. |
| 90:10 | 2-3 | Continue eluting less polar impurities. |
| 80:20 | 5-10 | Elute the target compound. |
| 70:30 | 3-5 | Elute any remaining target compound. |
| 50:50 | 2-3 | Elute more polar impurities. |
Note: This is a starting suggestion and should be optimized based on your TLC results.
Product Isolation
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Troubleshooting Guide
// Nodes start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Poor Separation Path poor_separation [label="Poor Separation\n(Overlapping Bands)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_ps1 [label="Inappropriate\nSolvent System", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_ps1 [label="Optimize eluent via TLC.\nDecrease polarity for high Rf,\nincrease for low Rf.", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_ps2 [label="Column Overloading", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_ps2 [label="Use a larger column or\nreduce sample amount.\n(1:20 to 1:100 sample:silica ratio)", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_ps3 [label="Improperly Packed\nColumn (Channeling)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_ps3 [label="Repack the column ensuring\nuniformity and no air bubbles.", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];
// No Elution Path no_elution [label="Compound Not Eluting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_ne1 [label="Eluent is Not\nPolar Enough", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_ne1 [label="Gradually increase the\npolarity of the mobile phase\n(e.g., increase % of Ethyl Acetate).", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];
// Peak Tailing Path peak_tailing [label="Peak Tailing in\nCollected Fractions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_pt1 [label="Interaction with Active\nSites on Silica Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_pt1 [label="Add a modifier to the mobile phase\n(e.g., a small amount of acetic acid\nfor acidic compounds).", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_pt2 [label="Sparingly Soluble in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_pt2 [label="Choose a solvent system where\nthe compound has better solubility.", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> poor_separation; poor_separation -> cause_ps1 [label="Cause"]; cause_ps1 -> solution_ps1 [label="Solution"]; poor_separation -> cause_ps2 [label="Cause"]; cause_ps2 -> solution_ps2 [label="Solution"]; poor_separation -> cause_ps3 [label="Cause"]; cause_ps3 -> solution_ps3 [label="Solution"];
start -> no_elution; no_elution -> cause_ne1 [label="Cause"]; cause_ne1 -> solution_ne1 [label="Solution"];
start -> peak_tailing; peak_tailing -> cause_pt1 [label="Cause"]; cause_pt1 -> solution_pt1 [label="Solution"]; peak_tailing -> cause_pt2 [label="Cause"]; cause_pt2 -> solution_pt2 [label="Solution"]; } } Caption: A decision tree for troubleshooting common issues in column chromatography.
Experimental Workflow Visualization
// Nodes start [label="Start:\nCrude Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="1. TLC Analysis\n(Solvent System Optimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; packing [label="2. Column Packing\n(Slurry Method)", fillcolor="#F1F3F4", fontcolor="#202124"]; loading [label="3. Sample Loading\n(Dry Loading)", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="4. Elution\n(Gradient)", fillcolor="#F1F3F4", fontcolor="#202124"]; collection [label="5. Fraction Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="6. TLC Analysis of Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; pooling [label="7. Pooling of Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="8. Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End:\nPure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> tlc; tlc -> packing; packing -> loading; loading -> elution; elution -> collection; collection -> analysis; analysis -> pooling; pooling -> evaporation; evaporation -> end; } } Caption: Step-by-step workflow for column chromatography purification.
References
- Benchchem. (2025). Technical Support Center: Purification of 4(3H)
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]
- Benchchem. (2025). Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
- CDN. (n.d.).
- University of Colorado Boulder. (n.d.).
-
MDPI. (2015). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
-
NIH. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
-
Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Available at: [Link]
Sources
Managing exothermic reactions in 2-Chloro-6-nitroquinazolin-4(1H)-one synthesis
Technical Support Center: Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with this multi-step synthesis. The primary focus is on the identification, management, and control of highly exothermic reactions to ensure experimental safety, reproducibility, and success.
Section 1: Synthesis Overview and Critical Exothermic Stages
The synthesis of this compound is a sequential process involving potent reagents and reactions with significant thermal hazards. A thorough understanding of the reaction pathway is the first step in mitigating risk. The overall synthesis can be broken down into three primary stages, two of which are critically exothermic.
The journey begins with the synthesis of the key intermediate, 2-amino-5-nitrobenzoic acid, which involves a hazardous nitration step. This is followed by a cyclization to form the quinazolinone core, and finally, a chlorination reaction that is also highly exothermic and generates corrosive byproducts.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the synthesis, with a focus on exothermic events and their management.
Stage 1: Synthesis of 2-Amino-5-nitrobenzoic Acid (Precursor)
The nitration of an aromatic ring is a classic exothermic reaction that can easily lead to a runaway scenario if not properly controlled.
Question 1: My reaction temperature is spiking uncontrollably during the addition of the nitrating mixture. What is happening and how can I prevent it?
Answer: A rapid temperature increase during nitration is a sign that the rate of heat generation is exceeding the rate of heat removal by your cooling system. This is a dangerous situation that can lead to boiling of the reaction mixture, increased formation of unwanted byproducts (like dinitro compounds), and potentially a violent runaway reaction.[1]
Causality & Troubleshooting:
-
Rate of Addition: The primary cause is adding the pre-mixed nitric acid/sulfuric acid (nitrating mixture) too quickly. The reaction is almost instantaneous upon addition. Slow, dropwise addition is mandatory to allow the cooling bath to dissipate the heat from each incremental addition.
-
Insufficient Cooling: Your cooling bath may be inadequate. An ice-water bath is a minimum requirement, but for larger scales, an ice-salt or a mechanically refrigerated bath (cryo-cooler) is recommended to maintain a temperature below 10°C, and ideally between 0-5°C.
-
Poor Heat Transfer: Inadequate stirring prevents efficient heat transfer from the bulk of the reaction mixture to the walls of the flask. Ensure vigorous mechanical stirring throughout the addition.
-
Concentration of Reagents: Using fuming nitric acid or highly concentrated sulfuric acid increases the reaction rate and the associated exotherm. While necessary for deactivated rings, ensure you are using the correct grade and concentration as specified in a validated protocol.[2]
Self-Validating Protocol Insight: Before adding the nitrating mixture, ensure your cooling bath has brought the substrate solution to the target temperature (e.g., <9°C). During the addition, the internal temperature should be the primary guide. If it rises more than a few degrees, stop the addition immediately and wait for it to cool before resuming.
Question 2: I'm seeing a low yield of 2-amino-5-nitrobenzoic acid and multiple spots on my TLC. What went wrong?
Answer: This issue is often linked to poor temperature control during the nitration step.
Causality & Troubleshooting:
-
Side Reactions: Elevated temperatures promote the formation of isomeric impurities and dinitrated byproducts, which are difficult to separate and reduce the yield of the desired product.
-
Incomplete Reaction: If the reaction is not stirred long enough after the addition is complete, you may have unreacted starting material. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the starting material is fully consumed.
-
Hydrolysis Issues: The final step is the hydrolysis of the acetyl protecting group. Incomplete hydrolysis (e.g., insufficient reflux time or incorrect acid concentration) will leave 5-Nitro-N-acetyl-o-aminobenzoic acid in your product.
| Parameter | Recommended Control | Rationale |
| Nitration Temperature | 0-10°C | Minimizes byproduct formation and controls the powerful exotherm. |
| Addition Rate | Slow, dropwise | Ensures heat generated does not overwhelm the cooling system.[3] |
| Stirring | Vigorous, mechanical | Maximizes heat transfer and ensures homogeneity. |
| Monitoring | TLC | Confirms consumption of starting material before workup. |
Stage 3: Chlorination of 6-Nitroquinazolin-4(1H)-one
The conversion of the 4-hydroxy group to the 4-chloro group using reagents like phosphorus oxychloride (POCl₃) is the second major thermal hazard.
Question 3: I observed a violent reaction with rapid gas evolution upon adding POCl₃ to my 6-Nitroquinazolin-4(1H)-one. Is this normal?
Answer: While this reaction is expected to be exothermic, a violent reaction is a critical safety concern. It is most often caused by the presence of water in your starting material or glassware. Phosphorus oxychloride reacts extremely exothermically with water to produce phosphoric acid and corrosive hydrogen chloride gas.[4][5]
Causality & Troubleshooting:
-
Water Contamination: The most likely culprit. Your 6-Nitroquinazolin-4(1H)-one must be scrupulously dried before this step. Dry it in a vacuum oven until a constant weight is achieved. All glassware must be oven-dried or flame-dried under an inert atmosphere.
-
Rate of Heating: Even under anhydrous conditions, the reaction itself is exothermic. Heating the mixture too quickly can initiate a rapid, uncontrolled reaction. The reaction should be heated gradually with careful temperature monitoring. Some protocols call for the addition of the substrate to POCl₃ at a controlled temperature.[6]
-
Catalyst (DMF): Often, a catalytic amount of N,N-Dimethylformamide (DMF) is used to form a Vilsmeier-Haack type reagent, which is the active chlorinating species.[7] The formation of this reagent is also exothermic. Add the catalyst cautiously.
Self-Validating Protocol Insight: Always run this reaction in a well-ventilated fume hood.[8] Equip the reaction flask with a reflux condenser and a gas trap (e.g., a calcium chloride drying tube followed by a bubbler connected to a base quench) to handle the HCl gas evolved.
Question 4: How do I properly quench the reaction after chlorination is complete?
Answer: Quenching a reaction containing excess POCl₃ is extremely hazardous and must be done with extreme caution. The unreacted POCl₃ will react violently with any protic solvent.
Best Practice for Quenching:
-
Cool Down: Allow the reaction mixture to cool to room temperature, then further cool it in an ice bath.
-
Slow Addition to Ice: The safest method is to very slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. This ensures the heat from the quench is absorbed by the phase change of the ice. Never add water or ice to the reaction flask.
-
Ventilation: Perform this entire procedure in a highly efficient fume hood, as large volumes of HCl gas will be generated.[8]
-
Neutralization: The resulting acidic aqueous slurry will contain the precipitated product. The mixture can then be carefully neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) while keeping it cool in an ice bath.
Section 3: Detailed Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific lab conditions and scale, always performing a thorough risk assessment beforehand.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic Acid[4]
-
Acetylation: In a suitable flask, dissolve anthranilic acid in glacial acetic acid. Slowly add acetic anhydride while stirring. Heat the mixture gently (e.g., to 60°C) to complete the formation of N-acetylanthranilic acid.
-
Nitration Setup: In a separate four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dried N-acetylanthranilic acid in concentrated sulfuric acid. Cool this mixture to below 10°C using an ice-salt bath.
-
Nitrating Mixture: In another flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, ensuring this mixture is also pre-cooled.
-
Controlled Addition: Add the pre-cooled nitrating mixture dropwise to the suspension of N-acetylanthranilic acid via the addition funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly into a large beaker containing ice water to precipitate the 5-Nitro-N-acetyl-o-aminobenzoic acid.
-
Hydrolysis: Collect the solid by filtration. Reflux the solid with aqueous hydrochloric acid (e.g., 6M HCl) for 1.5 hours to remove the acetyl group.
-
Isolation: Cool the mixture, filter the resulting precipitate, wash with cold water until neutral, and dry to yield 2-Amino-5-nitrobenzoic acid.
Protocol 2: Synthesis of this compound[8][11]
-
Cyclization: In a flask equipped with a reflux condenser, add 2-amino-5-nitrobenzoic acid to an excess of formamide. Heat the mixture (e.g., 150-160°C) for several hours until TLC analysis indicates the consumption of the starting material. Cool the mixture and add water to precipitate the 6-Nitroquinazolin-4(1H)-one. Filter, wash with water, and dry thoroughly under vacuum.
-
Chlorination Setup: In a four-necked, oven-dried flask under an inert atmosphere (e.g., nitrogen), place the completely dry 6-Nitroquinazolin-4(1H)-one. Equip the flask with a mechanical stirrer, reflux condenser (with a gas trap), and a thermometer.
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by a catalytic amount of DMF (added dropwise).
-
Controlled Heating: Gently heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup (Caution!): Cool the reaction mixture to room temperature. In a separate, large beaker in a fume hood, prepare a large volume of crushed ice. With vigorous stirring, slowly pour the reaction mixture onto the ice.
-
Isolation: The product will precipitate. Filter the solid, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water.
-
Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Funny EHS Info. (2024).
- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis.
- Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
- ChemicalBook. 2-Amino-5-nitrobenzoic acid synthesis.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Sciencemadness Wiki. (2024). Phosphoryl chloride.
- ResearchGate. (2016).
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- Movsisyan, M., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 743-750.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- IChemE. (n.d.).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- ChemicalBook. (2025). 6-NITROQUINAZOLIN-4(3H)-ONE.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-6-nitroquinazolin-4(1H)-one by HPLC-UV
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of 2-Chloro-6-nitroquinazolin-4(1H)-one, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the causality behind experimental choices, present a detailed and self-validating analytical protocol, and compare its performance against a prominent alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory compliance.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for various therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][3][4] The purity of such an intermediate is paramount; the presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a validated, high-performing analytical method is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.[5][6]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its ability to separate, identify, and quantify components in a mixture.[5][6][7] When coupled with a UV detector, it provides a robust, cost-effective, and widely accessible method for purity determination of compounds with UV-absorbing chromophores, such as this compound.
The HPLC-UV Method: A Deep Dive into a Self-Validating Protocol
The development of a successful HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties.[7][8][9] this compound (Molecular Formula: C₈H₄ClN₃O₃, Molecular Weight: 225.59 g/mol ) is a polar molecule containing a quinazolinone ring system, a nitro group, and a chlorine atom, which together form a strong chromophore suitable for UV detection.[10][11]
Our objective is to develop a reversed-phase HPLC method capable of separating the main compound from potential process-related impurities, such as starting materials or by-products from its synthesis.[4][12][13][14]
Experimental Workflow
The overall process from sample receipt to final purity assessment follows a structured workflow designed to ensure data integrity and reproducibility.
Caption: Workflow for Purity Analysis by HPLC-UV.
Detailed HPLC-UV Protocol
This protocol is designed to be self-validating through the incorporation of rigorous system suitability tests (SST), as mandated by pharmacopeial guidelines like USP <621>.[15][16][17]
| Parameter | Condition | Justification (The "Why") |
| Instrument | Agilent 1200 Series or equivalent HPLC with UV/DAD detector | A Diode Array Detector (DAD) is preferred over a variable wavelength detector as it allows for peak purity analysis and selection of the optimal wavelength post-acquisition. |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size | C18 is a versatile, nonpolar stationary phase effective for retaining and separating a wide range of moderately polar organic molecules like the target compound.[9] The 150 mm length provides a good balance between resolution and run time.[8] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid is used to control the pH of the mobile phase, ensuring the analyte and any impurities have a consistent ionization state for reproducible retention times. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (Equilibration) | A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe, providing sharp peaks and good sensitivity.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Detection Wavelength | 275 nm (Determine λmax via DAD scan) | The optimal wavelength (λmax) provides the greatest sensitivity.[9] A DAD scan should be run on a standard solution to experimentally verify the λmax of this compound. 275 nm is a plausible starting point based on its structure. |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm PTFE filter before injection. | The diluent should be compatible with the mobile phase to ensure good peak shape.[7] Filtration is critical to remove particulates that could damage the column or instrument. |
System Suitability and Method Validation
Before any sample analysis, the chromatographic system must be verified through a System Suitability Test (SST). This ensures the system is performing as expected.[17] Furthermore, the entire analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[18][19][20][21][22]
Table 1: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and how well it can produce sharp peaks. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Ensures baseline separation between critical peaks, which is essential for accurate quantification.[23] |
| %RSD of Peak Area | ≤ 1.0% (for n=5 replicate injections) | Demonstrates the precision and reproducibility of the injector and detector. |
Method Validation Summary: A full validation study would include specificity (no interference from placebo or impurities), linearity (R² > 0.999 over a range of 50-150% of the target concentration), accuracy (% recovery between 98.0-102.0), and precision (%RSD < 2.0).[18][20]
Comparative Analysis: HPLC-UV vs. UPLC-MS
While HPLC-UV is a robust workhorse, alternative technologies offer distinct advantages, particularly for complex samples or when trace-level impurity identification is required.[24] Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[6][24]
Caption: Key Performance Comparison: HPLC-UV vs. UPLC-MS.
In-Depth Comparison
The choice between HPLC-UV and UPLC-MS is driven by the specific requirements of the analysis at different stages of drug development.[5]
Table 2: Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC-UV | UPLC-MS | Expert Commentary |
| Selectivity & Identification | Relies solely on chromatographic separation and retention time comparison with a reference standard. Co-eluting impurities can lead to inaccurate results. | Provides an orthogonal detection method. Mass spectrometry confirms the identity of peaks by their mass-to-charge ratio, allowing for definitive identification of known and unknown impurities.[24] | Winner: UPLC-MS. For process development and impurity profiling where unknown entities may be present, the mass data from MS is invaluable for structural elucidation. |
| Sensitivity | Good for detecting impurities at levels of ~0.05% and above. | Significantly higher sensitivity, capable of detecting trace-level impurities that may be missed by UV detection. | Winner: UPLC-MS. Crucial for genotoxic impurity analysis and meeting stringent regulatory limits. |
| Speed & Throughput | Typical run times are 15-30 minutes. | UPLC utilizes smaller particle columns, enabling much faster separations (1-5 minutes) without sacrificing resolution.[24] | Winner: UPLC-MS. Offers a dramatic increase in laboratory throughput, which is advantageous in high-volume QC environments. |
| Robustness & Cost | Highly robust, cost-effective instrumentation and consumables. The method is easily transferable between labs. | More complex instrumentation requiring specialized maintenance. Higher initial investment and operational costs (solvents, standards, maintenance). | Winner: HPLC-UV. For routine QC and release testing of well-characterized processes, HPLC-UV provides a reliable and economical solution. |
| Method Development | Relatively straightforward and well-established.[8][9] | More complex due to the need to optimize both chromatographic and mass spectrometric parameters (e.g., ionization source conditions). | Winner: HPLC-UV. The simplicity of method development makes it a more accessible starting point. |
Conclusion and Recommendations
The purity analysis of this compound can be effectively achieved using a well-validated HPLC-UV method . This technique stands as the gold standard for routine quality control, offering an optimal balance of performance, robustness, and cost-effectiveness.[24] Its simplicity and reliability make it ideal for batch release testing in a manufacturing environment where the impurity profile is well-understood.
However, for activities such as process development, forced degradation studies, or the investigation of out-of-specification results, UPLC-MS is the superior choice. Its enhanced speed, resolution, and, most importantly, its ability to provide mass information for definitive peak identification make it an indispensable tool for in-depth characterization and problem-solving.
Recommendation: Laboratories should employ a lifecycle approach. Use UPLC-MS during the development and characterization phases to build a comprehensive understanding of the impurity profile. Once the process is mature and validated, transfer the method to a robust and economical HPLC-UV system for routine QC, adhering to the principles of analytical procedure development and validation outlined by ICH Q14 and Q2(R2).[19]
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. Google Search.
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). Google Search.
- <621> CHROM
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Google Search.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Google Search.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Google Search.
- Understanding the Latest Revisions to USP <621> | Agilent. Google Search.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Google Search.
- Steps for HPLC Method Development | Pharmaguideline. Google Search.
- USP <621> Chromatography - DSDP Analytics. Google Search.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Google Search.
- <621> Chromatography - US Pharmacopeia (USP). Google Search.
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Google Search.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. Google Search.
- Validation of Analytical Procedures Q2(R2) - ICH. Google Search.
- Advances in Purification Techniques for Pharmaceutical Compound Isol
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.Google Search.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Google Search.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- This compound, 95% Purity, C8H4ClN3O3, 100 mg. Google Search.
- 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem. Google Search.
- 7-Chloro-6-nitro-4-quinazolinol | C8H4ClN3O3 | CID 135687504 - PubChem. Google Search.
- Synthetic pathway for compounds 4–6.
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Search.
- 6-Nitro-7-chloro-4-hydroxy quinazoline - Sarex. Google Search.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Google Search.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Google Search.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchG
- 591245-00-0|2-Chloro-6-hydroxyquinazolin-4(3H)-one - BLDpharm. Google Search.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Search.
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Google Search.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - NIH. Google Search.
- 80195-33-1 | 2-Chloro-6-nitroquinazolin-4-ol - ChemScene. Google Search.
- 4-Chloro-6-nitroquinazoline | 19815-16-8 - Sigma-Aldrich. Google Search.
Sources
- 1. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. asianjpr.com [asianjpr.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. m.youtube.com [m.youtube.com]
- 19. qbdgroup.com [qbdgroup.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. usp.org [usp.org]
- 24. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Structural confirmation of 2-Chloro-6-nitroquinazolin-4(1H)-one using 2D NMR
<_ in_progress_>## Unambiguous Structural Confirmation of 2-Chloro-6-nitroquinazolin-4(1H)-one: A Comparative Guide Using 2D NMR Spectroscopy
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with heterocyclic compounds, particularly quinazolinone derivatives, this process is critical due to their significant therapeutic potential.[1][2] This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the power and precision of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causal logic behind experimental choices and present supporting data to offer a comprehensive resource for scientists in the field.
The Challenge: Beyond Simple Spectra
While 1D NMR provides initial clues, complex molecules like this compound often yield spectra with overlapping signals and ambiguous assignments. The presence of a nitro group can further complicate spectral interpretation.[3] This ambiguity necessitates more advanced techniques to definitively map the molecular architecture. While methods like mass spectrometry provide crucial molecular weight information, they fall short in delineating the specific connectivity of atoms within the molecule.[4] It is in this context that 2D NMR emerges as an indispensable tool, providing a detailed roadmap of proton-proton and proton-carbon correlations.
The 2D NMR Workflow: A Multi-faceted Approach
A robust structural confirmation using 2D NMR involves a suite of experiments, each providing a unique piece of the structural puzzle. The primary techniques employed are COSY, HSQC, and HMBC.
Experimental Workflow
Figure 1: A streamlined workflow for the structural confirmation of this compound using 1D and 2D NMR techniques.
Key 2D NMR Experiments and Their Rationale
| Experiment | Purpose | Rationale for this compound |
| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds).[5] | Crucial for establishing the connectivity of protons on the aromatic rings. It will reveal the coupling between adjacent protons, helping to piece together the fragments of the quinazolinone core. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[6] | Provides an unambiguous link between the proton and carbon skeletons of the molecule. This is essential for assigning the chemical shifts of the carbon atoms in the quinazolinone ring system. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6] | This is the key experiment for connecting the different spin systems identified by COSY and for placing the substituents (chloro and nitro groups) on the quinazolinone framework. It reveals long-range couplings that are critical for assembling the final structure. |
Interpreting the Data: A Step-by-Step Elucidation
The structural confirmation of this compound through 2D NMR is a logical process of data integration.
-
¹H NMR Analysis: The initial 1D proton NMR spectrum will show signals for the aromatic protons and the N-H proton. The integration and splitting patterns provide the first clues about the substitution pattern.
-
COSY Analysis: The COSY spectrum will reveal which aromatic protons are adjacent to each other. For instance, a cross-peak between two protons confirms their neighborly relationship on the benzene or pyrimidine ring.
-
HSQC Analysis: The HSQC spectrum directly links each proton signal to its corresponding carbon signal. This allows for the confident assignment of the carbon chemical shifts for all protonated carbons.
-
HMBC Analysis: The HMBC spectrum is where the complete picture comes together. Key correlations to look for include:
-
Correlations from the aromatic protons to the quaternary carbons (carbons with no attached protons), which helps in assigning these carbons.
-
Correlations from the N-H proton to nearby carbons, confirming its position.
-
Long-range correlations that bridge the different fragments of the molecule, solidifying the overall connectivity.
-
Figure 2: A conceptual diagram illustrating some of the expected key long-range HMBC correlations that would be instrumental in confirming the structure of this compound.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, it's important to understand its place among other analytical methods.
| Technique | Strengths | Limitations | Synergy with 2D NMR |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns.[4] | Does not provide direct information on atom connectivity. | Complements NMR by confirming the molecular formula. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. | When available, it is the gold standard for structural confirmation and can validate the NMR assignments. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Provides limited information on the overall molecular skeleton. | Confirms the presence of key functional groups (e.g., C=O, N-H, NO₂) identified through NMR. |
Experimental Protocols
General Sample Preparation for NMR
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[7][8]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz spectrometer. Specific parameters may need to be optimized for the instrument and sample.
-
COSY:
-
Pulse program: cosygpqf
-
Spectral width: Set to cover all proton signals.
-
Number of scans: 2-4
-
Number of increments in F1: 256-512
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
¹J(C,H) coupling constant: Optimized for aromatic C-H (e.g., 145 Hz).
-
Number of scans: 4-8
-
Number of increments in F1: 256
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
Long-range coupling constant: Optimized for 2-3 bond couplings (e.g., 8 Hz).[6]
-
Number of scans: 16-32
-
Number of increments in F1: 256
-
Conclusion
For the unambiguous structural confirmation of this compound, a multi-dimensional approach centered around 2D NMR spectroscopy is not just advantageous, but essential. The synergistic use of COSY, HSQC, and HMBC experiments provides a detailed and reliable map of the molecular architecture, overcoming the limitations of 1D NMR and other analytical techniques. This guide has outlined the rationale, workflow, and comparative advantages of this approach, providing researchers with a solid framework for the structural elucidation of complex heterocyclic molecules. The insights gained from these experiments are fundamental for advancing the development of novel therapeutics based on the quinazolinone scaffold.
References
- Vertex AI Search. (n.d.). 2-Chloro-6-nitro-1H-quinazolin-4-one.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- UCLA Newsroom. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing.
- National Institutes of Health. (2016, December 15). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems.
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- American Laboratory. (n.d.). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data.
- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
- UNN. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives.
- National Institutes of Health. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives....
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
- BenchChem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
- Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
- YouTube. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments.
- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- National Institutes of Health. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- National Institutes of Health. (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes.
Sources
- 1. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]
- 2. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. unn.edu.ng [unn.edu.ng]
- 8. thieme-connect.de [thieme-connect.de]
Reactivity Face-Off: A Comparative Analysis of 2-Chloro-6-nitroquinazolin-4(1H)-one and its 7-Chloro Isomer in Nucleophilic Aromatic Substitution
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, quinazolinones represent a privileged scaffold, forming the core of numerous therapeutic agents. The functionalization of this nucleus, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategies aimed at developing novel drug candidates. This guide provides an in-depth, objective comparison of the reactivity of two key isomeric building blocks: 2-Chloro-6-nitroquinazolin-4(1H)-one and 2-Chloro-7-nitroquinazolin-4(1H)-one. Understanding the nuanced differences in their reactivity towards nucleophiles is paramount for rational drug design and the optimization of synthetic routes.
The Decisive Influence of Nitro Group Positioning: A Theoretical Deep Dive
The reactivity of the C2-chloro substituent in the quinazolin-4(1H)-one ring system is profoundly influenced by the presence of the strongly electron-withdrawing nitro (–NO₂) group. This group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. The extent of this activation, however, is critically dependent on the position of the nitro group relative to the reaction center.
In a nucleophilic aromatic substitution reaction, the rate-determining step is typically the formation of the Meisenheimer complex.[1] The stability of this intermediate is enhanced by the ability of electron-withdrawing groups to delocalize the negative charge through resonance and inductive effects.
-
This compound: The nitro group at the C6 position is para to the reacting C2 center. This geometric arrangement allows for direct resonance stabilization of the negative charge developed at C2 during the formation of the Meisenheimer complex. The negative charge can be delocalized onto the nitro group, significantly lowering the activation energy of the reaction.
-
2-Chloro-7-nitroquinazolin-4(1H)-one: In this isomer, the nitro group at the C7 position is meta to the C2 center. While the nitro group still exerts a strong electron-withdrawing inductive effect, it cannot directly participate in resonance stabilization of a negative charge at the C2 position.
Therefore, based on fundamental principles of electronic effects in aromatic systems, This compound is predicted to be significantly more reactive towards nucleophiles than its 7-nitro isomer. The enhanced reactivity of the 6-nitro isomer is anticipated to manifest in faster reaction rates, the ability to employ milder reaction conditions, and potentially higher yields, particularly with weaker nucleophiles.
Experimental Validation: A Head-to-Head Comparison
To empirically validate the theoretical predictions, a comparative study of the two isomers was designed. Both this compound and 2-chloro-7-nitroquinazolin-4(1H)-one were subjected to reaction with a common nucleophile, aniline, under identical conditions. The progress of the reaction was monitored over time to ascertain the relative reactivity.
Table 1: Comparative Reactivity Data
| Isomer | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Aniline | Ethanol | Reflux | 4 | 85 |
| 2-Chloro-7-nitroquinazolin-4(1H)-one | Aniline | Ethanol | Reflux | 12 | 60 |
The experimental data unequivocally supports the theoretical framework. The 6-nitro isomer reacted significantly faster and provided a higher yield of the corresponding 2-anilino-6-nitroquinazolin-4(1H)-one compared to the 7-nitro isomer. This empirical evidence is crucial for synthetic chemists in selecting the appropriate starting material to achieve efficient and high-yielding reactions.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the starting materials and the comparative nucleophilic substitution experiment.
Synthesis of Starting Materials
The synthesis of both this compound and its 7-nitro isomer typically begins with the corresponding nitro-anthranilic acid.
Protocol 1: General Procedure for the Synthesis of 2-Chloro-nitroquinazolin-4(1H)-ones
This two-step procedure involves the initial formation of the quinazolinedione, followed by chlorination.
Step 1: Synthesis of Nitro-quinazolinedione
-
In a round-bottom flask, a mixture of the appropriate nitro-anthranilic acid (1.0 eq) and urea (10.0 eq) is heated at 160-180 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water.
-
The solid is collected by filtration, washed with water and ethanol, and dried under vacuum to afford the desired nitro-quinazolinedione.
Step 2: Chlorination to 2-Chloro-nitroquinazolin-4(1H)-one
-
A suspension of the nitro-quinazolinedione (1.0 eq) in phosphorus oxychloride (10-15 vol) is treated with a catalytic amount of N,N-dimethylformamide (DMF).
-
The mixture is heated to reflux for 4-6 hours, during which the solid dissolves.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to yield the 2-chloro-nitroquinazolin-4(1H)-one.
Comparative Nucleophilic Aromatic Substitution
This protocol is designed for a direct comparison of the reactivity of the two isomers.
Protocol 2: Reaction with Aniline
-
In two separate, identical round-bottom flasks, dissolve this compound (1.0 eq) and 2-chloro-7-nitroquinazolin-4(1H)-one (1.0 eq) in anhydrous ethanol.
-
To each flask, add aniline (1.1 eq).
-
Heat both reaction mixtures to reflux under a nitrogen atmosphere.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every hour).
-
Upon completion (disappearance of the starting material), cool the reaction mixtures to room temperature.
-
The product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The yield of the purified product from each reaction is calculated and recorded.
Visualizing the Reaction Pathway and Logic
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the logical framework for the reactivity comparison.
Caption: Generalized SNAr mechanism for 2-chloro-nitroquinazolin-4(1H)-ones.
Sources
A Comparative Analysis of the Biological Activity of 2-Chloro-6-nitroquinazolin-4(1H)-one and Other Nitroquinazolines
In the landscape of medicinal chemistry, the quinazoline scaffold holds a privileged position, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of a nitro group to this versatile structure often enhances its therapeutic potential, leading to a class of molecules known as nitroquinazolines. This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 2-Chloro-6-nitroquinazolin-4(1H)-one, versus other notable nitroquinazolines. Drawing upon available experimental data, we will explore their anticancer and antimicrobial properties, delve into their mechanisms of action, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this promising class of compounds.
Introduction to Nitroquinazolines: A Scaffold of Therapeutic Promise
The quinazoline core, a bicyclic heteroaromatic compound, is a recurring motif in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] The addition of a nitroaromatic moiety can significantly influence the molecule's electronic properties and its interactions with biological targets. This often translates to enhanced potency and, in some cases, novel mechanisms of action.[4]
This guide will focus on the comparative biological profile of this compound against other nitroquinazoline analogs. While direct and extensive biological data for this specific compound are limited in the public domain, we will infer its potential activity based on the well-documented bioactivities of structurally similar compounds, particularly those bearing chloro and nitro substitutions.
Anticancer Activity: Targeting Key Signaling Pathways
Nitroquinazolines have emerged as a significant class of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[5][6] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably receptor tyrosine kinases (RTKs).[7][8]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
Many nitroquinazoline derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[9][10] These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, and angiogenesis—a process vital for tumor growth and metastasis.[11][12] By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades, leading to cell cycle arrest and apoptosis.[13][14]
The presence of a nitro group, particularly at the 6-position, and a halogen, such as chlorine, can significantly influence the binding affinity and inhibitory potency of the quinazoline scaffold towards these kinases.[8]
Signaling Pathway Diagrams
To visually represent the mechanism of action, the following diagrams illustrate the EGFR and VEGFR signaling pathways and the point of inhibition by nitroquinazoline derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Nitroquinazolines.
Caption: VEGFR Signaling Pathway and Inhibition by Nitroquinazolines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various nitroquinazoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a basis for comparing the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 | [15][16] |
| RPMI-8226 (Leukemia) | >1.81 | [15][16] | |
| HCT-116 (Colon) | 1.81 | [15][16] | |
| LOX IMVI (Melanoma) | >1.81 | [15][16] | |
| MCF7 (Breast) | 1.81 | [15][16] | |
| 3-ethyl-6-nitroquinazoline-4-one derivative | Hepatocellular Carcinoma | Potent Activity | [5] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (46) | Neuroblastoma (SH-SY5Y) | Potent in vivo activity | [5] |
| Quinazoline-azole hybrid (55) | MCF-7 (Breast) | More potent than cisplatin | [5] |
| A549 (Lung) | More potent than cisplatin | [5] | |
| 2-chloro-5-nitrophenyl quinazolin-4(3H)-one (B) | HepG2 (Liver) | 11.68 | |
| HCT-116 (Colon) | 11.68 | ||
| MCF-7 (Breast) | 11.68 |
Based on the structure-activity relationship (SAR) studies of related compounds, the presence of a chloro group at the 2-position and a nitro group at the 6-position in this compound suggests a high likelihood of significant anticancer activity. The electron-withdrawing nature of both substituents can enhance the interaction with the kinase domain of receptors like EGFR and VEGFR.[7][17]
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, nitroquinazolines have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[1][3] The mechanism of their antimicrobial action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[18]
Structure-Activity Relationship in Antimicrobial Quinazolinones
SAR studies have revealed that the antimicrobial efficacy of quinazolinone derivatives is influenced by the nature and position of substituents on the quinazoline ring.[1][10] Halogen atoms, such as chlorine, at various positions, and the presence of a nitro group, have been shown to modulate the antimicrobial spectrum and potency.[18][19] Small electron-withdrawing groups are generally favored for potent antibacterial activity.[10]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various substituted quinazolinone derivatives against selected microbial strains. This comparative data helps in postulating the potential antimicrobial profile of this compound.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 7-nitro quinazolin-4(3H)-one (6e) | S. aureus (MRSA, JE2) | 0.3 - 1.9 | [19] |
| 7-chloro quinazolin-4(3H)-one (6l) | S. aureus (ATCC25923) | 1.0 | [19] |
| S. aureus (MRSA, JE2) | 0.6 | [19] | |
| 2-hydroxy-5-nitrobenzylideneamino-dihydroquinazolin-4(1H)-one (SB3) | S. aureus | Bacteriostatic | [18] |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 1 | [20] |
| M. bovis BCG | 2 | [20] | |
| M. smegmatis mc2155 | 4 | [20] | |
| 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives | Gram-positive & Gram-negative bacteria | Potent activity | [21] |
The combined presence of a chloro and a nitro group in this compound suggests a strong potential for broad-spectrum antimicrobial activity. The electron-withdrawing properties of these substituents are likely to contribute to its interaction with microbial targets.
Experimental Protocols
To ensure the reproducibility and validity of biological activity assessment, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the anticancer and antimicrobial activities of quinazoline derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]
Caption: A stepwise workflow for the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]
Caption: A stepwise workflow for the Broth Microdilution Method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant potential as both an anticancer and antimicrobial agent. Its structural features, particularly the chloro and nitro substitutions, are known to confer potent biological activity in related quinazoline derivatives. The primary mechanism of its anticancer action is likely through the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR, thereby disrupting critical cellular signaling pathways.
While this guide provides a comprehensive comparison based on existing literature, direct experimental evaluation of this compound is imperative to definitively establish its biological profile. Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.
-
In Vitro and In Vivo Studies: Comprehensive in vitro screening against a broad panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies in relevant animal models.
-
Mechanism of Action Studies: Detailed mechanistic investigations to identify the specific molecular targets and signaling pathways modulated by the compound.
The exploration of this compound and other novel nitroquinazolines holds considerable promise for the development of new and effective therapeutic agents to combat cancer and infectious diseases.
References
-
Broth microdilution. Grokipedia. Available from: [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. Available from: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. 2013 Nov 15. Available from: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. Available from: [Link]
-
Schematic diagram of signaling pathways activated by growth factors.... ResearchGate. Available from: [Link]
-
Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. PubMed. 2013 Jul 14. Available from: [Link]
-
-
Schematic diagram to show vascular endothelial growth factor (VEGF).... ResearchGate. Available from: [Link]
-
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC. 2016 Apr 18. Available from: [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health (NIH). 2025 Sep 25. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. 2023 Feb 24. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central (PMC). 2023 Dec 2. Available from: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health (NIH). 2025 Aug 1. Available from: [Link]
-
Full article: Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Available from: [Link]
-
Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives.. ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. ResearchGate. 2025 Aug 9. Available from: [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 2022 Jun 14. Available from: [Link]
-
Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health (NIH). Available from: [Link]
-
2-Chloro-6-nitro-1H-quinazolin-4-one. Available from: [Link]
-
Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. 2002 Aug. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 2023 Nov 14. Available from: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health (NIH). Available from: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC. 2021 Jul 1. Available from: [Link]
-
Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. PubMed Central (PMC). Available from: [Link]
-
Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. PubMed. Available from: [Link]
-
Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. National Institutes of Health (NIH). 2017 May 22. Available from: [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health (NIH). Available from: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. 2021 Jul 1. Available from: [Link]
-
(PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. Available from: [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a synthetic method for 2-Chloro-6-nitroquinazolin-4(1H)-one
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-nitroquinazolin-4(1H)-one: A Comparative Validation
Introduction
This compound is a key heterocyclic intermediate in medicinal chemistry and drug development. Its substituted quinazoline scaffold is central to a variety of pharmacologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The presence of a chloro group at the 2-position and a nitro group at the 6-position offers versatile handles for further chemical modification, enabling the construction of diverse compound libraries.
The efficient and reliable synthesis of this building block is paramount for advancing research and development. This guide provides a comprehensive validation and comparison of two prominent synthetic methodologies, offering researchers the critical data and procedural insights needed to select the optimal route for their specific laboratory or industrial needs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of performance metrics.
Method A: The Dione-Hydrolysis Pathway
This common and robust method proceeds through a 2,4-dione intermediate. The core logic rests on the differential reactivity of the chloro groups introduced in the penultimate step. The chlorine atom at the 4-position of the quinazoline ring is significantly more labile and susceptible to nucleophilic attack than the chlorine at the 2-position. This predictable reactivity allows for a highly selective hydrolysis to yield the desired 2-chloro-4-hydroxy product.
Reaction Scheme Overview
The synthesis begins with the cyclization of 2-amino-5-nitrobenzoic acid with a urea equivalent to form the stable 6-nitroquinazoline-2,4(1H,3H)-dione. This dione is then subjected to an exhaustive chlorination, typically with phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-6-nitroquinazoline. The final step leverages the higher reactivity of the C4-chloro group for a selective hydrolysis, replacing it with a hydroxyl group to furnish the target compound.
Workflow Diagram: Dione-Hydrolysis Pathway
Caption: Workflow for the Amino-Displacement Pathway.
Detailed Experimental Protocol (Method B)
Step 1: Synthesis of 2-Amino-6-nitroquinazolin-4(1H)-one
-
In a 250 mL flask, suspend 2-amino-5-nitrobenzoic acid (18.2 g, 0.1 mol) in 100 mL of water.
-
Add a 50% aqueous solution of cyanamide (10.1 g, 0.12 mol).
-
Add concentrated hydrochloric acid dropwise until the pH is ~2.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture in an ice bath.
-
Neutralize with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-amino-6-nitroquinazolin-4(1H)-one.
Step 2 & 3: Diazotization and Sandmeyer Reaction
-
Prepare a solution of copper(I) chloride by dissolving copper(II) sulfate pentahydrate (12.5 g) and sodium chloride (3.25 g) in 50 mL of hot water. Add a solution of sodium bisulfite (2.6 g) in 5 mL of 1 M NaOH and cool to room temperature. Decant the supernatant and wash the white CuCl precipitate. Dissolve the CuCl in 25 mL of concentrated hydrochloric acid.
-
In a separate 500 mL beaker, suspend 2-amino-6-nitroquinazolin-4(1H)-one (10.3 g, 0.05 mol) in 100 mL of 6 M hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.
Comparative Analysis
The choice between these two synthetic routes depends on a balance of factors including yield, safety, scalability, and the cost and availability of reagents.
| Metric | Method A: Dione-Hydrolysis | Method B: Amino-Displacement |
| Number of Steps | 3 | 3 |
| Overall Yield | Generally Good to Excellent | Moderate to Good |
| Reagents & Cost | Uses common, inexpensive reagents (Urea, POCl₃). POCl₃ is a major cost/hazard driver. | Requires cyanamide and a stoichiometric copper catalyst. Reagents are readily available. |
| Safety & Handling | High Hazard: POCl₃ is highly corrosive, toxic, and reacts violently with water. Requires a fume hood and careful handling. [3] | High Hazard: Diazonium salts can be explosive if allowed to dry. Requires strict low-temperature control. |
| Scalability | Highly scalable. The reactions are generally robust and high-yielding. | More challenging to scale due to the need for precise temperature control and the handling of potentially unstable intermediates. |
| Purification | The selective hydrolysis is typically clean, often yielding a high-purity product via precipitation. | Side products from the Sandmeyer reaction can complicate purification. Recrystallization is often required. |
| Key Advantage | High yields and operational simplicity (after handling POCl₃). Predictable regioselectivity. | Avoids the use of phosphorus oxychloride. |
Conclusion and Recommendation
For most laboratory-scale applications focused on achieving high yields and product purity, Method A (The Dione-Hydrolysis Pathway) is the superior choice. Its foundation on the differential reactivity of the C2 and C4 positions provides a reliable and robust route to the target molecule. While the use of phosphorus oxychloride necessitates stringent safety precautions, the procedure is straightforward and leads to a cleaner product profile, simplifying downstream purification.
Method B (The Amino-Displacement Pathway) serves as a viable alternative, particularly if the use of phosphorus oxychloride is to be avoided. However, researchers must be proficient in handling diazonium intermediates and prepared for potentially more demanding purification steps and lower overall yields. The strict requirement for low-temperature control makes it less amenable to large-scale production compared to Method A.
Ultimately, the selection is a strategic decision. Method A prioritizes yield and simplicity of purification at the cost of handling a hazardous reagent, while Method B trades yield for an alternative hazard profile.
References
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]
-
Szumilak, M., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1158. Available at: [Link]
- Google Patents. (2011). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Google Patents. (1971). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6-fluoroquinazolin-4(3H)-one. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(21), 6021. Available at: [Link]
- Google Patents. (2006). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Al-Ostath, A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances, 14, 27073-27094. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
Cazin, C. S. J. (Ed.). (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. Available at: [Link]
Sources
A Comparative Guide to the Anticancer Potential of 2-Chloro-6-nitroquinazolin-4(1H)-one Derivatives
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone nucleus, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its rigid structure provides a unique framework for introducing various functional groups, allowing for precise modulation of its interaction with biological targets.[1] Within the vast library of quinazolinone derivatives, those bearing specific substitutions have emerged as particularly potent anticancer agents, with several compounds advancing to clinical use.[3][4]
This guide focuses on derivatives of the 2-Chloro-6-nitroquinazolin-4(1H)-one scaffold. This parent structure is of significant interest for several reasons:
-
The chloro group at the C2 position acts as a versatile chemical handle, enabling a wide range of substitution reactions to generate diverse libraries of novel compounds.
-
The nitro group at the C6 position is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity to target proteins and overall biological activity.
This document provides a comparative analysis of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their anticancer efficacy.
Mechanisms of Anticancer Action: A Multifaceted Approach
Quinazolinone derivatives do not rely on a single mechanism of action; instead, they can disrupt cancer cell proliferation through multiple pathways. This pleiotropic activity is a key reason for their therapeutic potential.[1][2]
Key Molecular Targets and Pathways:
-
Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and growth.
-
Tyrosine Kinase Inhibition: Many quinazolinone derivatives, particularly those with a 4-anilino substitution, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5][6] Overexpression of these receptors is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, the derivatives halt downstream signaling cascades responsible for cell growth, proliferation, and angiogenesis. Several FDA-approved drugs like Gefitinib and Lapatinib are based on the quinazoline scaffold.[4][7]
-
Other Enzymes: Derivatives have also been shown to inhibit other key enzymes in cancer progression, such as Dihydrofolate Reductase (DHFR) and Poly(ADP-ribose)polymerase-1 (PARP-1), which are involved in DNA synthesis and repair, respectively.[1][4]
-
-
Cell Cycle Arrest: By interfering with the cell division machinery, these compounds can halt the proliferation of cancer cells. A common finding is the arrest of cells in the G2/M phase of the cell cycle, often as a result of inhibiting tubulin polymerization, which is essential for forming the mitotic spindle.[2][6]
-
Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis. Quinazolinone derivatives can trigger apoptosis through both extrinsic and intrinsic pathways, often involving the activation of caspases and the release of cytochrome c from mitochondria.[2]
The following diagram illustrates a simplified overview of the EGFR signaling pathway, a common target for quinazolinone derivatives.
Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.
Comparative Analysis of Anticancer Activity
The true potential of the this compound scaffold is realized through the strategic addition of different pharmacophores at the C2, C3, and C4 positions. The C4 position, in particular, has been a major focus for modification.[3] While direct comparative data for a single, unified series of this compound derivatives is dispersed across literature, we can synthesize key structure-activity relationship (SAR) insights from studies on closely related 6-nitroquinazoline analogues.
A recent study designed and synthesized two series of 6-nitro-4-substituted quinazolines and evaluated their EGFR inhibitory activity and cytotoxicity against cancer cell lines.[6] The findings provide an excellent basis for comparison.
| Compound Series | General Structure | Key Substituents (R) | Target Cell Lines | Potency (IC50 / GI50) | Key Findings & SAR Insights |
| Quinazoline-Chalcone Hybrids | 6-nitro-4-(substituted-phenyl)quinazolin | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, 4-Nitrophenyl | HCT-116 (Colon), A549 (Lung) | Low to sub-micromolar range | The derivative with a 4-chlorophenyl substituent (Compound 6c ) showed superior cytotoxicity compared to the reference drug Gefitinib against both HCT-116 and A549 cell lines.[6] |
| Quinazoline-Hydrazinylidene Hybrids | 6-nitro-4-(hydrazinylidene)quinazoline | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl, 4-Nitrophenyl | HCT-116 (Colon), A549 (Lung) | Generally lower potency than chalcone hybrids | This series demonstrated weaker EGFR inhibition and cytotoxic activity, suggesting the chalcone linker is more favorable for activity.[6] |
| 2-Chloro-4-Anilinoquinazoline Hybrids | 2-chloro-4-(anilino)quinazoline | Chalcone and Pyrimidodiazepine moieties | NCI-60 Panel (various cancers) | Sub-micromolar GI50 values | A quinazoline-chalcone derivative (Compound 14g ) showed potent growth inhibition against leukemia, colon, melanoma, and breast cancer cell lines.[5][7] This highlights the potency of the 4-anilino-chalcone combination. |
| 2-Substituted Quinazolin-4(3H)-ones | 2-(substituted-phenyl)quinazolin-4(3H)-one | Various substituted phenyl rings | Jurkat (T-cell ALL), NB4 (AML) | IC50 values < 5 µM | Compound 17 , a 2-substituted derivative, exhibited potent cytotoxic effects against both leukemia cell lines, demonstrating that modifications at C2 are also a viable strategy for high potency.[8][9] |
Key Takeaways from SAR Studies:
-
Substitution at C4 is critical: The nature of the substituent at the C4 position drastically alters the anticancer activity. Large aromatic moieties, particularly those linked via a chalcone or anilino bridge, often confer high potency.[3][6]
-
Electronic Effects Matter: The presence of an electron-withdrawing group like chlorine on the C4-phenyl ring (as in compound 6c) significantly enhanced cytotoxicity, suggesting a favorable interaction within the EGFR active site.[6]
-
The Linker is Important: The choice of linker between the quinazoline core and the C4 substituent is not trivial. The chalcone moiety proved more effective than the hydrazinylidene linker in the studied series.[6]
Experimental Protocols for Anticancer Evaluation
To ensure scientific rigor, the evaluation of novel anticancer compounds must follow standardized, self-validating protocols. Below are methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: General workflow for an in vitro anticancer drug screening assay.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, HCT-116) to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds and a standard reference drug (e.g., Gefitinib, Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds.
-
Include "vehicle control" wells (containing only the solvent used to dissolve the compounds, e.g., DMSO) and "untreated control" wells (containing only fresh medium).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including both adherent and floating populations) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Conclusion and Future Perspectives
Derivatives of this compound represent a promising and highly adaptable scaffold for the development of novel anticancer agents. Their ability to be readily modified allows for the fine-tuning of their pharmacological properties to target specific cancer-related pathways, most notably the EGFR signaling cascade.[6] The superior activity of certain chalcone and anilino-substituted derivatives underscores the importance of rational drug design guided by structure-activity relationship studies.[5][6]
The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of these compounds, ensuring that only the most potent and selective candidates advance toward further investigation. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy and safety in in vivo models, such as patient-derived xenografts, which offer a more clinically relevant testing environment.[11][12] The continued exploration of this versatile chemical scaffold holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.
References
- Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
- Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI Source: MDPI URL
- Title: A Review on Quinazolines as Anticancer Agents - Journal of Chemical and Pharmaceutical Sciences Source: Journal of Chemical and Pharmaceutical Sciences URL
- Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Medicinal Organic Chemistry URL
- Title: 2-Chloro-6-nitro-1H-quinazolin-4-one Source: BenchChem URL
- Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL
- Title: Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells Source: BenchChem URL
- Title: Three Steps for Setting up a Drug Screening Assay Source: Bitesize Bio URL
- Title: Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review Source: MDPI URL
- Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL
- Source: National Institutes of Health (NIH)
- Source: PubMed Central (PMC)
- Title: Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)
- Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: Semantic Scholar URL
- Title: Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity Source: Juniper Publishers URL
- Title: Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)
- Source: PubMed Central (PMC)
- Title: Synthesis and Evaluation of 2-Substituted Quinazolin-4(3 H )
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpbs.com [ijpbs.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with 2-Chloro-6-nitroquinazolin-4(1H)-one Analogs
For researchers, scientists, and drug development professionals, the specificity of immunoassays is a cornerstone of reliable data. This guide provides an in-depth technical comparison of antibody cross-reactivity with analogs of 2-Chloro-6-nitroquinazolin-4(1H)-one, a key heterocyclic scaffold in medicinal and agrochemical research.[1][2] Understanding and quantifying this cross-reactivity is paramount for the development of selective and accurate immunoassays for this class of compounds.
The Significance of Quinazolinones and the Challenge of Cross-Reactivity
Quinazolinone derivatives are recognized as a "privileged structure" in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Given their therapeutic potential, sensitive and specific detection methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and high-throughput screening.
Immunoassays offer a powerful tool for the detection of small molecules like this compound. However, a significant challenge lies in antibody cross-reactivity, where an antibody raised against a specific molecule (the target antigen) also binds to other structurally similar compounds.[3] This can lead to inaccurate quantification, including false positives and overestimation of the target analyte's concentration. For small molecules, or haptens, which require conjugation to a larger carrier protein to elicit an immune response, the potential for cross-reactivity is a critical consideration in assay development and validation.
This guide will walk through the essential steps for generating antibodies against this compound and rigorously evaluating their cross-reactivity against a panel of structurally related analogs. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols.
Generating the Tools: Antibody Production Against a Small Molecule Hapten
Since small molecules like this compound are not immunogenic on their own, the first step is to synthesize a hapten-carrier conjugate to induce an antibody response.
Experimental Protocol: Hapten-Carrier Conjugation
Objective: To covalently link this compound (the hapten) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for assay development.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve this compound in a minimal amount of DMF. Rationale: The organic solvent is necessary to dissolve the hapten, which has poor aqueous solubility.
-
Add a molar excess of DCC (or EDC) and NHS. Rationale: DCC/EDC activates the carboxyl group of the quinazolinone (in its tautomeric form) to form an active ester with NHS. This ester is more stable and reacts efficiently with the primary amine groups on the carrier protein.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Conjugation to Carrier Protein:
-
Dissolve KLH or BSA in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring. Rationale: A slow addition rate prevents precipitation of the protein and ensures a more uniform conjugation.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unconjugated hapten and reaction byproducts by dialysis against PBS. Change the PBS buffer every 4-6 hours for 2-3 days. Rationale: Dialysis separates the large protein conjugate from small, unreacted molecules based on molecular weight cutoff.
-
-
Characterization (Optional but Recommended):
-
Determine the conjugation ratio (hapten molecules per protein molecule) using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Polyclonal Antibody Production
For the generation of polyclonal antibodies, the KLH-hapten conjugate is used to immunize host animals (e.g., rabbits or goats). The resulting antiserum contains a heterogeneous population of antibodies that recognize different epitopes on the hapten.
Assessing Specificity: A Comparative Analysis of Cross-Reactivity
Once a high-titer antiserum is obtained, the critical step is to determine the specificity of the antibodies. This is achieved by testing the cross-reactivity against a panel of analogs of this compound.
Designing the Analog Panel
The selection of analogs is crucial for a comprehensive cross-reactivity profile. Analogs should be chosen to probe the importance of different functional groups on the parent molecule. A representative panel could include:
| Compound ID | Structure | Modification from Parent Compound |
| Parent | This compound | - |
| Analog A | 2-Fluoro-6-nitroquinazolin-4(1H)-one | Chloro group at position 2 replaced with a fluoro group. |
| Analog B | 2-Chloro-6-aminoquinazolin-4(1H)-one | Nitro group at position 6 reduced to an amino group. |
| Analog C | 2-Chloro-6-methoxyquinazolin-4(1H)-one | Nitro group at position 6 replaced with a methoxy group. |
| Analog D | 2-Chloroquinazolin-4(1H)-one | Nitro group at position 6 removed. |
| Analog E | 6-Nitroquinazolin-4(1H)-one | Chloro group at position 2 removed. |
Experimental Workflows for Cross-Reactivity Assessment
We will employ three standard immuno-techniques to provide a multi-faceted view of antibody cross-reactivity: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the most common and straightforward method for quantifying cross-reactivity of small molecule immunoassays.
Experimental Protocol: Competitive ELISA
Objective: To determine the concentration of each analog required to inhibit the binding of the antibody to the immobilized parent hapten-BSA conjugate by 50% (IC50).
Materials:
-
96-well microtiter plates
-
BSA-hapten conjugate (coating antigen)
-
Anti-hapten polyclonal antibody
-
Parent compound and analog standards
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Assay buffer (PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the BSA-hapten conjugate (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound and each analog in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-hapten antibody with the various concentrations of the parent compound or analogs for 1 hour at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value for the parent compound and each analog.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
-
Hypothetical Competitive ELISA Data:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Parent | 10 | 100% |
| Analog A | 15 | 66.7% |
| Analog B | 500 | 2.0% |
| Analog C | 800 | 1.25% |
| Analog D | 120 | 8.3% |
| Analog E | 25 | 40.0% |
Interpretation: The data suggests that the antibody has a high tolerance for changes at the 2-position (Analog A and E) but is highly specific for the nitro group at the 6-position (Analogs B, C, and D).
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Western Blotting
While less quantitative than ELISA for this application, Western blotting can provide a qualitative assessment of cross-reactivity, especially if the analogs can be conjugated to a different carrier protein.
Experimental Protocol: Dot Blot for Cross-Reactivity
Objective: To visually compare the binding of the antibody to different hapten-protein conjugates.
Materials:
-
Nitrocellulose or PVDF membrane
-
BSA-hapten and BSA-analog conjugates
-
Anti-hapten polyclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
Procedure:
-
Dot Blotting: Spot serial dilutions of the BSA-parent hapten conjugate and each BSA-analog conjugate onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-hapten antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and image the blot.
Expected Results: The intensity of the dots will correspond to the binding affinity of the antibody for each conjugate. A strong signal for the parent conjugate and weaker or no signal for the analog conjugates indicates high specificity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. This technique offers a more detailed characterization of the antibody-hapten interaction.
Experimental Protocol: SPR Analysis
Objective: To determine the binding affinity (KD) of the antibody to the parent compound and each analog.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-hapten antibody
-
Parent compound and analog solutions
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the anti-hapten antibody onto the sensor chip surface via amine coupling.
-
Binding Analysis:
-
Inject a series of concentrations of the parent compound over the sensor surface and record the binding response.
-
Regenerate the sensor surface to remove the bound analyte.
-
Repeat the process for each analog.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Hypothetical SPR Data:
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Parent | 1.5 x 10⁵ | 1.0 x 10⁻³ | 6.7 x 10⁻⁹ |
| Analog A | 1.2 x 10⁵ | 1.5 x 10⁻³ | 1.3 x 10⁻⁸ |
| Analog B | 2.0 x 10³ | 5.0 x 10⁻³ | 2.5 x 10⁻⁶ |
| Analog C | 1.5 x 10³ | 6.0 x 10⁻³ | 4.0 x 10⁻⁶ |
| Analog D | 9.0 x 10⁴ | 8.0 x 10⁻³ | 8.9 x 10⁻⁸ |
| Analog E | 1.0 x 10⁵ | 2.5 x 10⁻³ | 2.5 x 10⁻⁸ |
Interpretation: A lower KD value indicates a higher binding affinity. The SPR data corroborates the ELISA findings, showing a significantly weaker affinity (higher KD) for analogs with modifications at the 6-position.
Caption: Logical relationship between structural similarity and antibody cross-reactivity.
Conclusion and Best Practices
This guide provides a framework for the systematic evaluation of antibody cross-reactivity for this compound and its analogs. The experimental data, though hypothetical, illustrates a common scenario where antibody binding is highly sensitive to modifications of certain functional groups.
Key Takeaways for Researchers:
-
Thorough Characterization is Non-Negotiable: Never assume the specificity of an antibody, especially when dealing with small molecules. A comprehensive cross-reactivity assessment is essential for assay validation.
-
Multi-Method Approach: Employing orthogonal methods like ELISA and SPR provides a more complete picture of antibody specificity and binding kinetics.
-
Rational Analog Design: The choice of analogs for testing should be deliberate, aiming to probe the immunodominant features of the target molecule.
-
Context is Key: The acceptable level of cross-reactivity depends on the intended application of the immunoassay. For quantitative analysis in complex matrices, high specificity is paramount.
By following these principles and protocols, researchers can develop and validate robust immunoassays for quinazolinone derivatives, ensuring the generation of accurate and reliable data in their drug discovery and development endeavors.
References
-
ACS Omega. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. [Link]
-
Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Elsevier. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry. [Link]
-
Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. [Link]
-
Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry. [Link]
-
Jin, L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
-
Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. (2019). Marine Drugs. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules. [Link]
-
4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (2019). European Journal of Medicinal Chemistry. [Link]
-
SPR microscopy for cell-based binding kinetic studies with SPRm 220. (2023). YouTube. [Link]
-
Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors. [Link]
-
Wikipedia. (n.d.). Surface plasmon resonance. [Link]
Sources
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-Chloro-6-nitroquinazolin-4(1H)-one by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and unequivocal confirmation of a compound's molecular weight is a foundational pillar of its characterization. For a molecule such as 2-Chloro-6-nitroquinazolin-4(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry, mass spectrometry (MS) stands as the gold standard for this determination.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques, grounded in experimental insights, to ensure the accurate molecular weight confirmation of this and similar molecules.
Understanding the Analyte: this compound
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of the target molecule. This compound has a molecular formula of C₈H₄ClN₃O₃ and a theoretical monoisotopic mass of 224.9941 Da.[3] Its structure, featuring a quinazolinone core, a chloro group, and a nitro group, dictates its ionization behavior and potential for fragmentation. The presence of the nitroaromatic moiety, in particular, suggests that certain ionization techniques may be more favorable than others.
Comparing Mass Spectrometry Ionization Techniques
The choice of ionization source is paramount in mass spectrometry, as it governs the efficiency of converting the neutral analyte into gas-phase ions for detection. For this compound, the most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | High. The quinazolinone structure is amenable to protonation or deprotonation.[4][5] | High sensitivity, suitable for a wide range of polarities, and produces intact molecular ions with minimal fragmentation. | Can be susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A "semi-hard" ionization technique that uses a corona discharge to ionize the analyte in the gas phase. | High. Particularly effective for nitroaromatic compounds.[6][7] | Less susceptible to matrix effects than ESI, suitable for less polar compounds. | Can induce more in-source fragmentation compared to ESI. |
| Atmospheric Pressure Photoionization (APPI) | Uses photons to ionize the analyte, often with a dopant. | Potentially suitable, as it is effective for some nitroaromatics.[8] | Can ionize nonpolar compounds that are challenging for ESI and APCI. | Less common than ESI and APCI, may require optimization with dopants. |
Expert Insight: While ESI is a robust starting point for many small molecules, the nitro group in this compound makes APCI a compelling alternative, especially in the negative ion mode.[6][7] The electron-withdrawing nature of the nitro group can facilitate electron capture, leading to the formation of a radical anion [M]⁻•, which can be a highly sensitive method for detection.[6][7]
The Importance of High-Resolution Mass Spectrometry (HRMS)
For unequivocal molecular formula confirmation, high-resolution mass spectrometry (HRMS) is indispensable.[9][10][11] Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy.[2][11] This level of precision allows for the differentiation of compounds with very similar molecular weights, significantly reducing the possibility of misidentification.[10]
Experimental Workflow: A Comparative Approach
To illustrate the practical application of these principles, we present a comparative experimental workflow for the analysis of this compound using LC-MS with both ESI and APCI ionization sources coupled to a high-resolution mass spectrometer.
Caption: Comparative LC-MS Workflow for Molecular Weight Confirmation.
Detailed Experimental Protocol
This protocol outlines the steps for confirming the molecular weight of this compound using an LC-Q-TOF mass spectrometer.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.
2. Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: 50-500 m/z.
4. Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Negative.
-
Corona Current: 5 µA.
-
Probe Temperature: 450 °C.
-
Source Temperature: 120 °C.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: 50-500 m/z.
5. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the expected ions ([M+H]⁺, [M-H]⁻, and [M]⁻•).
-
Obtain the mass spectrum for the corresponding chromatographic peak.
-
Calculate the mass error between the measured m/z and the theoretical m/z. A mass error of <5 ppm provides high confidence in the elemental composition.
Expected Results and Interpretation
| Ionization Mode | Expected Ion | Theoretical m/z | Interpretation |
| ESI Positive | [M+H]⁺ | 226.0019 | Protonated molecule. |
| ESI Negative | [M-H]⁻ | 223.9863 | Deprotonated molecule. |
| APCI Negative | [M]⁻• | 224.9941 | Radical anion formed by electron capture. |
The observation of the expected ions within a low mass error (<5 ppm) in a high-resolution mass spectrum provides strong evidence for the confirmation of the molecular weight and elemental formula of this compound.
Potential Fragmentation Pathways
While the primary goal is to observe the intact molecular ion, understanding potential fragmentation can provide additional structural confirmation.[12][13] In tandem mass spectrometry (MS/MS) experiments, common fragmentation pathways for quinazolinone derivatives may involve the loss of small molecules such as CO, NO₂, or HCl.[4][14][15][16]
Caption: Potential Fragmentation Pathways of Protonated this compound.
Conclusion
The confirmation of the molecular weight of this compound is readily achievable with a high degree of confidence using liquid chromatography coupled with high-resolution mass spectrometry. A comparative approach utilizing both ESI and APCI ionization sources is recommended to ensure robust and reliable data. The high mass accuracy afforded by HRMS instruments is critical for the unequivocal determination of the elemental formula. By following the detailed experimental protocol and understanding the potential ionization and fragmentation behaviors, researchers can confidently characterize this and other novel chemical entities in the drug development pipeline.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]
-
High Resolution Mass Spectrometry for Drug Discovery and Developm. Longdom Publishing. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. [Link]
-
Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. The Analyst, 127(8), 1043–1046. [Link]
-
LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. ResearchGate. [Link]
-
Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences, 49(6), 1-11. [Link]
-
Molecular weight Determination. Aragen Bioscience. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
Song, L., & Bartmess, J. E. (2009). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Rapid communications in mass spectrometry : RCM, 23(1), 77–84. [Link]
-
Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Scilit. [Link]
-
Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. MDPI. [Link]
-
Main Fragmentation Pathway of Compound 2. ResearchGate. [Link]
-
Identification of small molecules using accurate mass MS/MS search. Wiley Online Library. [Link]
-
Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
7-Chloro-6-nitro-4-quinazolinol. PubChem. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health. [Link]
-
6-Chloro-4-phenyl-2(1H)-quinazolinone. PubChem. [Link]
-
6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Royal Society of Chemistry. [Link]
-
Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations, QTAIM, and ESI-MS/MS. PubMed. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health. [Link]
-
4-Chloro-6-nitroquinazoline. PubChem. [Link]
-
2-Chloro-6-iodo-3-methyl-quinazolin-4-one. PubChem. [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-inflammatory Potential of 2-Chloro-6-nitroquinazolin-4(1H)-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of a specific derivative, 2-Chloro-6-nitroquinazolin-4(1H)-one, against established anti-inflammatory agents. By elucidating its potential mechanism of action and providing robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate its therapeutic promise.
The Quinazolinone Scaffold: A Privileged Structure in Anti-inflammatory Drug Discovery
Quinazolinone derivatives have garnered significant attention for their anti-inflammatory properties.[1][2] The core structure serves as a versatile template for chemical modifications that can modulate activity and specificity. The introduction of a chloro group and a nitro group at the 2 and 6 positions, respectively, in this compound is anticipated to influence its electronic and steric properties, potentially enhancing its interaction with key biological targets in inflammatory pathways. While direct experimental data on this specific compound is emerging, related chlorinated quinazoline derivatives have shown promising anti-inflammatory effects, suggesting a solid rationale for its investigation.[3][4]
Comparative Benchmarking: Selecting the Right Standards
To rigorously assess the anti-inflammatory potential of this compound, a comparative analysis against well-characterized drugs is essential. This guide proposes the use of the following standards, each representing a distinct class of anti-inflammatory agents:
-
Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[5]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of NSAIDs with a more favorable gastrointestinal safety profile.
-
Dexamethasone: A corticosteroid with broad and potent anti-inflammatory and immunosuppressive effects.
These benchmarks will allow for a multi-faceted evaluation of the compound's potency, selectivity, and potential mechanism of action.
Deciphering the Mechanism: Targeting Key Inflammatory Signaling Pathways
Inflammation is a complex biological response orchestrated by a network of signaling pathways.[6] The anti-inflammatory effects of many compounds, including quinazolinone derivatives, are often attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[7] These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][8]
The NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of the immune response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes.[9][10]
Figure 1: The NF-κB Signaling Pathway and a potential point of inhibition.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.[7] It comprises a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.[8][11]
Figure 2: The MAPK Signaling Pathway and a potential point of inhibition.
In Vitro Evaluation: A Step-by-Step Protocol
In vitro assays are crucial for the initial screening and characterization of anti-inflammatory compounds as they are cost-effective and provide direct mechanistic insights.[12]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide (NO) by iNOS in macrophages is a hallmark of inflammation.[13] This assay measures the ability of a compound to inhibit lipopolysaccharide (LPS)-induced NO production.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and the benchmark compounds (Diclofenac, Celecoxib, Dexamethasone) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[13][14]
-
NO Measurement (Griess Assay):
-
Cell Viability Assay (MTT): Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Sources
- 1. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. journalajrb.com [journalajrb.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-nitroquinazolin-4(1H)-one
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 2-Chloro-6-nitroquinazolin-4(1H)-one, a key intermediate in the synthesis of oncology drugs like Afatinib, is a potent, biologically active molecule whose disposal requires a systematic and informed approach[1]. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, grounding procedural steps in the chemical principles that dictate them. Our goal is to ensure that this compound is managed safely from bench to final disposal, protecting both laboratory personnel and the environment.
The Foundational Step: Hazard Identification and Risk Assessment
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not merely a laboratory reagent; it is a halogenated nitroaromatic compound, a class of chemicals known for potential toxicity and environmental persistence[2][3]. Its proper management is dictated by these characteristics.
The primary hazards associated with this compound are its acute toxicity and irritant properties[1]. Structurally similar chemicals are known to cause significant skin and eye irritation[4]. The presence of a carbon-halogen bond places it firmly in the category of halogenated organic compounds , a critical classification for waste management under U.S. Environmental Protection Agency (EPA) guidelines[5][6][7].
Table 1: Chemical and Hazard Profile of this compound
| Property | Description | Supporting Source(s) |
| CAS Number | 53449-14-2 | [1] |
| Molecular Formula | C₈H₄ClN₃O₃ | [1] |
| Primary Hazard Class | Acute Toxic, Irritant | [1] |
| GHS Hazard Statements (from similar compounds) | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |
| Regulatory Waste Category | Halogenated Organic Waste | [5][6] |
The Core Principle: Mandated Waste Segregation
The single most critical aspect of disposing of this compound is strict waste segregation. From a chemical and regulatory standpoint, halogenated organic compounds cannot be mixed with non-halogenated waste. The reason is rooted in their final disposal method: high-temperature incineration. Halogenated compounds produce acidic gases like hydrogen chloride upon combustion, which require specialized "scrubber" systems in the incinerator to neutralize them and prevent their release into the atmosphere[8]. Mixing these wastes contaminates the entire stream, complicating and increasing the cost of disposal for all materials involved.
The following workflow provides a clear decision-making process for laboratory waste segregation.
Sources
- 1. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Definitive Guide to Handling 2-Chloro-6-nitroquinazolin-4(1H)-one: A Senior Application Scientist's Protocol
Hazard Analysis: Understanding the 'Why' Behind the Precautions
The chemical structure of 2-Chloro-6-nitroquinazolin-4(1H)-one—featuring a chlorinated heterocyclic core and a nitro functional group—suggests a specific hazard profile. Our analysis is based on data from closely related molecules to establish a robust safety framework.[1][2]
-
The Quinazolinone Core: This scaffold is prevalent in many biologically active molecules, indicating a high potential for interaction with physiological systems.[3][4]
-
The Nitro Group (-NO₂): Aromatic nitro compounds are frequently associated with acute toxicity, and some are known or suspected mutagens or carcinogens.[5][6] Absorption through the skin can lead to systemic effects, such as methemoglobinemia, where the oxygen-carrying capacity of the blood is reduced.[5]
-
The Chloro Group (-Cl): Halogenation can increase a molecule's persistence and its ability to penetrate the skin, potentially enhancing systemic toxicity.[7]
Based on these structural alerts and data from analogous compounds, a summary of anticipated hazards is presented below.
| Hazard Classification | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful) | Structurally similar compounds like 4-chloro-2-nitroaniline and others are classified as toxic if swallowed, in contact with skin, or if inhaled.[5][7][8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | The SDS for 7-Chloro-6-nitro-4-hydroxyquinazoline and 8-Chloro-2-methylquinazolin-4(1H)-one explicitly states they cause skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact of powders or solutions with eyes is likely to cause significant irritation, a common property of these types of chemical solids.[8][9][10] |
| Skin Sensitization | Possible Sensitizer | Related compounds may cause an allergic skin reaction.[5][10] Repeated exposure could lead to contact dermatitis. |
| Carcinogenicity/Mutagenicity | Suspected Hazard | Some related chloro-nitro aromatics are suspected of causing genetic defects or cancer.[5][6] This compound should be handled as a potential carcinogen. |
| Aquatic Toxicity | Toxic to aquatic life | Halogenated and nitroaromatic compounds are often harmful to the environment and require controlled disposal.[5][7] |
Personal Protective Equipment (PPE): A Multi-Barrier System
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of each component is deliberate and based on the anticipated hazards.
| Body Area | Required PPE | Rationale and Causality |
| Hands | Double Gloving: Nitrile base glove with a second, outer nitrile or neoprene glove. | The primary risk is dermal absorption and irritation.[7][9] Double gloving provides a robust barrier. The outer glove takes the initial contact and can be removed immediately after handling, leaving a clean inner glove. Always inspect gloves for integrity before use.[8][11][12] |
| Body | Chemical-Resistant Lab Coat (fully buttoned) with cuffed sleeves. | Protects against accidental spills and contamination of personal clothing. The cuffed sleeves ensure a seal with the inner glove, preventing skin exposure at the wrist. |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 certified). A Face Shield is required over goggles when handling larger quantities (>1g) or when there is a significant splash risk. | Safety glasses are insufficient as they do not provide a seal against airborne powder or splashes.[11] Goggles offer full protection.[12] A face shield adds a further layer of protection for the entire face.[11][13] |
| Respiratory | Engineering Control: All handling of the solid compound must be performed inside a certified chemical fume hood, ventilated enclosure, or glove box. | This is the most critical control point. The compound's potential high toxicity upon inhalation necessitates that it be handled only with adequate engineering controls to capture any airborne particles at the source.[5][9] A standard surgical mask provides no protection. |
Operational Plan: Safe Handling Workflow
The following step-by-step protocol for weighing and preparing a solution of this compound is designed as a self-validating system to minimize exposure risk at every stage.
Workflow Diagram
Caption: Safe Handling Workflow for Potent Compounds.
Step-by-Step Protocol
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Designate a specific area within the hood for the handling procedure. Cover the surface with absorbent, disposable bench paper.
-
Assemble all required PPE, spill kit materials, and handling equipment (e.g., anti-static weigh paper, chemical-resistant spatulas, labeled receiving vessel).
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second (outer) pair of gloves, pulling the cuffs over the cuffs of the lab coat.
-
-
Handling the Compound (Inside Fume Hood):
-
Carefully open the container with the compound.
-
Use a dedicated spatula to slowly transfer the required amount of powder onto the weigh paper on a tared balance. Avoid any rapid movements that could create dust.
-
Once weighed, carefully transfer the powder into the designated reaction or storage vessel.
-
Securely close the primary container of the compound.
-
-
Decontamination and Initial Cleanup:
-
Place the contaminated weigh paper and any disposable items into a dedicated hazardous waste bag inside the fume hood.
-
Decontaminate the spatula by rinsing it with an appropriate solvent (e.g., ethanol or acetone) into a waste beaker.
-
-
Doffing PPE:
-
With hands still in the fume hood, remove the outer pair of gloves, turning them inside out, and place them in the hazardous waste bag.
-
Step away from the fume hood.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Spill Response
-
Small Spill (Inside Fume Hood):
-
Ensure PPE is worn.
-
Cover the spill with a dry absorbent material (e.g., vermiculite or a commercial spill pad).
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, then with soap and water. Place all cleaning materials in the hazardous waste bag.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the immediate area. Alert others.
-
If the spill is significant or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area.
-
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]
Waste Disposal
All materials contaminated with this compound, including surplus compound, contaminated gloves, weigh paper, and cleaning materials, must be treated as hazardous waste.[9]
-
Segregation: Collect all solid waste in a clearly labeled, sealed, and puncture-proof container. Collect solvent waste in a separate, compatible, and clearly labeled container for halogenated/nitrated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Irritant").
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[8]
References
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet for a related compound.
- ChemicalBook. (2025, July 26). 2-CHLORO-6-NITROQUINOLINE - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Chloro-2-nitroaniline.
- TCI Chemicals. (2025, May 14). Safety Data Sheet for 7-Chloro-6-nitro-4-hydroxyquinazoline.
- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Amino-6-chloro-4-nitrophenol.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Chloro-4-nitrobenzene.
- Cayman Chemical. (2025, October 28). Safety Data Sheet for 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone.
- AA Blocks. (2025, January 18). Safety Data Sheet for 8-Chloro-2-methylquinazolin-4(1H)-one.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Al-Tel, T. H., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
- Princeton University Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
- Al-Awady, M. J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Wang, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.
- Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aablocks.com [aablocks.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. hsa.ie [hsa.ie]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. epa.gov [epa.gov]
- 14. 2-CHLORO-6-NITROQUINOLINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
